4-Aminoquinoline
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYRLEXKXQRZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206491 | |
| Record name | 4-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-68-7 | |
| Record name | 4-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTE5P5L97N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 4-Aminoquinolines Against Plasmodium falciparum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline class of drugs, with chloroquine (B1663885) as its most prominent member, has been a cornerstone of antimalarial chemotherapy for decades.[1] These synthetic compounds have historically demonstrated high efficacy against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite.[2] Their affordability and safety profile made them a primary tool in malaria control and treatment.[1] However, the emergence and global spread of chloroquine-resistant P. falciparum have significantly curtailed their use.[1][2] Understanding the precise mechanism of action of 4-aminoquinolines is paramount for the development of novel antimalarials that can overcome existing resistance and for the rational design of new therapeutic strategies.
This technical guide provides a comprehensive overview of the core mechanism of action of 4-aminoquinolines against P. falciparum. It delves into the primary target of these drugs—the parasite's heme detoxification pathway—and explores the critical role of drug accumulation within the parasite's digestive vacuole. Furthermore, it examines the molecular basis of resistance, focusing on the key genetic determinants. This guide is intended to serve as a detailed resource, presenting quantitative data in a structured format, outlining key experimental protocols, and providing visual representations of the underlying biological processes.
Core Mechanism of Action: Inhibition of Heme Detoxification
The primary mechanism of action of 4-aminoquinolines is the disruption of the parasite's unique heme detoxification process.[3] During its intraerythrocytic development, the malaria parasite digests vast amounts of the host's hemoglobin within an acidic organelle known as the digestive vacuole (DV).[4] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[5] To protect itself from the damaging effects of this free heme, which include membrane lysis and the generation of reactive oxygen species, the parasite polymerizes it into an inert, crystalline pigment called hemozoin.[5][6]
4-aminoquinolines, being weak bases, accumulate to high concentrations within the acidic environment of the DV through a process of ion trapping.[4] Once inside the DV, they interfere with the formation of hemozoin.[5] It is believed that these drugs cap the growing hemozoin crystal, preventing further polymerization of heme.[7] This leads to the accumulation of toxic free heme within the DV, ultimately causing parasite death.[3][7]
Signaling Pathway of Heme Detoxification and its Inhibition
The following diagram illustrates the pathway of hemoglobin digestion, heme polymerization into hemozoin, and the inhibitory action of 4-aminoquinolines.
Drug Accumulation in the Digestive Vacuole
A critical factor for the antimalarial activity of 4-aminoquinolines is their accumulation to high concentrations within the parasite's DV.[4] As weak bases, these drugs are uncharged at the physiological pH of the erythrocyte cytoplasm and can readily diffuse across membranes.[8] Upon entering the acidic environment of the DV (pH ~5.2), the aminoquinoline molecule becomes protonated.[8][9] This charged form is less membrane-permeable and is effectively "trapped" within the organelle.[8] This process, known as ion trapping, can lead to drug concentrations in the DV that are several hundred to a thousand times higher than in the surrounding medium.[8]
Resistance to 4-Aminoquinolines
The primary mechanism of resistance to 4-aminoquinolines in P. falciparum involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[8] PfCRT is a transmembrane protein located on the DV membrane.[8] Mutations in PfCRT, particularly the K76T substitution, are strongly correlated with chloroquine resistance.[10] It is believed that the mutated PfCRT protein functions as a transporter that actively effluxes the protonated this compound from the DV, thereby reducing its concentration at the site of action.[10][11]
Another gene, the P. falciparum multidrug resistance 1 (pfmdr1), has also been implicated in modulating the level of resistance to 4-aminoquinolines and other antimalarials.[12][13] Polymorphisms in pfmdr1 can influence the parasite's susceptibility to these drugs, although its precise role in this compound resistance is considered secondary to that of PfCRT.[13]
The following diagram illustrates the mechanism of drug accumulation and resistance.
Quantitative Data
The following tables summarize key quantitative data related to the activity and mechanism of action of 4-aminoquinolines against P. falciparum.
Table 1: In Vitro Activity of 4-Aminoquinolines against Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) P. falciparum Strains
| Compound | Strain | IC50 (nM) | Reference |
| Chloroquine | NF54 (CQS) | 2-30 | [1] |
| Chloroquine | K1 (CQR) | 6-114 | [1] |
| Chloroquine | Haiti 135 (CQS) | ≤25 | [14] |
| Chloroquine | Indochina I (CQR) | >25 | [14] |
| Amodiaquine | D6 (CQS) | <30 | |
| Amodiaquine | W2 (CQR) | <30 | |
| Desethylamodiaquine | D6 (CQS) | <60 | |
| Desethylamodiaquine | W2 (CQR) | >60 |
Table 2: Chloroquine Accumulation in Chloroquine-Sensitive (CQS) and Chloroquine-Resistant (CQR) P. falciparum
| Strain Type | Cellular Accumulation Ratio (CAR) | Condition | Reference |
| CQS | ~1200 | Presence of glucose | [8] |
| CQR | ~350 | Presence of glucose | [8] |
| CQS & CQR | ~700 | Absence of glucose | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of 4-aminoquinolines.
In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[15]
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus reflecting parasite growth.[16]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well microtiter plates (pre-dosed with serial dilutions of the test compounds)
-
SYBR Green I lysis buffer (containing SYBR Green I, Tris-HCl, EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound compounds in the 96-well plates.
-
Add the synchronized ring-stage parasite culture (at a specific parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.[17]
The following diagram outlines the workflow for this assay.
In Vitro β-Hematin Formation (Hemozoin Inhibition) Assay
This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[18]
Principle: In an acidic, aqueous environment, heme (hematin) can be induced to polymerize into β-hematin. The amount of β-hematin formed can be quantified spectrophotometrically after differential solubilization.[2][18]
Materials:
-
Hemin (B1673052) chloride
-
Sodium acetate (B1210297) buffer (pH 4.8)
-
Test compounds (4-aminoquinolines) dissolved in DMSO
-
96-well microtiter plates
-
Tween 20 or other initiator
-
Spectrophotometer
Procedure:
-
Add the acetate buffer to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding a solution of hemin chloride.
-
Add an initiator such as Tween 20.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate and remove the supernatant.
-
Wash the pellet to remove unreacted heme.
-
Solubilize the β-hematin pellet in a suitable solvent (e.g., NaOH).
-
Measure the absorbance of the solubilized β-hematin at a specific wavelength (e.g., 405 nm).
-
Calculate the percentage of inhibition of β-hematin formation compared to a no-drug control.
Measurement of Drug Accumulation
This experiment quantifies the accumulation of a radiolabeled drug within the parasite.
Principle: Radiolabeled this compound is incubated with infected erythrocytes, and the amount of radioactivity associated with the cells is measured to determine the cellular accumulation ratio (CAR).
Materials:
-
Radiolabeled this compound (e.g., [3H]chloroquine)
-
P. falciparum culture (CQS and CQR strains)
-
Silicone oil
-
Microcentrifuge tubes
-
Scintillation counter
Procedure:
-
Incubate the parasite culture with a known concentration of radiolabeled this compound for a defined period.
-
Layer the cell suspension on top of silicone oil in a microcentrifuge tube.
-
Centrifuge the tubes to pellet the cells through the oil, separating them from the extracellular medium.
-
Freeze the tubes and cut off the tips containing the cell pellets.
-
Lyse the cells and measure the radioactivity in the pellet using a scintillation counter.
-
Calculate the intracellular drug concentration and the CAR by comparing the intracellular and extracellular drug concentrations.
Conclusion
The mechanism of action of 4-aminoquinolines against Plasmodium falciparum is a well-studied and fascinating example of targeted chemotherapy. The primary mode of action, the inhibition of hemozoin formation, is a consequence of the drug's ability to accumulate to high concentrations in the parasite's acidic digestive vacuole. The evolution of resistance, primarily through mutations in the PfCRT transporter, highlights the parasite's ability to adapt to drug pressure. A thorough understanding of these molecular interactions and resistance mechanisms is crucial for the ongoing efforts to develop new and effective antimalarial therapies. This guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the core mechanisms, quantitative data for comparative analysis, and standardized protocols for further investigation.
References
- 1. Study of the antimalarial activity of this compound compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring pH of the Plasmodium falciparum digestive vacuole by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux of chloroquine from Plasmodium falciparum: mechanism of chloroquine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mutational profile of pfdhfr, pfdhps, pfmdr1, pfcrt and pfk13 genes of P. falciparum associated with resistance to different antimalarial drugs in Osun state, southwestern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcmas.com [ijcmas.com]
- 14. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
- 16. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 17. malariaworld.org [malariaworld.org]
- 18. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-Aminoquinoline for Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. Derivatives such as chloroquine (B1663885) and amodiaquine (B18356) have been frontline therapies for decades. The enduring relevance of this chemical class extends beyond antimalarial applications, with investigations into its potential as anticancer, antiviral, and anti-inflammatory agents. A comprehensive understanding of the physicochemical properties of the this compound core is paramount for the rational design of novel derivatives with improved efficacy, optimized pharmacokinetic profiles, and reduced toxicity. This technical guide provides an in-depth overview of these key properties, details the experimental protocols for their determination, and visualizes the fundamental mechanism of action.
Core Physicochemical Properties of this compound
The physicochemical characteristics of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For the this compound scaffold, properties such as pKa, lipophilicity (logP), solubility, and molecular weight are of particular importance.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of the parent this compound molecule. It is important to note that these values serve as a baseline, and substitution at various positions on the quinoline (B57606) ring or the amino group will significantly modulate these properties in derivative compounds.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂ | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem[1][2] |
| pKa | The pKa of the quinoline ring nitrogen in this compound derivatives is influenced by substituents. For instance, in a series of 7-substituted analogs, the quinoline nitrogen pKa ranged from 6.28 for a nitro derivative to 8.36 for an amino derivative. The tertiary amino nitrogen in the side chain of these derivatives has a pKa ranging from 7.65 to 10.02.[3] | N/A |
| Calculated logP (XLogP3) | 1.6 | PubChem[1] |
| Water Solubility | Slightly soluble | Thermo Fisher Scientific[4] |
Mechanism of Action: Inhibition of Heme Polymerization
The primary mechanism of antimalarial action for 4-aminoquinolines involves their accumulation in the acidic digestive vacuole of the Plasmodium parasite.[5][6] Within this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.
This compound-based drugs, being weak bases, become protonated and trapped within the acidic environment of the digestive vacuole. Here, they interfere with the detoxification of heme by binding to it and inhibiting the heme polymerase enzyme.[3][5][7][8] This leads to the accumulation of toxic free heme, which in turn causes oxidative stress and damage to the parasite's membranes, ultimately leading to its death.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible determination of physicochemical properties is essential in drug discovery. The following sections detail standard experimental protocols for measuring pKa, logP, and solubility.
Determination of pKa (Potentiometric Titration)
Principle: This method involves the gradual titration of a solution of the compound with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the this compound derivative (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration:
-
Place a known volume of the sample solution in a thermostated vessel.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add the titrant (acid or base) in small, precise increments.
-
Record the pH value after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region, which corresponds to the inflection point of the titration curve. For a weak base, this is the point at which half of the base has been neutralized.
-
Determination of logP (Shake-Flask Method)
Principle: The shake-flask method is the traditional and most reliable method for determining the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water. LogP is the logarithm of this partition coefficient.
Methodology:
-
Preparation:
-
Prepare a stock solution of the this compound derivative in the solvent in which it is more soluble.
-
Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water.
-
The total amount of compound should not exceed its solubility limit in either phase.
-
Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).
-
-
Phase Separation:
-
Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.
-
Determination of Aqueous Solubility (Thermodynamic/Equilibrium Method)
Principle: This method, often referred to as the shake-flask method for solubility, determines the equilibrium solubility of a compound in a specific solvent at a given temperature. It measures the concentration of the compound in a saturated solution that is in equilibrium with the solid drug.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid this compound derivative to a vial containing a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
-
Separation of Solid:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical method, such as HPLC with a standard curve.
-
-
Reporting:
-
The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).
-
Conclusion
The this compound scaffold remains a privileged structure in drug discovery. A thorough understanding of its fundamental physicochemical properties is indispensable for the design of new analogs with superior therapeutic profiles. By leveraging the data and experimental protocols outlined in this guide, researchers can make more informed decisions in the hit-to-lead and lead optimization stages of drug development, ultimately accelerating the discovery of novel and effective this compound-based medicines. The interplay between pKa, lipophilicity, and solubility is critical for the accumulation of these drugs in their target compartments and their subsequent interaction with biological targets. The continued exploration of this versatile scaffold, guided by a solid foundation in its physicochemical principles, holds significant promise for addressing a range of unmet medical needs.
References
- 1. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Breakthrough: An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Antimalarials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal discovery and developmental history of 4-aminoquinoline antimalarials, a class of compounds that has played a crucial role in the global fight against malaria. From the early use of natural quinine (B1679958) to the synthesis of chloroquine (B1663885) and the subsequent development of related compounds, this document details the scientific journey, key experimental methodologies, and the evolution of our understanding of their mechanism of action and the emergence of resistance.
From Cinchona Bark to Synthetic Analogs: A Historical Perspective
The story of 4-aminoquinolines begins with quinine, an alkaloid derived from the bark of the Cinchona tree, which was the first effective treatment for malaria.[1][2] The strategic importance of quinine became acutely apparent during World War II, when traditional sources were compromised, spurring intensive research into synthetic alternatives.[3] This led to the development of the this compound scaffold, a cornerstone of antimalarial chemotherapy.
A major breakthrough occurred in 1934 when German scientists at Bayer synthesized chloroquine, initially named Resochin.[1][4] Though initially shelved due to perceived toxicity, it was later re-evaluated and introduced into clinical practice in 1947, proving to be a highly effective and well-tolerated antimalarial.[4] Following this, amodiaquine (B18356) was synthesized in 1948, offering an alternative with activity against some chloroquine-resistant strains of Plasmodium falciparum.[3][5]
However, the widespread use of chloroquine led to the emergence of drug-resistant parasites, first reported in the late 1950s.[1][2] This unfortunate development has necessitated the continued search for new and effective this compound derivatives and combination therapies.
Quantitative Analysis of Antimalarial Activity
The efficacy of this compound antimalarials is typically quantified by their 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50% in vitro. The following table summarizes key data for prominent 4-aminoquinolines.
| Compound | Year of Discovery/Introduction | Molecular Weight ( g/mol ) | IC50 (nM) against P. falciparum 3D7 (CQ-sensitive) | IC50 (nM) against P. falciparum K1 (CQ-resistant) |
| Quinine | 1820 (Isolation) | 324.42 | ~100-300 | ~300-1000 |
| Chloroquine | 1934 (Synthesis) | 319.87 | 10 - 30 | 100 - 500+ |
| Amodiaquine | 1948 (Synthesis) | 355.88 | 10 - 40 | 40 - 150 |
| Hydroxychloroquine | ~1946 | 335.87 | 15 - 40 | 150 - 600+ |
Note: IC50 values can vary depending on the specific parasite strain and the assay methodology used. The values presented here are approximate ranges based on published literature.
Unraveling the Mechanism of Action
The primary mode of action of this compound antimalarials targets the food vacuole of the intraerythrocytic stage of the Plasmodium parasite. During its growth, the parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole. Here, they are thought to interfere with the heme polymerization process, leading to a buildup of toxic free heme, which ultimately kills the parasite.[6]
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole. These mutations are believed to reduce the accumulation of chloroquine within the vacuole.
Mechanism of action of this compound antimalarials.
Experimental Protocols
Synthesis of Chloroquine
The synthesis of chloroquine typically involves the condensation of 4,7-dichloroquinoline (B193633) with an appropriate side chain, such as 4-amino-1-diethylaminopentane (novaldiamine).
Materials:
-
4,7-dichloroquinoline
-
4-amino-1-diethylaminopentane (novaldiamine)
-
Phenol (B47542) (catalyst)
-
Inert solvent (e.g., toluene (B28343) or xylene)
-
Base (e.g., potassium carbonate)
Procedure:
-
A mixture of 4,7-dichloroquinoline and a catalytic amount of phenol is heated in an inert solvent.
-
4-amino-1-diethylaminopentane is added dropwise to the heated mixture.
-
The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, the reaction mixture is washed with an aqueous base solution (e.g., sodium hydroxide) to remove unreacted phenol and acidic byproducts.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude chloroquine base.
-
The crude product can be further purified by recrystallization or column chromatography.
-
For pharmaceutical use, the chloroquine base is typically converted to a salt, such as chloroquine phosphate, by reacting it with phosphoric acid in a suitable solvent like ethanol.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the IC50 of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test compounds and control drugs (e.g., chloroquine, artesunate)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin (B1150181) and Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Serially dilute the test compounds and control drugs in complete culture medium in a 96-well plate.
-
Prepare a parasite suspension with a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.
-
Add the parasite suspension to each well of the plate containing the diluted drugs. Include drug-free wells as a negative control.
-
Incubate the plates for 72 hours in a humidified, gas-controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test in Mice)
This standard test evaluates the schizontocidal activity of a compound against an early Plasmodium berghei infection in mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain) infected donor mouse
-
Healthy mice (e.g., Swiss albino or BALB/c)
-
Test compound and positive control drug (e.g., chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80 in distilled water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect healthy mice intraperitoneally with approximately 1x10^7 parasitized red blood cells from a donor mouse.
-
Randomly divide the infected mice into groups (e.g., vehicle control, positive control, and test compound groups).
-
Two to four hours post-infection (Day 0), administer the first dose of the vehicle, positive control, or test compound to the respective groups via the desired route (e.g., oral gavage).
-
Continue treatment once daily for four consecutive days (Days 0, 1, 2, and 3).
-
On Day 4, collect a thin blood smear from the tail of each mouse.
-
Stain the blood smears with Giemsa and determine the percentage of parasitemia by microscopic examination (counting the number of parasitized red blood cells per 1,000 red blood cells).
-
Calculate the percentage of suppression of parasitemia for each treated group relative to the vehicle control group.
Drug Development Workflow
The discovery and development of new this compound antimalarials follow a structured pipeline, from initial lead identification to preclinical and clinical evaluation.
A generalized workflow for the discovery and development of new this compound antimalarials.
The Future of 4-Aminoquinolines
Despite the challenge of drug resistance, the this compound scaffold remains a valuable template for the design of new antimalarial agents. Current research focuses on modifying the this compound structure to overcome resistance mechanisms, developing hybrid molecules that combine the this compound core with other pharmacophores, and exploring their potential in combination therapies to enhance efficacy and delay the development of resistance. The rich history and deep understanding of this class of compounds provide a solid foundation for the continued development of life-saving antimalarial drugs.
References
- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 2. Archive: Progress Fighting Malaria: A Timeline | UC San Francisco [ucsf.edu]
- 3. Amodiaquine - Wikipedia [en.wikipedia.org]
- 4. Chloroquine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
4-Aminoquinoline core structure and its role in antimalarial activity
An In-depth Technical Guide to the 4-Aminoquinoline Core and its Antimalarial Activity
Introduction
The this compound scaffold is a cornerstone in the history of antimalarial chemotherapy. For decades, drugs based on this core structure, most notably Chloroquine (B1663885) (CQ), were the first-line treatment for malaria, a devastating infectious disease caused by Plasmodium parasites.[1][2] These agents are highly effective against the blood stages of the parasite, where the clinical symptoms of malaria manifest.[3] However, the emergence and widespread resistance of Plasmodium falciparum, the most lethal species, to chloroquine has significantly compromised its efficacy and spurred intensive research into novel derivatives that can overcome these resistance mechanisms.[1][4][5]
This guide provides a detailed technical overview of the this compound core, its mechanism of action, critical structure-activity relationships (SAR), and the experimental protocols used to evaluate its antimalarial properties. It is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial discovery.
The this compound Core Structure
The defining feature of this class of drugs is the quinoline (B57606) bicyclic ring system with an amino group at the C-4 position. This core is typically attached to a flexible, basic aminoalkyl side chain. The structure of chloroquine, the prototypical this compound, illustrates these key components. A halogen, typically chlorine, at the C-7 position of the quinoline ring is a crucial feature for high antimalarial potency.[6][7]
Mechanism of Antimalarial Action: Heme Polymerization Inhibition
The primary mechanism of action for 4-aminoquinolines is the disruption of a vital detoxification pathway within the malaria parasite.[8]
-
Hemoglobin Digestion: During its intraerythrocytic stage, the parasite resides within a digestive vacuole (DV), an acidic organelle (pH ~5.0-5.5). It ingests large amounts of host cell hemoglobin as a source of amino acids.[3]
-
Heme Release: The digestion of the globin protein releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.[9][10]
-
Detoxification to Hemozoin: To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin (also known as malaria pigment).[11]
-
Drug Accumulation: As weak bases, 4-aminoquinolines are uncharged at physiological pH and can diffuse across membranes. Upon entering the acidic DV, the nitrogen atoms in the quinoline ring and the side chain become protonated.[3] This charged state traps the drug within the DV, leading to its accumulation at concentrations several hundred-fold higher than in the surrounding plasma.[3][8]
-
Inhibition of Polymerization: The high concentration of the protonated this compound in the DV allows it to bind to heme molecules. This interaction is thought to occur via π-π stacking between the quinoline ring and the porphyrin ring of heme.[12] This drug-heme complex then effectively "caps" the growing hemozoin crystal, preventing the addition of further heme units.[9][10]
-
Parasite Death: The inhibition of heme polymerization leads to a buildup of toxic, soluble heme, which induces oxidative stress and ultimately leads to the parasite's death.[12][13]
Structure-Activity Relationships (SAR)
The antimalarial potency of the this compound scaffold is highly dependent on its chemical structure. Modifications to the quinoline ring and the amino side chain can dramatically alter efficacy, particularly against drug-resistant parasite strains.
Key SAR Findings:
-
Quinoline Ring:
-
7-Position: An electron-withdrawing group, specifically chlorine, at the 7-position is considered essential for high antimalarial activity.[6][7] Replacing the 7-chloro group with electron-donating groups (e.g., -OCH₃) or other electron-withdrawing groups (e.g., -NO₂) generally reduces activity.[7] The 7-chloro substituent is crucial for the inhibition of β-hematin formation.[5]
-
Other Positions: Leaving positions C-2, C-3, C-5, C-6, and C-8 unsubstituted is generally optimal for activity.[6][14][15]
-
-
4-Amino Side Chain:
-
Basicity: The basicity of the side chain is critical for the drug's accumulation in the acidic DV. Both the quinoline ring nitrogen and the terminal tertiary amino nitrogen are protonated at the acidic pH of the vacuole.
-
Chain Length: The length of the alkyl chain between the two nitrogen atoms significantly influences activity against resistant strains. Shortening the side chain of chloroquine (which has a four-carbon chain) can restore activity against resistant parasites.[5][15][16]
-
Terminal Amine: The terminal amino group is essential for accumulation. Modifications to the alkyl groups on this nitrogen can modulate lipophilicity and metabolic stability, thereby affecting potency.[7]
-
| Compound/Series | Structural Modification | Activity vs. CQ-Sensitive Strains | Activity vs. CQ-Resistant Strains | Key Insight |
| Chloroquine (CQ) | 7-Cl; 4-carbon side chain with terminal diethylamine. | High (IC₅₀: ~10-20 nM) | Low (IC₅₀: >100 nM) | The gold standard, but ineffective against resistant strains. |
| Amodiaquine (AQ) | Similar to CQ but with a p-hydroxyanilino ring in the side chain. | High | Moderate to High | Remains effective against many CQ-resistant strains, though toxicity is a concern.[4] |
| 7-Position Analogs | Replacement of 7-Cl with other groups (e.g., -H, -OCH₃, -F, -CF₃). | Activity correlates with the electron-withdrawing capacity of the group. | Generally reduced activity compared to 7-Cl. | Confirms the essential nature of an electron-withdrawing halogen at C-7.[16][17] |
| Short-Chain Analogs | Side chain length of 2 or 3 carbons (e.g., N'-(7-chloroquinolin-4-yl)-N,N-diethyl-ethane-1,2-diamine). | High | Significantly Improved | Shortening the linker is a key strategy to overcome chloroquine resistance.[15][16] |
| Bisquinolines (e.g., Piperaquine) | Two this compound cores linked by a spacer. | High | High | Often used in combination therapies (e.g., with artemisinin (B1665778) derivatives). |
Note: IC₅₀ values are approximate and can vary based on the specific P. falciparum strain (e.g., 3D7, Dd2, K1, W2) and assay conditions.
Mechanisms of Resistance
Resistance to 4-aminoquinolines, particularly chloroquine, is primarily associated with reduced accumulation of the drug in the parasite's digestive vacuole.[8] This is mainly caused by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, located on the DV membrane.[18] These mutations result in an increased efflux of the protonated drug from the vacuole, preventing it from reaching the high concentrations needed to inhibit hemozoin formation. Mutations in other genes, such as pfmdr1, can also modulate the level of resistance.[18]
Experimental Protocols
Evaluating the antimalarial potential of new this compound derivatives requires standardized in vitro and mechanistic assays.
In Vitro Antimalarial Susceptibility Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against parasite growth in culture. A common method is the SYBR Green I-based fluorescence assay.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures (e.g., CQ-sensitive 3D7 or CQ-resistant K1 strains) are maintained in human erythrocytes (O+) at 2-4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX or human serum, under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂ at 37°C.
-
Drug Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
Assay Plate Setup: In a 96-well plate, 100 µL of parasitized red blood cell culture (1% parasitemia, 2% hematocrit) is added to wells containing 100 µL of the drug dilutions. Controls include non-treated infected cells and uninfected cells.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark for 1-2 hours.
-
Quantification: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence values (proportional to parasite DNA content) are plotted against drug concentration, and the IC₅₀ value is calculated using a non-linear regression model.
Heme Polymerization Inhibition Assay (β-Hematin Formation)
This cell-free assay measures the ability of a compound to directly inhibit the formation of β-hematin (synthetic hemozoin).
Methodology:
-
Reagent Preparation: A solution of hemin (B1673052) (the chloride salt of heme) is prepared by dissolving it in DMSO. A high concentration acetate (B1210297) buffer (e.g., 4.5 M, pH 5.0) is prepared.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, the test compound (dissolved in DMSO) is added to the hemin solution.
-
Initiation of Polymerization: The reaction is initiated by adding the acetate buffer and incubating at a controlled temperature (e.g., 60°C) for several hours to overnight to induce β-hematin formation.
-
Pelleting β-Hematin: After incubation, the mixture is centrifuged at high speed (e.g., 14,000 rpm) to pellet the insoluble β-hematin crystals.
-
Quantification of Free Heme: The supernatant, containing unpolymerized heme, is carefully transferred to a new plate. Its absorbance is measured at ~405 nm using a spectrophotometer.
-
Data Analysis: The amount of heme polymerized is calculated by subtracting the amount of free heme in the supernatant from the total initial amount. The percent inhibition is determined relative to a no-drug control, and IC₅₀ values are calculated.
General Synthesis Route
The synthesis of this compound derivatives is well-established. A common and efficient method involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline (B193633) with a desired aminoalkyl side chain.[4][14]
Typical Two-Step Synthesis:
-
Preparation of Quinoline Core: Substituted anilines are reacted via methods like the Gould-Jacobs reaction to form the 4-hydroxyquinoline (B1666331) ring system.
-
Chlorination and Condensation: The 4-hydroxyquinoline is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the highly reactive 4,7-dichloroquinoline intermediate. This intermediate is subsequently condensed with a selected primary or secondary amine (the side chain) under heat to afford the final this compound product.[4][14]
Conclusion
The this compound core remains a highly relevant and valuable pharmacophore in the fight against malaria. Its well-understood mechanism of action, targeting the parasite's heme detoxification pathway, provides a solid foundation for rational drug design. While resistance has diminished the utility of early prototypes like chloroquine, extensive SAR studies have illuminated key structural modifications—such as altering the side chain length—that can restore and even enhance activity against resistant P. falciparum strains.[15][16] The continued exploration of this chemical space, guided by the principles and methodologies outlined in this guide, holds significant promise for the development of the next generation of cost-effective and potent antimalarial agents.
References
- 1. Parallel Synthesis and Antimalarial Screening of a this compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. journals.asm.org [journals.asm.org]
- 14. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 15. 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships in this compound antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current status of this compound resistance markers 18 years after cessation of chloroquine use for the treatment of uncomplicated falciparum malaria in the littoral coastline region of Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Aminoquinoline Derivatives as Potential Leishmanicidal Agents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-aminoquinoline derivatives as a promising class of compounds in the development of new therapies for leishmaniasis. It covers their mechanism of action, summarizes key efficacy data, and details relevant experimental protocols.
Introduction: The Pressing Need for Novel Antileishmanial Drugs
Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease presents in various clinical forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis (kala-azar). Current treatment options are limited by issues such as high toxicity, parenteral administration, long treatment duration, and the emergence of drug-resistant parasite strains. This therapeutic gap underscores the urgent need for the discovery and development of new, safe, and effective leishmanicidal agents.
The this compound scaffold, famously represented by the antimalarial drug chloroquine, has emerged as a privileged structure in medicinal chemistry. Its versatility has led to the exploration of its derivatives against a wide range of pathogens, including Leishmania parasites. These compounds offer several advantages, including a well-understood safety profile, established synthetic routes, and the potential for oral bioavailability.
Proposed Mechanisms of Action
The leishmanicidal activity of this compound derivatives is believed to be multifactorial, targeting several key parasite vulnerabilities. The primary proposed mechanisms include the inhibition of heme detoxification, induction of oxidative stress, and interference with DNA replication.
-
Inhibition of Heme Detoxification: Similar to their action in malaria parasites, 4-aminoquinolines are thought to interfere with the parasite's ability to detoxify heme. Leishmania amastigotes reside within host macrophages and degrade hemoglobin, releasing toxic free heme. The parasite normally neutralizes this heme by sequestering it. 4-aminoquinolines may disrupt this process, leading to an accumulation of toxic heme, which damages parasite membranes and proteins.
-
Induction of Oxidative Stress: These derivatives have been shown to induce the production of reactive oxygen species (ROS) within the parasite. The resulting oxidative stress can lead to damage of vital cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis-like cell death.
-
Inhibition of DNA Topoisomerase: Some this compound derivatives have been found to inhibit the activity of Leishmania DNA topoisomerase I. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and cell cycle arrest, preventing parasite proliferation.
Caption: Key proposed mechanisms of action for this compound derivatives in Leishmania.
Quantitative Efficacy Data
The following tables summarize the in vitro activity of various this compound derivatives against different forms and species of Leishmania, as well as their cytotoxicity against mammalian cells. The Selectivity Index (SI), calculated as the ratio of cytotoxic concentration (CC50) to inhibitory concentration (IC50), is a critical parameter for assessing the therapeutic potential of a compound.
Table 1: In Vitro Activity against Leishmania Promastigotes
| Compound ID | Leishmania Species | IC50 (µM) | Reference |
| Chloroquine | L. donovani | 48.9 ± 2.1 | |
| Primaquine | L. donovani | 9.8 ± 0.5 | |
| TQ-6 | L. amazonensis | 7.8 ± 0.9 | |
| TQ-11 | L. amazonensis | 5.2 ± 0.6 | |
| CQ-dapsone hybrid | L. infantum | 11.2 ± 1.5 |
Table 2: In Vitro Activity against Leishmania Amastigotes (Intracellular)
| Compound ID | Leishmania Species | IC50 (µM) | Reference |
| Chloroquine | L. donovani | 12.1 ± 1.3 | |
| Primaquine | L. donovani | 2.5 ± 0.2 | |
| TQ-6 | L. amazonensis | 4.1 ± 0.5 | |
| TQ-11 | L. amazonensis | 2.9 ± 0.3 | |
| CQ-dapsone hybrid | L. infantum | 3.8 ± 0.4 |
Table 3: Cytotoxicity and Selectivity Index
| Compound ID | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) vs. Amastigotes | Reference |
| Chloroquine | J774A.1 | > 100 | > 8.3 | |
| Primaquine | J774A.1 | 45.2 ± 3.8 | 18.1 | |
| TQ-6 | Peritoneal Macrophages | 85.3 ± 9.2 | 20.8 | |
| TQ-11 | Peritoneal Macrophages | 76.4 ± 8.1 | 26.3 | |
| CQ-dapsone hybrid | THP-1 | > 50 | > 13.2 |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of potential drug candidates. Below are methodologies for key in vitro assays.
-
Parasite Cultivation: Axenically culture Leishmania promastigotes in Schneider's Drosophila medium or M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) at 26°C.
-
Compound Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Perform serial dilutions in the culture medium to obtain the desired test concentrations. Ensure the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).
-
Assay Procedure:
-
Dispense 100 µL of parasite suspension (1 x 10^6 cells/mL) into each well of a 96-well microtiter plate.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).
-
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay. Add 20 µL of resazurin (B115843) solution (0.0125%) to each well and incubate for another 4-6 hours. Measure the fluorescence (Ex/Em: 530/590 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and applying non-linear regression analysis.
-
Macrophage Seeding: Seed murine peritoneal macrophages or a macrophage-like cell line (e.g., J774A.1) into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours.
-
Removal of Free Parasites: Wash the wells with pre-warmed medium to remove non-internalized promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the infection index and the percentage of inhibition relative to the untreated control.
-
-
Data Analysis: Calculate the IC50 value using non-linear regression.
The Core Mechanism of 4-Aminoquinolines in Halting Heme Detoxification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline class of compounds, with chloroquine (B1663885) as its most prominent member, has been a cornerstone of antimalarial chemotherapy for decades. Their efficacy hinges on a targeted disruption of a critical process in the malaria parasite's life cycle: the detoxification of heme. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the role of 4-aminoquinolines in inhibiting heme detoxification within Plasmodium falciparum, the deadliest species of human malaria parasite. We will delve into the established principles of their action, present quantitative data on their efficacy, detail key experimental protocols for their study, and visualize the intricate pathways and experimental workflows involved.
The intraerythrocytic stages of the malaria parasite digest copious amounts of host hemoglobin in their acidic food vacuole to obtain essential amino acids.[1] This process, however, liberates large quantities of toxic free heme (ferriprotoporphyrin IX).[1] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin, a process also known as β-hematin formation.[1][2] 4-aminoquinolines exploit this essential detoxification pathway, leading to the accumulation of toxic heme and ultimately, parasite death.[2][3]
The Molecular Mechanism of Action
The antimalarial action of 4-aminoquinolines is a multi-step process that begins with their accumulation in the parasite's acidic food vacuole and culminates in the inhibition of hemozoin formation.
Ion Trapping and Accumulation
4-aminoquinolines are weak bases.[1] This property is crucial for their high accumulation in the acidic environment of the parasite's food vacuole (pH 4.5-5.0).[4] In the neutral pH of the host cell cytoplasm, the unprotonated form of the drug can diffuse across the parasite and vacuolar membranes. Once inside the acidic food vacuole, the this compound becomes protonated. This charged form is less membrane-permeable and is effectively trapped and concentrated within the vacuole, reaching levels several hundred-fold higher than in the surrounding plasma.[3]
Inhibition of Heme Polymerization
The primary mechanism by which 4-aminoquinolines exert their antimalarial effect is through the inhibition of heme polymerization into hemozoin.[5] This inhibition is achieved through a direct interaction with heme molecules. The planar aromatic quinoline (B57606) ring of the drug is thought to form a π-π stacking interaction with the porphyrin ring of heme.[4] This complex formation prevents the heme molecules from being incorporated into the growing hemozoin crystal.[6]
Two main hypotheses for the precise inhibitory mechanism exist:
-
Capping the Growing Crystal: The this compound-heme complex may bind to the surface of the growing hemozoin crystal, effectively capping it and preventing the addition of further heme units.[6]
-
Sequestering Heme in Solution: The drug may form a complex with heme in solution, rendering it unavailable for polymerization.[7]
Regardless of the exact mechanism, the result is the buildup of toxic, free heme within the food vacuole. This accumulation of free heme is thought to exert its parasiticidal effect through several downstream consequences, including the generation of reactive oxygen species (ROS), lipid peroxidation, and damage to cellular membranes and proteins.[3]
dot
Caption: Mechanism of this compound action in the parasite food vacuole.
The Role of Parasite Proteins
While the direct interaction between 4-aminoquinolines and heme is central to their mechanism, the role of parasite proteins in the heme detoxification process has been a subject of intense research and some debate.
-
Plasmodium falciparum Histidine-Rich Protein 2 (PfHRP2): Early studies suggested that PfHRP2 could bind heme and facilitate its polymerization into hemozoin.[8] Chloroquine was shown to inhibit this PfHRP2-mediated process. However, the exact in vivo relevance of PfHRP2 in hemozoin formation remains under discussion, as some studies suggest a more complex interplay with lipids.[8]
-
Heme Detoxification Protein (PfHDP): PfHDP was identified as another protein capable of potently converting heme to hemozoin in vitro.[9] It was proposed to be a key component of a protein complex involved in hemoglobin degradation and hemozoin formation.[9]
-
Lipid-Mediated Hemozoin Formation: A significant body of evidence also points to the crucial role of neutral lipids within the food vacuole in templating and catalyzing hemozoin formation.[8][10] It is now thought that hemozoin formation is likely a two-step process involving both proteins and lipids, where proteins may initially bind and concentrate heme, followed by lipid-mediated crystallization.[8]
Quantitative Analysis of this compound Activity
The efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against P. falciparum cultures and their binding affinity to heme.
| Compound | P. falciparum Strain | IC50 (nM) | Reference(s) |
| Chloroquine | 3D7 (CQ-sensitive) | 12.9 - 24.6 | [11][12] |
| K1 (CQ-resistant) | 218.4 - 415.2 | [11][12] | |
| Dd2 (CQ-resistant) | >100 | [11] | |
| Amodiaquine | 3D7 (CQ-sensitive) | 11.9 - 24.6 | [11][12] |
| K1 (CQ-resistant) | 11.3 - 31.6 | [11][12] | |
| Dd2 (CQ-resistant) | 9.6 - 34.3 | [11][12] | |
| Compound 7 | 3D7 (CQ-sensitive) | 110 | [5] |
| K1 (CQ-resistant) | 150 | [5] | |
| TDR 58845 | 3D7 (CQ-sensitive) | <12 | [13] |
| W2 (CQ-resistant) | 89.8 | [13] | |
| TDR 58846 | 3D7 (CQ-sensitive) | <12 | [13] |
| W2 (CQ-resistant) | 35.5 | [13] |
Note: IC50 values can vary between laboratories due to differences in assay conditions.
The Mechanism of Resistance: The Role of PfCRT
The widespread resistance of P. falciparum to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[14][15] PfCRT is a transmembrane protein located in the digestive vacuole membrane.[14] In chloroquine-resistant parasites, mutated PfCRT actively transports protonated chloroquine out of the food vacuole, thereby reducing its concentration at the site of action and diminishing its ability to inhibit hemozoin formation.[16]
dot
Caption: Role of mutated PfCRT in this compound resistance.
Experimental Protocols
β-Hematin Inhibition Assay (Spectrophotometric Method)
This in vitro assay is widely used to screen for compounds that inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Principle: Hematin (B1673048) (the substrate) is induced to polymerize into β-hematin under acidic conditions. Inhibitory compounds prevent this polymerization, leaving more hematin in solution. The amount of remaining hematin is quantified spectrophotometrically after solubilization.
Materials:
-
Hemin (B1673052) chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 4.4)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)
-
Microplate reader
Procedure:
-
Prepare a stock solution of hemin chloride in DMSO (e.g., 0.5 mg/mL).
-
In a 96-well plate, add 50 µL of the hemin chloride solution to each well.
-
Add 50 µL of the test compound at various concentrations (or DMSO for control) to the wells.
-
Initiate the polymerization by adding 100 µL of sodium acetate buffer to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove unreacted heme.
-
Dissolve the β-hematin pellet in a known volume of NaOH (e.g., 200 µL of 0.1 M NaOH).
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the control.
dot
Caption: Workflow for the β-hematin inhibition assay.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence)
This cell-based assay is a standard method for determining the IC50 values of antimalarial compounds against P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth. A reduction in fluorescence in the presence of a drug indicates inhibition of parasite proliferation.[17][18]
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Complete parasite culture medium
-
Human erythrocytes
-
Test compounds
-
96-well black microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and 2% hematocrit.
-
Add 100 µL of the parasite culture to each well of a 96-well plate containing pre-dispensed test compounds at various concentrations.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[18]
-
Calculate the IC50 values from the dose-response curves.
Conclusion
The 4-aminoquinolines remain a critical class of antimalarial compounds, and a thorough understanding of their mechanism of action is paramount for the development of new drugs that can overcome existing resistance. Their ability to accumulate in the parasite's food vacuole and inhibit the crucial process of heme detoxification by interacting with heme is a well-established principle. While the precise roles of parasite proteins in hemozoin formation are still being fully elucidated, the direct inhibition of heme polymerization remains the central tenet of this compound activity. The experimental protocols detailed herein provide robust methods for the continued investigation and discovery of novel antimalarial agents that target this vital parasite pathway. The challenge for the future lies in designing new 4-aminoquinolines that can evade the resistance mechanisms, primarily the efflux mediated by mutated PfCRT, to restore the efficacy of this important drug class.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Hemozoin formation in malaria: a two-step process involving histidine-rich proteins and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipid Membrane-Mediated Hemozoin Formation: The Effects of Physical Properties and Evidence of Membrane Surrounding Hemozoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pajols.org [pajols.org]
- 15. PfCRT and its role in antimalarial drug resistance. | Semantic Scholar [semanticscholar.org]
- 16. A novel this compound chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. iddo.org [iddo.org]
Methodological & Application
Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoquinoline derivatives are a significant class of heterocyclic compounds that form the scaffold of numerous therapeutic agents.[1][2] Renowned for their potent antimalarial activity, exemplified by drugs like chloroquine (B1663885) and amodiaquine, their biological applications have expanded to include anticancer, anti-inflammatory, and antiviral properties.[1][2] The growing interest in these compounds necessitates efficient and rapid synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages over conventional heating methods by dramatically reducing reaction times and often improving product yields.[3][4][5]
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of this compound derivatives, focusing on the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline (B193633) and various amines. It also includes a comparative analysis of microwave versus conventional heating methods and an overview of the signaling pathways implicated in the anticancer activity of these derivatives.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly and efficiently heating the reactants and solvent, leading to a rapid increase in temperature.[5] This localized heating often results in:
-
Reduced Reaction Times: Reactions that typically take several hours or even days under conventional heating can often be completed in minutes.[3][4][5]
-
Increased Yields: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to higher yields of the desired product.[3][4]
-
Improved Purity: Cleaner reaction profiles often simplify purification processes.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes the comparative data for the synthesis of various this compound derivatives, highlighting the significant improvements achieved with microwave-assisted synthesis.
| Amine | Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Aniline | N-phenylquinolin-4-amine | 12 h, 37.3% | 20 min, 96.5% | [6] |
| Various Alkylamines (Primary & Secondary), Anilines, and Amine-N-heteroarenes | Corresponding 4-aminoquinolines | >24 h (for some) | 20-30 min, 80-95% | [1] |
| Various Amines | 2-Arylquinazolin-4-amines | 4 h | 10-30 min | [7] |
| 2-Aminophenylketone and Cyclic Ketone | Quinoline (B57606) derivative | Several days, very poor yield | 5 min, excellent yield | [4] |
| 2-Acethoxymethyl quinoline derivatives | 2-Acethoxymethyl quinoline derivatives | 4 h, 40-80% | 15-35 min, 60-100% | [3] |
Experimental Protocols
General Workflow for Microwave-Assisted Synthesis of this compound Derivatives
The following diagram illustrates the general workflow for the synthesis of this compound derivatives using both conventional and microwave-assisted methods.
Caption: A simplified workflow comparing the steps involved in quinoline synthesis via conventional heating versus microwave irradiation.
Protocol 1: Microwave-Assisted Synthesis of N-Substituted-4-aminoquinolines
This protocol is a general procedure for the reaction of 4,7-dichloroquinoline with various amines.
Materials:
-
4,7-dichloroquinoline
-
Primary or secondary amine (e.g., aniline, butylamine, piperidine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (for aryl/heteroarylamines) or other suitable base (for secondary amines)
-
Microwave reactor
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline (1.0 equivalent) in DMSO.
-
Add the desired primary or secondary amine (1.2-2.0 equivalents).
-
For reactions with secondary amines, add a suitable base. For aryl or heteroarylamines, a stronger base like sodium hydroxide may be required. No extra base is needed for primary amines.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature ranging from 140°C to 180°C for 20-30 minutes.[1] The optimal temperature and time should be determined for each specific substrate.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Biological Applications and Signaling Pathways
This compound derivatives, particularly chloroquine and hydroxychloroquine, have garnered significant attention for their anticancer properties. Their mechanism of action is multifaceted, primarily involving the inhibition of autophagy and modulation of key signaling pathways that regulate cell survival and proliferation.[2][8][9]
Anticancer Signaling Pathways of this compound Derivatives
The diagram below illustrates the interconnected signaling pathways affected by this compound derivatives in cancer cells.
Caption: Anticancer mechanism of this compound derivatives.
Mechanism of Action:
-
Autophagy Inhibition: 4-Aminoquinolines are weak bases that accumulate in the acidic environment of lysosomes, raising their pH. This inhibits lysosomal enzymes and, crucially, blocks the fusion of autophagosomes with lysosomes to form autolysosomes. The resulting inhibition of autophagy deprives cancer cells of a critical survival mechanism, leading to the accumulation of cellular waste and eventual cell death.[2][8]
-
Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound derivatives have been shown to inhibit this pathway, further contributing to their anticancer effects.[9][10] Inhibition of mTOR can also induce autophagy, creating a complex interplay with the direct lysosomal inhibition by these compounds.
-
Activation of the p53 Pathway: The tumor suppressor protein p53 plays a crucial role in inducing apoptosis (programmed cell death) in response to cellular stress. Some studies suggest that 4-aminoquinolines can stabilize and activate p53, leading to the induction of apoptosis in cancer cells.[2][3] This can occur through the inhibition of MDM2, a negative regulator of p53, which is itself influenced by the Akt pathway.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives, offering a rapid, efficient, and often higher-yielding alternative to conventional methods. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers in medicinal chemistry and drug discovery. Furthermore, a deeper understanding of the complex signaling pathways modulated by these compounds, particularly in the context of cancer, will continue to drive the development of novel and more effective therapeutic strategies.
References
- 1. This compound: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 6. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
Synthesis of N-benzyl-4-aminoquinoline: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of N-benzyl-4-aminoquinoline, a key scaffold in medicinal chemistry. The protocol details a common and effective method involving a nucleophilic aromatic substitution reaction. This application note is intended to serve as a practical resource for researchers in organic synthesis and drug discovery.
Introduction
The 4-aminoquinoline core is a privileged structure in drug development, most notably recognized in the antimalarial drug chloroquine. N-alkylation of the 4-amino position, particularly with a benzyl (B1604629) group, offers a versatile platform for modifying the compound's steric and electronic properties, which can significantly influence its biological activity. The synthesis of N-benzyl-4-aminoquinoline is a fundamental starting point for the development of novel therapeutic agents. The most prevalent synthetic route is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline (B167314) with benzylamine (B48309).[1][2]
Experimental Protocol
This protocol outlines the synthesis of N-benzyl-4-aminoquinoline from 4-chloroquinoline and benzylamine.
Materials:
-
4-Chloroquinoline
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask or Schlenk tube, combine 4-chloroquinoline (1.0 eq), benzylamine (1.2-1.4 eq), and a suitable base such as N,N-Diisopropylethylamine (DIPEA) (2.3 eq) or potassium carbonate (K₂CO₃).[3][4][5]
-
Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[3][4][5]
-
Reaction Conditions: Heat the reaction mixture to 150 °C and stir for 20 hours.[3][4] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If DMSO is used as the solvent, the product can be extracted with ethyl acetate (3 x 30 mL). The combined organic phases are then washed with water (3 x 50 mL) to remove the DMSO and other water-soluble impurities.[3]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 90:10).[3][4]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Determine the melting point and calculate the reaction yield.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of a Representative N-benzyl-4-aminoquinoline Analog.
| Parameter | Value (for N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine) |
| Yield | 32%[3] |
| Melting Point | 134-136 °C[3] |
| ¹H NMR | δ ppm: 1.91 (s, 3H), 2.39 (s, 3H), 4.48 (d, J = 5.6 Hz, 2H), 5.07 (s, 2H), 6.32 (s, 1H), 6.95–7.01 (m, 2H), 7.31–7.45 (m, 8H), 7.55–7.62 (m, 1H), 7.71 (dd, J = 8.4, 1.3 Hz, 1H), 7.84 (t, J = 6.1 Hz, 1H), 8.24 (dd, J = 8.5, 1.4 Hz, 1H)[3] |
| Mass Spec. | Data for various substituted analogs are available, typically showing the [M+H]⁺ ion. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of N-benzyl-4-aminoquinoline.
Caption: Workflow for the synthesis of N-benzyl-4-aminoquinoline.
References
- 1. Frontiers | this compound: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. This compound: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening of 4-Aminoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4-aminoquinoline analogs, a critical class of compounds in the discovery of novel antimalarial therapeutics. The following sections detail the primary mechanism of action, established screening methodologies with detailed protocols, quantitative data for representative analogs, and visual representations of key pathways and workflows to guide researchers in identifying promising lead candidates.
Introduction to 4-Aminoquinolines and their Antimalarial Action
The this compound scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the continuous development of novel analogs.[1] The primary mechanism of action for 4-aminoquinolines involves the disruption of the parasite's heme detoxification process within the digestive vacuole.[2][3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (also known as β-hematin).[2] this compound analogs are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to the buildup of toxic free heme, which ultimately causes parasite death.[2][3]
High-throughput screening (HTS) is an essential methodology for the rapid evaluation of large libraries of this compound derivatives to identify compounds with potent antiplasmodial activity.[4] Successful HTS campaigns for these analogs typically employ a combination of phenotypic and target-based assays. Key performance metrics for these assays, such as the Z'-factor and signal-to-noise ratio, are critical for validating their robustness and reliability for HTS.[5][6] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS applications.[6]
Key High-Throughput Screening Assays
Two primary assays are widely used for the high-throughput screening of this compound analogs: the parasite lactate (B86563) dehydrogenase (pLDH) assay, a cell-based (phenotypic) assay, and the heme polymerization inhibition assay, a biochemical (target-based) assay.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the Plasmodium falciparum lactate dehydrogenase (pLDH) enzyme, an essential enzyme for the parasite's anaerobic glycolysis.[7] The activity of pLDH is directly proportional to the number of viable parasites, making it a reliable indicator of parasite growth and inhibition by test compounds.[4]
Heme Polymerization Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the formation of β-hematin from monomeric heme.[8][9] It provides a direct assessment of the compound's activity against the primary target of 4-aminoquinolines. A lower absorbance in this assay indicates a higher level of β-hematin formation and thus, lower inhibitory activity of the compound.[8]
Quantitative Data for this compound Analogs
The following tables summarize the 50% inhibitory concentration (IC50) values for a selection of this compound analogs against chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum. This data is crucial for establishing structure-activity relationships (SAR) and identifying analogs that overcome resistance mechanisms.
Table 1: In Vitro Antiplasmodial Activity of this compound Analogs
| Compound ID | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CS) | < 12 | [10] |
| Chloroquine | K1 (CR) | 255 | [11] |
| Chloroquine | Dd2 (CR) | > 100 | [1] |
| Amodiaquine | 3D7 (CS) | < 100 | [1] |
| Amodiaquine | Dd2 (CR) | < 100 | [1] |
| TDR 58845 | 3D7 (CS) | 5.52 | [10] |
| TDR 58845 | W2 (CR) | 89.8 | [10] |
| TDR 58846 | 3D7 (CS) | 6.4 | [10] |
| TDR 58846 | W2 (CR) | 49.3 | [10] |
| Analog 34 | K1 (CR) | 180 | [11] |
| Analog 35 | K1 (CR) | 220 | [11] |
| Analog 38 | K1 (CR) | 170 | [11] |
Table 2: Heme Polymerization Inhibition Activity
| Compound | IC50 (µM) | Reference |
| Chloroquine | Varies by assay conditions | [8][9] |
| Analog 14 | - | [9] |
| Analog 22 | - | [9] |
Note: Specific IC50 values for heme polymerization can vary significantly based on the assay conditions (e.g., lipid- or protein-mediated polymerization). The references provide detailed methodologies.
Experimental Protocols
Protocol 1: High-Throughput Parasite Lactate Dehydrogenase (pLDH) Assay (384-well format)
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain) at 2% parasitemia and 2% hematocrit in complete RPMI-1640 medium.
-
Test compounds and control drugs (e.g., Chloroquine, Artemisinin) dissolved in DMSO.
-
MaloStat™ reagent.
-
NBT/PES solution (Nitro Blue Tetrazolium/Phenazine Ethosulfate).
-
0.5% Saponin in PBS.
-
384-well microtiter plates.
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds and controls into a 384-well plate. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.
-
Parasite Plating: Add 50 µL of the P. falciparum culture to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.[4]
-
Cell Lysis: Add 10 µL of 0.5% Saponin in PBS to each well to lyse the red blood cells and release the parasite LDH.[4]
-
Reagent Addition: Add 50 µL of a freshly prepared mixture of MaloStat™ reagent and NBT/PES solution to each well.[4]
-
Signal Development and Reading: Incubate the plates at room temperature for 15 minutes in the dark. Measure the absorbance at 650 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percent inhibition of parasite growth relative to the negative control and determine the IC50 values by plotting the data using a dose-response curve fitting software.
Protocol 2: High-Throughput Heme Polymerization Inhibition Assay (96-well format)
Materials:
-
Hemin (B1673052) chloride stock solution (e.g., 4 mM in DMSO).
-
Test compounds and control drug (e.g., Chloroquine) dissolved in DMSO.
-
Sodium acetate (B1210297) buffer (500 mM, pH 4.8).
-
[¹⁴C]hemin (optional, for radiometric detection).
-
Acetonitrile extract of P. falciparum trophozoite lysate (optional, as an initiator).
-
96-well polypropylene (B1209903) plates.
-
Microplate reader (for colorimetric assay) or liquid scintillation counter (for radiometric assay).
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in each well for a total volume of 100 µL:
-
500 mM Sodium acetate buffer (pH 4.8).
-
Unlabeled hemin to a final concentration of 100 µM.
-
(Optional) 0.56 nCi of [¹⁴C]hemin.
-
(Optional) 10 µL of P. falciparum trophozoite lysate extract.
-
10 µL of test compounds or controls in DMSO.[12]
-
-
Incubation: Incubate the plate at 37°C for 12-18 hours to allow for β-hematin formation.
-
Detection (Colorimetric):
-
Centrifuge the plate to pellet the β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO.
-
Dissolve the pellet in a known volume of 0.1 M NaOH.
-
Measure the absorbance at 405 nm. A lower absorbance indicates a higher level of β-hematin formation (and thus, lower inhibition).[8]
-
-
Detection (Radiometric):
-
If using a filtration plate, filter the contents of the wells and wash.
-
Add scintillation fluid to each well.
-
Count the radioactivity using a liquid scintillation counter. The amount of incorporated [¹⁴C]hemin is proportional to the extent of polymerization.[12]
-
-
Data Analysis: Calculate the percent inhibition of hemozoin formation relative to the negative control and determine the IC50 values.
Visualizations
Heme Detoxification Pathway and Inhibition by 4-Aminoquinolines
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. assay.dev [assay.dev]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel this compound Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Aminoquinoline Derivatives in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its potent antimalarial activity, with chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ) being prominent examples.[1][2][3] Over the past two decades, significant research has focused on repurposing these established drugs and developing novel this compound derivatives as anticancer agents.[1][4][5] These compounds exhibit broad-spectrum cytotoxic effects against various cancer types and can sensitize tumor cells to conventional chemotherapies and radiotherapies.[4][6][7] Their multifaceted mechanisms of action, primarily centered on the disruption of cellular degradation pathways and induction of programmed cell death, make them a promising class of molecules for oncological drug development.[2][7][8]
This document provides an overview of the key mechanisms, quantitative data on the efficacy of selected derivatives, and detailed protocols for the synthesis and evaluation of this compound compounds as potential anticancer agents.
Key Mechanisms of Anticancer Activity
This compound derivatives exert their anticancer effects through several interconnected mechanisms, most notably by inhibiting autophagy and inducing apoptosis.
Autophagy Inhibition
Autophagy is a cellular recycling process that cancer cells often exploit to survive stress induced by chemotherapy or nutrient deprivation.[9][10][11] Chloroquine and its derivatives are lysosomotropic agents, meaning they accumulate in lysosomes.[4][12] This accumulation raises the lysosomal pH, which in turn inhibits the fusion of autophagosomes with lysosomes.[12] The blockage of this final step of the autophagic process prevents the degradation of cellular components, leading to the accumulation of dysfunctional organelles and proteins, ultimately triggering cell death.[8][12] This makes cancer cells more vulnerable to other therapeutic agents.[7][13]
Induction of Apoptosis
Several this compound derivatives can induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[4] One key mechanism involves the activation of the p53 tumor suppressor pathway.[4][6] This can lead to the upregulation of pro-apoptotic proteins like Bak and Bax, which form pores in the mitochondrial membrane.[4] This permeabilization results in the release of cytochrome c into the cytoplasm, activating a caspase cascade (e.g., caspase-3) that executes the apoptotic program by cleaving essential cellular proteins like PARP-1, leading to DNA fragmentation.[4] Some derivatives also promote apoptosis by increasing reactive oxygen species (ROS) within the cancer cells.[14]
Other Mechanisms
-
Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, hydroxychloroquine can cause G1 phase arrest by inhibiting the phosphorylation of key signaling proteins like JNK, STAT3, and AKT.[15] Other novel compounds have been shown to induce arrest at the prometaphase-metaphase transition by causing centrosome abnormalities.[16]
-
Modulation of Tumor Microenvironment: 4-aminoquinolines can alter the tumor microenvironment by normalizing tumor-associated vasculature and promoting an anti-tumor immune response.[2][12] This includes repolarizing tumor-associated macrophages from a pro-tumor (M2) to an anti-tumor (M1) phenotype.[12]
-
Inhibition of Signaling Pathways: These compounds can interfere with critical cancer-promoting signaling cascades such as the PI3K/Akt/mTOR pathway.[4]
Data Presentation: In Vitro Cytotoxicity
The anticancer efficacy of this compound derivatives is commonly assessed by their 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values against various cancer cell lines.
Table 1: Cytotoxicity (GI₅₀, µM) of Selected this compound Derivatives against Breast Cancer Cell Lines.[1][17]
| Compound Name | Derivative Type | MCF-7 (ER+) | MDA-MB-468 (TNBC) |
| Chloroquine (Reference) | Standard | 20.72 | 24.36 |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Monosubstituted | 36.77 | 8.73 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | Monosubstituted | 8.22 | >10 |
| Bis(7-chloroquinolin-4-yl) derivative (Compound 10 in source) | Bisquinoline | 14.80 | 7.35 |
ER+: Estrogen Receptor Positive; TNBC: Triple-Negative Breast Cancer
Table 2: Cytotoxicity (IC₅₀, µM) of a Novel 4,7-Disubstituted Quinoline (B57606) Derivative (10k).[18]
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colorectal Carcinoma | 0.35 |
| A549 | Lung Carcinoma | 0.39 |
| BCG-823 | Gastric Carcinoma | 0.60 |
| A2780 | Ovarian Cancer | 0.67 |
| HepG2 | Hepatocellular Carcinoma | 1.98 |
Compound 10k: N-(3-nitrophenyl)-7-((3,4,5-trimethoxybenzyl)oxy)quinoline-4-amine
Experimental Protocols
A typical workflow for the development and evaluation of novel this compound anticancer agents involves synthesis, in vitro screening for cytotoxicity, mechanistic studies, and finally, in vivo validation.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. preprints.org [preprints.org]
- 7. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - ecancer [ecancer.org]
- 8. mdpi.com [mdpi.com]
- 9. An old drug with new tricks | MUSC [musc.edu]
- 10. Autophagy Modulation in Cancer: Current Knowledge on Action and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pjps.pk [pjps.pk]
- 16. Examination of novel this compound derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Aminoquinoline as a Fluorescent Probe in Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold is a versatile and privileged structure in the development of fluorescent probes for cellular imaging. Its inherent photophysical properties, coupled with the ease of chemical modification, allow for the design of probes that can selectively target and report on various subcellular compartments and dynamic processes. This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in key areas of cellular imaging: lysosomal imaging, intracellular pH sensing, and metal ion detection.
Application Notes
Lysosomal Imaging
Principle: The weak basicity of the this compound nitrogen allows these probes to accumulate in acidic organelles, such as lysosomes, through a process known as lysosomotropism. Protonation of the quinoline (B57606) ring in the acidic lysosomal environment leads to trapping of the probe, resulting in bright fluorescence within these organelles. Chloroquine (B1663885), a well-known antimalarial drug, is a classic example of a this compound compound that exhibits this property and can be used as a fluorescent probe for lysosomes.[1][2][3]
Applications:
-
Visualization of lysosomal morphology and dynamics: Tracking the shape, size, and movement of lysosomes in living cells.
-
Studying lysosomal storage disorders: Investigating the accumulation of substances within lysosomes in pathological conditions.
-
Monitoring autophagy: Assessing the fusion of autophagosomes with lysosomes to form autolysosomes.[2]
-
Drug screening: Evaluating the effect of drug candidates on lysosomal function and integrity.
Intracellular pH Sensing
Principle: The fluorescence of certain this compound derivatives is sensitive to the surrounding pH. This pH-dependent fluorescence can manifest as a change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the excitation or emission wavelength (ratiometric sensing). Ratiometric pH probes are particularly advantageous as the ratio of fluorescence intensities at two different wavelengths can provide a quantitative measure of pH, independent of probe concentration and instrumental parameters.[4][5][6] The protonation and deprotonation of the aminoquinoline core or appended functional groups modulate the intramolecular charge transfer (ICT) process, leading to the observed changes in fluorescence.[5]
Applications:
-
Measuring cytosolic and organellar pH: Quantifying the pH of the cytoplasm, lysosomes, endosomes, and mitochondria.
-
Monitoring cellular processes involving pH changes: Studying events like apoptosis, cell proliferation, and ion transport.
-
Cancer cell imaging: Differentiating cancer cells from normal cells based on their altered intracellular pH.[7]
Metal Ion Detection
Principle: The this compound scaffold can be functionalized with chelating moieties that selectively bind to specific metal ions, such as Zn²⁺, Cu²⁺, and Fe³⁺.[8][9] Upon metal ion binding, the photophysical properties of the probe are altered, leading to a change in fluorescence. This can be due to mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and reduces non-radiative decay, resulting in fluorescence enhancement.[9]
Applications:
-
Visualizing intracellular metal ion homeostasis: Monitoring the spatial and temporal distribution of essential metal ions.
-
Studying the role of metal ions in signaling pathways: Investigating the involvement of metal ions in cellular communication.
-
Toxicology studies: Detecting the influx and cellular localization of toxic heavy metal ions.
-
Neurobiology research: Imaging the release and uptake of zinc ions in synaptic clefts.
Quantitative Data
The following tables summarize the photophysical properties of representative this compound-based fluorescent probes for various cellular imaging applications.
Table 1: this compound Probes for Lysosomal Imaging
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & References |
| Chloroquine | ~330 | ~380 | - | Intrinsic fluorescence, accumulates in lysosomes.[1] |
| Quinacrine | ~420 | ~500 | - | A lysosomotropic agent with strong fluorescence. |
Table 2: this compound Probes for Intracellular pH Sensing
| Probe Name | Excitation Max (nm) | Emission Max (nm) | pKa | Key Features & References |
| DQPH | 488 | 531 and 588 | 7.18 | Ratiometric probe with a large emission shift.[5] |
| Quinolinium-based probes | - | - | 5.5 - 13 | Tunable pKa for a wide pH range.[10][11] |
Table 3: this compound Probes for Metal Ion Detection
| Probe Name | Target Ion | Excitation Max (nm) | Emission Max (nm) | Detection Limit | Key Features & References |
| QLSA | Zn²⁺ | ~365 | ~536 | 21 nM | "Turn-on" fluorescence response, large Stokes shift.[8] |
| QP2 | Zn²⁺ | ~370 | ~524 | 17.7 nM | Aggregation-induced emission (AIE) properties.[12] |
| ZnTP1 | Zn²⁺ | ~350 | ~450 | - | Chelation-enhanced fluorescence (CHEF) mechanism.[9] |
| ANQ | Pb²⁺/Al³⁺ | ~370 | ~429 | - | "Turn-on" fluorescence upon metal binding.[13] |
Experimental Protocols
General Protocol for Live-Cell Imaging with this compound Probes
This protocol provides a general framework for staining live cells with this compound-based fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific probe and cell type.
Materials:
-
This compound fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve 60-80% confluency on the day of imaging.
-
Probe Loading: a. Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing imaging medium to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: a. Remove the probe-containing medium. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove excess unbound probe.
-
Imaging: a. Add fresh pre-warmed live-cell imaging medium to the cells. b. Place the dish on the stage of the fluorescence microscope equipped with a live-cell imaging chamber. c. Excite the probe at its specific excitation wavelength and collect the emission using the appropriate filter set. d. Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Diagram: General Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging with this compound probes.
Protocol 1: Lysosomal Staining using Chloroquine
Principle: Chloroquine, a this compound derivative, is a lysosomotropic agent that accumulates in lysosomes due to their acidic environment. Its intrinsic fluorescence allows for the visualization of these organelles.[1]
Materials:
-
Chloroquine diphosphate (B83284) salt (stock solution: 10 mM in water)
-
Live-cell imaging medium
-
PBS, pH 7.4
-
Cells cultured on glass-bottom dishes
Procedure:
-
Cell Preparation: Follow the general protocol for cell seeding.
-
Probe Loading: a. Prepare a working solution of chloroquine in live-cell imaging medium at a final concentration of 10-50 µM. b. Incubate cells with the chloroquine solution for 1-4 hours at 37°C.
-
Washing: Wash the cells 2-3 times with pre-warmed live-cell imaging medium.
-
Imaging: a. Add fresh imaging medium. b. Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm) or a filter set appropriate for chloroquine's fluorescence (Excitation ~330 nm, Emission ~380 nm).[1]
Diagram: Lysosomal Targeting by this compound
Caption: Mechanism of this compound accumulation in lysosomes.
Protocol 2: Ratiometric Intracellular pH Measurement
Principle: This protocol describes the use of a ratiometric this compound pH probe that exhibits a pH-dependent shift in its fluorescence emission spectrum. The ratio of the fluorescence intensities at two wavelengths is used to determine the intracellular pH.[5]
Materials:
-
Ratiometric this compound pH probe (e.g., DQPH)
-
Live-cell imaging medium
-
Calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing a K⁺/H⁺ ionophore (e.g., nigericin)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Probe Loading: Load cells with the ratiometric pH probe according to the general protocol.
-
Image Acquisition: a. Place the cells on the microscope stage. b. Excite the probe at its excitation maximum (e.g., 488 nm for DQPH).[5] c. Simultaneously or sequentially acquire images at the two emission wavelengths (e.g., 531 nm and 588 nm for DQPH).[5]
-
Calibration: a. After imaging the cells under normal conditions, replace the imaging medium with the calibration buffers of different pH values containing the ionophore (e.g., 10 µM nigericin). b. Incubate for 5-10 minutes to allow equilibration of intracellular and extracellular pH. c. Acquire ratiometric images for each calibration buffer.
-
Data Analysis: a. For each cell, calculate the ratio of the fluorescence intensities (e.g., F₅₃₁/F₅₈₈). b. Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers. c. Use the calibration curve to convert the fluorescence ratios of the experimental cells into intracellular pH values.
Diagram: Ratiometric pH Measurement Workflow
Caption: Workflow for quantitative intracellular pH imaging.
Protocol 3: Detection of Intracellular Zinc Ions
Principle: This protocol outlines the use of a "turn-on" this compound-based fluorescent probe for the detection of intracellular zinc ions (Zn²⁺). The probe exhibits low fluorescence in its free form and becomes highly fluorescent upon binding to Zn²⁺.[8]
Materials:
-
This compound-based Zn²⁺ probe (e.g., QLSA)
-
Live-cell imaging medium
-
ZnSO₄ solution (for positive control)
-
TPEN (a cell-permeable Zn²⁺ chelator, for negative control)
-
Cells cultured on glass-bottom dishes
Procedure:
-
Probe Loading: Load cells with the Zn²⁺ probe (e.g., 5-10 µM) for 30-60 minutes as described in the general protocol.
-
Baseline Imaging: Acquire baseline fluorescence images of the probe-loaded cells.
-
Zinc Imaging (Optional Positive Control): a. To visualize the probe's response to an increase in intracellular Zn²⁺, treat the cells with a solution of ZnSO₄ (e.g., 50-100 µM) in imaging medium for 15-30 minutes. b. Acquire fluorescence images and compare with the baseline to observe the fluorescence "turn-on" effect.
-
Chelation (Optional Negative Control): a. To confirm that the fluorescence signal is specific to Zn²⁺, treat the cells with a cell-permeable Zn²⁺ chelator like TPEN (e.g., 20-50 µM) for 15-30 minutes. b. The fluorescence intensity should decrease upon chelation of Zn²⁺.
-
Experimental Imaging: Image cells under your specific experimental conditions to monitor changes in intracellular Zn²⁺ levels.
Diagram: Signaling Pathway for a "Turn-On" Zinc Probe
Caption: Principle of a "turn-on" this compound zinc probe.
References
- 1. benchchem.com [benchchem.com]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ratiometric imaging of pH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Ratiometric pH Reporter For Imaging Protein-dye Conjugates In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An aminoquinoline based biocompatible fluorescent and colourimetric pH sensor designed for cancer cell discrimination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Imaging of zinc ions across diverse biological samples with a quinoline-based tris(2-pyridylmethyl)amine fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 13. Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Synthesis of 4,7-Dichloroquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,7-Dichloroquinoline (B193633) (DCQ) is a critical chemical intermediate in the pharmaceutical industry, primarily serving as a precursor for the synthesis of several essential aminoquinoline antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine[1][2][3]. Its robust synthesis is fundamental to the production of these widely used therapeutic agents[4][5]. This document provides a detailed protocol for the laboratory-scale synthesis of 4,7-dichloroquinoline, focusing on the widely employed method of chlorinating 7-chloro-4-hydroxyquinoline (B73993).
Synthesis Overview: The most common and industrially relevant method for preparing 4,7-dichloroquinoline involves the conversion of the hydroxyl group at the 4-position of 7-chloro-4-hydroxyquinoline into a chloride[2][3][4]. This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[2][4][6]. The reaction mechanism involves the activation of the 4-hydroxyl group by phosphorus oxychloride, which converts it into a good leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the desired 4,7-dichloroquinoline[4].
The precursor, 7-chloro-4-hydroxyquinoline, can be synthesized through methods such as the Gould-Jacobs reaction, starting from 3-chloroaniline (B41212) and diethyl ethoxymethylenemalonate[2][5]. This multi-step process involves condensation, thermal cyclization, saponification, and finally decarboxylation to yield the hydroxyquinoline intermediate[6][7]. This note will focus on the final chlorination step.
Experimental Protocol: Chlorination of 7-chloro-4-hydroxyquinoline
This protocol details the conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline using phosphorus oxychloride.
Materials:
-
7-chloro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Toluene (B28343) (optional, as solvent)[7][8]
-
Ice water
-
10% Sodium hydroxide (B78521) (NaOH) solution or Sodium Bicarbonate (NaHCO₃) solution[3][6]
-
Ethanol (B145695) or Skellysolve B for recrystallization[6][7]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
Step 1: Reaction Setup and Chlorination
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-chloro-4-hydroxyquinoline.
-
Under a fume hood, cautiously add phosphorus oxychloride (POCl₃). The reaction can be performed neat or with a solvent like toluene[3][7][8]. For a solvent-based reaction, suspend the 7-chloro-4-hydroxyquinoline in toluene before adding the POCl₃[7][8].
-
Heat the reaction mixture. If using toluene, heat to reflux at approximately 100°C for 3 hours[7]. If using neat POCl₃, heat the mixture to reflux for 1-2 hours[3]. The temperature can also be raised to 135-140°C for 1 hour[6].
-
Monitor the reaction until completion. The solid starting material should dissolve, and the solution will typically turn into a dark-colored oil[3].
Step 2: Work-up and Isolation of Crude Product
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Caution: This step must be performed carefully in a fume hood, as the quenching of POCl₃ is highly exothermic and releases HCl gas.
-
Slowly and carefully pour the cooled reaction mixture into a beaker containing a large volume of crushed ice or frozen water[3][7][8]. Stir the mixture continuously during this process.
-
Neutralize the acidic solution to a pH of 7-9 by slowly adding a 10% aqueous sodium hydroxide solution or a sodium bicarbonate solution[3][6]. This will cause the crude 4,7-dichloroquinoline to precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel[3].
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts[3][6].
-
Air-dry the crude product. The crude product typically weighs between 130-145 g for certain scaled reactions, corresponding to a yield of 66-73%[6].
Step 3: Purification
-
The crude 4,7-dichloroquinoline can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot solvent. Suitable solvents include ethanol or Skellysolve B (a petroleum ether fraction with a boiling point of 61-70°C)[6][7].
-
If necessary, the hot solution can be filtered to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
The pure product should be a white or off-white solid with a melting point of 84-85°C[6]. Yields after recrystallization are reported to be in the range of 55-90%[6][7].
Data Presentation
The following table summarizes quantitative data from various reported syntheses of 4,7-dichloroquinoline.
| Parameter | Value | Source |
| Starting Material | 7-chloro-4-hydroxyquinoline | [3][6][8] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [3][6][8] |
| Solvent | Toluene, Paraffin Oil, or Neat | [6][7][8] |
| Reaction Temperature | 100°C to 140°C | [6][7][8] |
| Reaction Time | 1 to 3 hours | [3][6][7] |
| Crude Yield | 66–73% | [6] |
| Recrystallized Yield | 55–90% | [6][7] |
| Melting Point | 84–85 °C | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of 4,7-dichloroquinoline.
Caption: Workflow for the synthesis of 4,7-dichloroquinoline.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for In Vitro Antimalarial Activity Assays of 4-Aminoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro antimalarial activity of 4-aminoquinoline compounds, a critical class of drugs in the fight against malaria. The methodologies described are standard in the field and are essential for the screening and characterization of new antimalarial candidates.
Introduction to 4-Aminoquinolines and Antimalarial Assays
The this compound scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being the most well-known example.[1] These compounds are particularly effective against the erythrocytic stages of Plasmodium parasites, the causative agents of malaria. The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[1][2] During its intraerythrocytic stage, the parasite digests host hemoglobin, which releases toxic free heme.[1][3] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[1] 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[1] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[1][4]
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of new antimalarial agents.[3] In vitro activity assays are the first step in evaluating the potential of novel compounds. The following sections detail the protocols for the most common and robust assays used to determine the efficacy of this compound derivatives against P. falciparum.
Key In Vitro Antimalarial Activity Assays
Several assays have been developed for the in vitro cultivation and drug sensitivity testing of P. falciparum.[5][6] The most widely used methods include the SYBR Green I-based fluorescence assay, the parasite lactate (B86563) dehydrogenase (pLDH) assay, and traditional microscopy-based assays.
SYBR Green I-Based Fluorescence Assay
This is a widely used, sensitive, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[1][7][8] The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, and thus parasite growth.[1]
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain or chloroquine-resistant K1/W2 strains) in human erythrocytes (O+ blood group) using a complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II).[9]
-
Incubate cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.[10]
-
Synchronize the parasite culture to the ring stage using methods like 5% D-sorbitol treatment.[9][11]
-
-
Preparation of Test Plates:
-
Prepare serial dilutions of the this compound test compounds and standard drugs (e.g., chloroquine) in the complete culture medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.[9]
-
Dispense 100 µL of each dilution into a 96-well black microtiter plate.
-
Include drug-free wells as a positive control (100% parasite growth) and uninfected red blood cells as a negative control.[1]
-
-
Incubation:
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye. A typical buffer consists of Tris buffer, EDTA, saponin, and Triton X-100.[12]
-
After incubation, carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the lysis buffer with SYBR Green I to each well.
-
Mix thoroughly and incubate the plates in the dark at room temperature for 1-24 hours.[12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase enzyme.[13][14][15] This enzyme is released upon lysis of the parasites, and its activity is proportional to the number of viable parasites.
-
Parasite Culture and Drug Incubation:
-
Follow the same procedure for parasite culture, preparation of test plates, and incubation as described for the SYBR Green I assay.
-
-
Lysis and pLDH Reaction:
-
After the 72-hour incubation, lyse the cells by repeated freeze-thaw cycles or by adding a lysis buffer.
-
Transfer a portion of the lysate from each well to a new 96-well plate.
-
Prepare a reaction mixture containing a tetrazolium salt (e.g., nitroblue tetrazolium), diaphorase, and lactate.
-
Add the pLDH reaction mixture to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes. The pLDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt to a colored formazan (B1609692) product.[1]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of approximately 650 nm using a microplate reader.[1]
-
Calculate the IC50 values as described for the SYBR Green I assay.
-
Microscopy-Based Assay (Schizont Maturation Assay)
This traditional method involves the microscopic examination of Giemsa-stained blood smears to assess the effect of the drug on parasite maturation, specifically the development from the ring stage to the mature schizont stage.[16][17]
-
Parasite Culture and Drug Incubation:
-
Synchronize the parasite culture to the ring stage.
-
Prepare test plates with serial dilutions of the this compound compounds.
-
Add the synchronized parasite culture (0.5-1% parasitemia) to the wells.
-
Incubate the plates for 24-48 hours, which is the time required for ring-stage parasites to mature into schizonts.
-
-
Smear Preparation and Staining:
-
After incubation, prepare thin blood smears from each well.
-
Fix the smears with methanol (B129727) and stain with Giemsa stain.[9]
-
-
Data Acquisition and Analysis:
-
Examine the smears under a light microscope.
-
Count the number of schizonts per 200 asexual parasites for each drug concentration and the drug-free control.
-
Calculate the percentage of schizont maturation inhibition compared to the control.
-
Determine the IC50 value, which is the concentration of the drug that inhibits schizont maturation by 50%.
-
Data Presentation: In Vitro Antimalarial Activity of this compound Compounds
The following table summarizes the 50% inhibitory concentrations (IC50) of selected this compound compounds against various strains of P. falciparum.
| Compound | Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Sensitive) | 5.6 - 17.3 | [18] |
| Chloroquine | K1 (Resistant) | >100 | [19] |
| Chloroquine | W2 (Resistant) | 382 | [18] |
| Amodiaquine | HB3 (Sensitive) | 13.5 | [3] |
| Amodiaquine | K1 (Resistant) | 16.8 | [3] |
| Compound 3d | 3D7 (Sensitive) | Low nM range | [20] |
| Compound 3d | K1 (Resistant) | Moderate nM range | [20] |
| Compound 3e | K1 (Resistant) | 1.0 | [20] |
| Compound 9a | 3D7 (Sensitive) | <500 | [21] |
| Compound 9a | K1 (Resistant) | <500 | [21] |
Visualizations
Mechanism of Action of 4-Aminoquinolines
Caption: Mechanism of action of this compound antimalarial drugs.
Experimental Workflow: SYBR Green I Assay
Caption: Experimental workflow for the SYBR Green I-based antimalarial assay.
Experimental Workflow: pLDH Assay
Caption: Experimental workflow for the pLDH-based antimalarial assay.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. mmv.org [mmv.org]
- 11. 3.3.2. SYBR Green I Inhibition Assay for the Asexual Stages of P. falciparum [bio-protocol.org]
- 12. iddo.org [iddo.org]
- 13. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ajtmh.org [ajtmh.org]
- 16. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a New Generation of this compound Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New this compound-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of 4-Aminoquinoline-Based Drugs for Autoimmune Diseases
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by drugs like chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ).[1][2][3] Originally developed as antimalarials, these compounds have been repurposed for the treatment of various autoimmune diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and Sjögren's syndrome, due to their immunomodulatory properties.[1][4][5][6] Their favorable safety profile and broad mechanisms of action make them valuable therapeutic agents.[4] This document provides detailed application notes and protocols for researchers and drug development professionals working on novel this compound-based therapies for autoimmune disorders.
Mechanism of Action in Autoimmunity
This compound compounds are weak bases that accumulate in acidic intracellular compartments like endosomes and lysosomes.[7][8][9] This accumulation raises the intra-organellar pH, leading to a cascade of immunomodulatory effects.[7][8][9] Key mechanisms include:
-
Inhibition of Toll-Like Receptor (TLR) Signaling : By increasing the endosomal pH, 4-aminoquinolines interfere with the activation of nucleic acid-sensing TLRs, particularly TLR7 and TLR9, which are implicated in the pathogenesis of autoimmune diseases like lupus.[4][7][10][11] This disruption prevents the recognition of self-derived nucleic acids, thereby reducing the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[10][12]
-
Disruption of Antigen Presentation : The elevated lysosomal pH inhibits the activity of proteases required for processing antigens and loading them onto Major Histocompatibility Complex (MHC) class II molecules.[1][9] This suppression of antigen presentation to T-cells dampens the autoimmune response.[4][9]
-
Modulation of Autophagy : These drugs can inhibit the fusion of autophagosomes with lysosomes, a critical step in the autophagy process, which can reduce inflammation and antigen presentation.[4][6][7]
-
Reduction of Pro-inflammatory Cytokines : The cumulative effects on various immune cells lead to a decreased production of key pro-inflammatory cytokines such as TNF-α and IL-1.[1][8]
Application Note 1: Synthesis of Novel this compound Derivatives
The development of new this compound-based drugs focuses on improving efficacy against specific autoimmune targets while minimizing the side effects associated with long-term CQ/HCQ use, such as ocular toxicity.[4] Most synthetic strategies involve the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 4-position of a 4,7-dichloroquinoline (B193633) precursor is displaced by a desired amine.[13][14]
Protocol 1: General Synthesis of a this compound Derivative
This protocol describes a general method for synthesizing this compound derivatives by reacting 4,7-dichloroquinoline with an appropriate amine.[15][16]
Materials:
-
4,7-dichloroquinoline
-
Desired monoaminoalkane or diaminoalkane (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or neat conditions)
-
Base (e.g., K₂CO₃, triethylamine (B128534), if required)
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser and necessary glassware
Procedure:
-
In a round-bottomed flask, combine 4,7-dichloroquinoline (1 equivalent) and the selected amine (1.1-2.0 equivalents).
-
If not running neat, add the appropriate solvent (e.g., NMP). For certain reactions, a base like triethylamine may be added to scavenge HCl.[16]
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture under reflux (typically 80-130°C) for 6-15 hours.[15][16] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, dilute the mixture with ethyl acetate. If run neat, dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with brine (3x) and deionized water (5x) to remove the solvent and unreacted amine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography (silica gel) or recrystallization to yield the pure this compound derivative.
-
Confirm the structure of the synthesized compound using NMR and Mass Spectrometry.[15]
Application Note 2: In Vitro Evaluation of Immunomodulatory Activity
The primary screening of novel this compound derivatives involves assessing their ability to inhibit key pathways in autoimmunity, such as TLR7 and TLR9 signaling. Compounds are evaluated for their potency (e.g., IC₅₀) and selectivity. Cytotoxicity assays are also crucial to ensure that the observed immunomodulatory effects are not due to general cell death.
Data Presentation: In Vitro Activity of this compound Derivatives
The following table summarizes representative data for this compound compounds against relevant targets.
| Compound | Target/Assay | Cell Line | IC₅₀ | Reference |
| HCQ | TLR9 / IFN-α production | Plasmacytoid Dendritic Cells (pDCs) | ~200 nM | [10] |
| Compound 7f | TLR7 / IFN-α production | Plasmacytoid Dendritic Cells (pDCs) | 11 nM | [10] |
| Compound 7f | TLR9 / IFN-α production | Plasmacytoid Dendritic Cells (pDCs) | 210 nM | [10] |
| Compound 9 | Cytotoxicity | MDA-MB 468 (Breast Cancer) | 1.8 µM | [15] |
| Chloroquine | Cytotoxicity | MDA-MB 468 (Breast Cancer) | 15.2 µM | [15] |
Protocol 2: In Vitro TLR7 Inhibition Assay
This protocol outlines a method for quantifying the inhibitory effect of test compounds on TLR7 signaling using a commercially available reporter cell line, such as HEK-Blue™ TLR7 cells. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ TLR7 cells
-
Complete growth medium (DMEM, 10% FBS, Penicillin-Streptomycin, selection antibiotics)
-
TLR7 agonist (e.g., Imiquimod, R848)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ TLR7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds in growth medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., HCQ).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C to allow the compounds to enter the cells.
-
Stimulation: Add the TLR7 agonist (e.g., Imiquimod at a final concentration of 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
SEAP Detection:
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.
-
Add 180 µL of QUANTI-Blue™ solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Analysis: Calculate the percentage of TLR7 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Application Note 3: Preclinical In Vivo Evaluation
Promising candidates from in vitro screening are advanced to preclinical animal models of autoimmune diseases to evaluate their in vivo efficacy, pharmacokinetics, and safety. The Collagen-Induced Arthritis (CIA) model in rodents is a widely used and relevant model for studying rheumatoid arthritis.[17]
Protocol 3: Evaluation in a Murine Collagen-Induced Arthritis (CIA) Model
This protocol provides a general framework for inducing arthritis in mice and evaluating the therapeutic efficacy of a test compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated in a suitable vehicle (e.g., corn oil, PBS)
-
Positive control drug (e.g., Dexamethasone, Methotrexate)
-
Calipers for measuring paw thickness
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of CII in CFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of CII in IFA (1:1 ratio).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Disease Monitoring and Scoring:
-
Beginning around Day 21, monitor mice 3-4 times per week for signs of arthritis (redness, swelling).
-
Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling involving the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Dosing (Therapeutic Regimen):
-
Once mice develop a clinical score of ≥2, randomize them into treatment groups (Vehicle, Test Compound, Positive Control).
-
Administer the test compound daily (or as per the desired schedule) via oral gavage or intraperitoneal injection.
-
-
Endpoint Analysis (Day 35-42):
-
Continue monitoring clinical scores and paw thickness until the end of the study.
-
Harvest paws for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Compare the mean clinical scores, paw thickness, cytokine levels, and histology scores between the treatment groups to determine the efficacy of the test compound.
Overall Drug Development Workflow
The development of novel this compound-based drugs follows a structured pipeline from initial design and synthesis to preclinical evaluation.
References
- 1. The Role of Chloroquine and Hydroxychloroquine in Immune Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Modulation as a Therapeutic Option During the SARS-CoV-2 Outbreak: The Case for Antimalarial Aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxychloroquine in rheumatic autoimmune disorders and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Anti-malarial drugs: possible mechanisms of action in autoimmune disease and prospects for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Orally Bioavailable Small Molecule Antagonists of Toll-like Receptors 7/8/9 (TLR7/8/9) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TLR7/9 antagonists as therapeutics for immune-mediated inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound: a comprehensive review of synthetic strategies [frontiersin.org]
- 15. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 17. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
Green Synthesis of 4-Aminoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 4-aminoquinoline derivatives. These methods emphasize the use of green chemistry principles, such as energy-efficient techniques and the reduction of hazardous substances, to produce these medicinally important scaffolds. The protocols provided are based on established and peer-reviewed methodologies.
Introduction to 4-Aminoquinolines and Green Synthesis
The this compound scaffold is a critical pharmacophore found in a wide array of therapeutic agents, most notably antimalarial drugs like chloroquine (B1663885) and amodiaquine.[1][2][3] Traditional synthesis methods for these compounds often involve harsh reaction conditions, hazardous solvents, and long reaction times.[4][5] Green chemistry approaches offer significant advantages by minimizing environmental impact, reducing waste, and often improving reaction efficiency.[6] This document focuses on two prominent green synthesis techniques: microwave-assisted and ultrasound-assisted synthesis.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave irradiation has emerged as a powerful tool in green synthesis, offering rapid and efficient heating that can significantly reduce reaction times and improve yields compared to conventional heating methods.[4][6][7] This technique is particularly effective for the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution (SNAr) reactions.[5][8]
General Workflow for Microwave-Assisted Synthesis
The general workflow for the microwave-assisted synthesis of this compound derivatives from 4,7-dichloroquinoline (B193633) is depicted below.
References
- 1. Frontiers | this compound: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. Green Synthesis, Characterization, and Biological Activity of this compound Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 8. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Novel 4-Aminoquinoline Analogs for Overcoming Chloroquine Resistance
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving novel 4-aminoquinoline analogs designed to combat chloroquine-resistant malaria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for novel this compound analogs in overcoming chloroquine (B1663885) resistance?
A1: The primary antimalarial action of 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[1] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, which releases toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[2] this compound analogs, like chloroquine, are weak bases that accumulate in the acidic digestive vacuole of the parasite.[2] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme, which ultimately kills the parasite.[2][3] Novel analogs are designed to circumvent the resistance mechanisms that limit the accumulation of chloroquine in resistant strains.[4][5]
Q2: Some of my novel this compound analogs show cross-resistance with chloroquine. What could be the reason?
A2: Cross-resistance between novel this compound analogs and chloroquine can occur if the new compounds share a similar mechanism of action and are susceptible to the same resistance mechanisms.[6] Chloroquine resistance is primarily associated with mutations in the Plasmodium falciparum chloroquine-resistance transporter (PfCRT) protein, which is believed to reduce drug accumulation in the parasite's digestive vacuole.[5] If a novel analog is also a substrate for this transporter, its efficacy against chloroquine-resistant strains may be diminished.[7] The degree of cross-resistance can sometimes correlate with the liposolubility of the compounds.[8]
Q3: How do I select the appropriate P. falciparum strains for testing my novel this compound analogs?
A3: To effectively evaluate the potential of your novel compounds to overcome chloroquine resistance, it is crucial to use a panel of well-characterized P. falciparum strains with varying sensitivity to chloroquine. A standard approach includes:
-
A chloroquine-sensitive (CQS) strain: Such as 3D7 or D6, to establish the baseline activity of your compounds.[6][9]
-
Chloroquine-resistant (CQR) strains: Such as K1, W2, or Dd2, which harbor known resistance markers like mutations in the pfcrt gene.[9][10][11] Using both CQS and CQR strains allows for the determination of a resistance index (RI), which is the ratio of the IC50 value against the resistant strain to the IC50 value against the sensitive strain. A low RI suggests that the compound is effective against resistant parasites and has a lower potential for cross-resistance with chloroquine.[11]
Q4: My compounds are potent in vitro but show low oral bioavailability in vivo. What are the possible reasons?
A4: Several factors can contribute to poor oral bioavailability of this compound analogs, even with high in vitro potency. These include:
-
Poor aqueous solubility: The compounds may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
High first-pass metabolism: The compounds may be extensively metabolized in the liver by cytochrome P450 enzymes before reaching systemic circulation.[12]
-
Poor permeability: The compounds may not efficiently cross the intestinal epithelium. Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of your lead compounds.[12]
Troubleshooting Guides
In Vitro Antiplasmodial Activity Assays
Issue: High variability in IC50 values between experiments.
-
Possible Cause 1: Inconsistent parasite synchronization.
-
Solution: Ensure a tight synchronization of the parasite culture to the ring stage at the start of the assay. Inconsistent staging can lead to variability in drug susceptibility.
-
-
Possible Cause 2: Fluctuation in hematocrit.
-
Solution: Maintain a consistent hematocrit (typically 2%) in all wells of the assay plate. Variations in the number of red blood cells can affect parasite growth and, consequently, IC50 values.[13]
-
-
Possible Cause 3: Inaccurate drug concentrations.
-
Solution: Prepare fresh serial dilutions of your compounds for each experiment from a well-characterized stock solution. Ensure complete dissolution of the compounds in the initial solvent (e.g., DMSO) and proper mixing at each dilution step.
-
Issue: No parasite growth in the negative control wells.
-
Possible Cause 1: Poor parasite viability.
-
Solution: Before setting up the assay, check the health and parasitemia of your parasite culture. Ensure that the parasites are in the exponential growth phase.
-
-
Possible Cause 2: Contamination of the culture medium.
-
Solution: Use fresh, pre-warmed culture medium and sterile techniques throughout the experimental setup to prevent bacterial or fungal contamination.
-
-
Possible Cause 3: Issues with incubation conditions.
-
Solution: Verify that the incubator is maintaining the correct temperature (37°C) and gas mixture (typically 5% CO₂, 5% O₂, and 90% N₂).[14]
-
Cytotoxicity Assays
Issue: High background signal in the MTT assay.
-
Possible Cause 1: Contamination of the cell culture.
-
Solution: Regularly check your mammalian cell lines for microbial contamination.
-
-
Possible Cause 2: Interference of the compound with the MTT reagent.
Issue: CC50 values are lower than expected, indicating high toxicity.
-
Possible Cause 1: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the wells does not exceed a non-toxic level (typically <1%). Run a vehicle control with the highest concentration of the solvent used.
-
-
Possible Cause 2: Compound instability.
-
Solution: Some compounds may degrade in the culture medium, releasing toxic byproducts. Assess the stability of your compounds under the assay conditions.
-
Quantitative Data Summary
Table 1: In Vitro Antiplasmodial Activity of Novel this compound Analogs against P. falciparum Strains
| Compound | Strain (CQ-Sensitivity) | IC50 (nM) | Reference |
| TDR 58845 | W2 (Resistant) | 5.52 - 89.8 | [10] |
| TDR 58846 | W2 (Resistant) | 5.52 - 89.8 | [10] |
| Compound 4 | K14 (Resistant) | 7.5 | [11] |
| MAQ | W2 (Resistant) | In nanomolar range | [9] |
| BAQ | W2 (Resistant) | In nanomolar range | [9] |
| Compound 3e | K1 (Resistant) | 1.0 | [12] |
| LDT-611 | 3D7 (Sensitive) | 760 | [17] |
| LDT-611 | W2 (Resistant) | 820 | [17] |
Table 2: Cytotoxicity of Novel this compound Analogs against Mammalian Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound hydrazone analogs | HepG2 | 0.87 - 11.1 | [18] |
| This compound hydrazone analogs | MDBK | 1.66 - 11.7 | [18] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol determines the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7 and Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% Albumax II)
-
Test compounds and reference drug (e.g., Chloroquine)
-
SYBR Green I lysis buffer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and chloroquine in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Setup: Add 100 µL of synchronized ring-stage parasite culture (1-2% parasitemia, 2% hematocrit) to each well of a 96-well plate.[2] Add 100 µL of the diluted compounds to the respective wells. Include wells with parasite culture only (negative control) and uninfected erythrocytes (background control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).[13][19]
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate at room temperature in the dark for 24 hours.[19]
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[19]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a suitable software.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of a compound against a mammalian cell line to determine the 50% cytotoxic concentration (CC50).
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a positive control (e.g., doxorubicin) and a vehicle control (medium with the highest DMSO concentration used).[19]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density at 570 nm using an ELISA reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Visualizations
Caption: Workflow for in vitro screening of novel this compound analogs.
Caption: Inhibition of hemozoin formation by this compound analogs.
Caption: Logic diagram for troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 6. Novel this compound Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel this compound analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New this compound-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 16. researchgate.net [researchgate.net]
- 17. A novel this compound chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of this compound Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 4-Aminoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-aminoquinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-aminoquinolines?
A1: The most prevalent method for synthesizing 4-aminoquinolines is through the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-chloroquinoline (B167314) with a primary or secondary amine.[1] The carbon at the 4-position of the quinoline (B57606) ring is attacked by the amine nucleophile, leading to the displacement of the chlorine atom.[1]
Q2: What are the typical reaction conditions for the SNAr synthesis of 4-aminoquinolines?
A2: Reaction conditions can vary depending on the specific substrates and desired product. Conventional heating in solvents like ethanol (B145695) or DMF at temperatures above 120°C for extended periods (over 24 hours) is a common approach.[1] Microwave-assisted synthesis can significantly shorten reaction times (20-30 minutes) at temperatures of 140°C or 180°C, often using DMSO as a solvent.[1] The choice of base is also crucial; secondary amines may require an auxiliary base, while aryl or heteroarylamines might need a stronger base like sodium hydroxide.[1] For primary amines, often no additional base is required.[1]
Q3: Can I synthesize 4-aminoquinolines without a metal catalyst?
A3: Yes, metal-free syntheses are possible. One-pot metal-free reactions involving inter- and intramolecular cyclization/annulation are viable routes.[1] For instance, the reaction of 2-aminobenzonitriles with ynones can be achieved using a strong base like potassium tert-butoxide in DMSO at 100°C.[1]
Q4: What are some alternative, more advanced methods for this compound synthesis?
A4: Several advanced methods exist, including palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines.[1] Other notable methods include multicomponent domino reactions catalyzed by palladium and gold-catalyzed difunctionalization of ynamides.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Insufficient Reaction Temperature or Time | For conventional heating, ensure the temperature is maintained above 120°C for at least 24 hours.[1] Consider switching to microwave synthesis for faster reaction times (20-30 min) and potentially higher yields at elevated temperatures (140-180°C).[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact yield. For microwave synthesis, DMSO has been shown to be more effective than ethanol or acetonitrile.[1] For certain metal-catalyzed reactions, solvents like toluene (B28343) or dioxane may be optimal, while polar protic solvents like methanol (B129727) or water can decrease yields.[2] |
| Incorrect Base or Lack of Base | The necessity and strength of a base depend on the amine nucleophile. Secondary amines often require an auxiliary base, while stronger bases like NaOH or KOt-Bu may be needed for less nucleophilic amines such as anilines.[1] Primary amines may not require an additional base.[1] |
| Poor Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines), higher temperatures, longer reaction times, or the use of a catalyst (e.g., a Brønsted or Lewis acid) may be necessary to drive the reaction to completion.[1] However, acid catalysts are not suitable for alkylamines as they can be protonated.[1] |
| Starting Material Degradation | High reaction temperatures can sometimes lead to the degradation of starting materials or products. Monitor the reaction by TLC to check for the appearance of decomposition products. If degradation is observed, consider lowering the reaction temperature and extending the reaction time. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Side Reactions | In reactions involving diamines, the formation of bis-quinoline products can occur if an excess of the 4-chloroquinoline is used.[3] To favor the mono-substituted product, use an excess of the diamine. |
| Incomplete Reaction | If the reaction does not go to completion, you will have a mixture of starting material and product. Optimize reaction conditions (temperature, time, solvent, base) to drive the reaction to completion. Monitor by TLC until the starting 4-chloroquinoline is consumed. |
| Tarry Byproduct Formation | The formation of tarry byproducts can complicate purification. One approach to handle this is to filter the precipitate and use a continuous solid-liquid extraction (e.g., Soxhlet extraction) to isolate the desired product from the insoluble tars.[4][5] |
| Formation of a Coarse Particulate Precipitate During Work-up | This precipitate may contain the desired product co-precipitated with byproducts. It can be collected by filtration and purified by methods such as continuous solid-liquid extraction.[4][5] |
Issue 3: Difficulties with Product Isolation and Purification
| Potential Cause | Suggested Solution | | Product is a Stubborn Oil | If the product oils out instead of precipitating, try adding a non-polar solvent like hexane (B92381) to induce precipitation.[3] Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote crystallization. | | Ineffective Work-up Procedure | A standard work-up involves cooling the reaction mixture, taking it up in a solvent like dichloromethane, washing with an aqueous base (e.g., 5% NaHCO₃), followed by water and brine. The organic layer is then dried and the solvent removed.[3] For reactions in high-boiling solvents like NMP, extensive washing with water and brine is necessary to remove the solvent.[6] | | Co-elution of Impurities during Chromatography | If impurities co-elute with the product during column chromatography, try a different solvent system or consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). Recrystallization from a suitable solvent system can also be an effective purification method for solid products. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various reaction conditions for the synthesis of 4-aminoquinolines via nucleophilic aromatic substitution.
Table 1: Conventional Heating Methods
| Starting Materials | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline (B193633) | Butylamine | Neat | None | 120-130 | 6 | - | [3] |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat | None | 130 | 7 | - | [3] |
| 4,7-Dichloroquinoline | N,N-Dimethylethane-1,2-diamine | Neat | None | 120-130 | 6-8 | - | [3] |
| 4,7-Dichloroquinoline | N-benzylamines, anilines, alkylamines | Alcohol or DMF | Varies | >120 | >24 | - | [1] |
| 4,7-Dichloroquinoline | Aniline | - | Brønsted or Lewis Acid | - | - | High | [1] |
| 4,7-Dichloroquinoline | Diethylaminopropylamine | Neat | None | 135-155 | 2 | 70-90 | [7] |
Table 2: Microwave-Assisted Synthesis
| Starting Material | Amine Type | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Primary Alkylamine | DMSO | None | 140 or 180 | 20-30 | 80-95 | [1] |
| 4,7-Dichloroquinoline | Secondary Alkylamine | DMSO | Auxiliary Base | 140 or 180 | 20-30 | 80-95 | [1] |
| 4,7-Dichloroquinoline | Aryl/Heteroarylamine | DMSO | NaOH | 140 or 180 | 20-30 | 80-95 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis of N-substituted-4-aminoquinolines
This protocol is a general guideline for the reaction of a 4-chloroquinoline with an amine under conventional heating.
Materials:
-
7-substituted-4-chloroquinoline (1.0 eq)
-
Amine (monoaminoalkane or diaminoalkane) (2.0 eq)
-
Dichloromethane
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 7-substituted-4-chloroquinoline (1.0 eq) and the desired amine (2.0 eq).
-
Heat the reaction mixture to 120-130°C and maintain this temperature for 6-8 hours with constant stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Precipitate the crude product by adding a mixture of hexane and chloroform (e.g., 80:20 v/v).[3]
-
Collect the solid product by filtration and dry under vacuum.
-
If necessary, further purify the product by column chromatography or recrystallization.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of 4-Aminoquinolines
This protocol describes a rapid synthesis of 4-aminoquinolines using microwave irradiation.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Amine (primary, secondary, or aryl) (1.0-1.5 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Base (if required, e.g., NaOH for anilines)
-
Water
-
Ethyl acetate
Procedure:
-
In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and DMSO.
-
If using a secondary amine or an aniline, add the appropriate base.[1]
-
Seal the vial and place it in the microwave reactor.
-
Set the temperature to 140°C or 180°C and the reaction time to 20-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) for this compound Synthesis.
Caption: Troubleshooting Workflow for this compound Synthesis.
Caption: General Experimental Workflow for this compound Synthesis.
References
- 1. Frontiers | this compound: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. This compound: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis and Antimalarial Screening of a this compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
Technical Support Center: Purification of 4-Aminoquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-aminoquinoline derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my purified this compound derivative consistently low?
Answer:
Low yields can stem from several factors throughout the synthesis and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: If the synthesis reaction does not go to completion, the crude product will contain unreacted starting materials, leading to a lower yield of the desired product.
-
Product Precipitation during Work-up: The desired product may co-precipitate with byproducts during the aqueous work-up, leading to losses.[3]
-
Solution: Carefully observe the work-up steps for any precipitate formation. If a precipitate is observed, it should be analyzed to determine if it contains the desired product. Adjusting the pH or solvent system during extraction may prevent this.
-
-
Losses during Purification: Significant amounts of the product can be lost during chromatographic purification or recrystallization.
-
Solution for Chromatography: Optimize the loading and elution conditions. Ensure the crude product is fully dissolved in the loading buffer before applying it to the column.[3]
-
Solution for Recrystallization: Carefully select the recrystallization solvent to ensure high recovery. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Handling Errors: Transferring the product between different vessels can lead to mechanical losses.
-
Solution: Minimize the number of transfer steps and ensure all equipment is rinsed with the appropriate solvent to recover any residual product.
-
Question 2: How can I remove unreacted 4,7-dichloroquinoline (B193633) or other starting materials from my product?
Answer:
Residual starting materials are a common impurity. Here are a few strategies for their removal:
-
Aqueous Wash: During the work-up, washing the organic layer with a basic solution like sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) can help remove acidic impurities and some unreacted starting materials.[4]
-
Column Chromatography: Silica (B1680970) gel column chromatography is a highly effective method for separating the desired this compound derivative from unreacted starting materials and other byproducts.[4][5] The choice of eluent is crucial for good separation. A common mobile phase is a mixture of ethyl acetate (B1210297) and hexane (B92381), sometimes with a small amount of a basic modifier like triethylamine (B128534) (Et₃N) to reduce tailing of the amine product on the silica gel.[5]
-
Recrystallization: If the solubility profiles of the product and the starting materials are sufficiently different, recrystallization can be an effective purification method.
Question 3: I am observing co-elution of my desired product with an impurity during column chromatography. How can I resolve this?
Answer:
Co-elution occurs when two or more compounds travel through the chromatography column at the same rate.[6][7] Here’s how to address this issue:
-
Optimize the Mobile Phase:
-
Change Solvent Polarity: Adjust the ratio of your solvents in the mobile phase. For normal-phase chromatography on silica gel, decreasing the polarity of the eluent (e.g., increasing the proportion of hexane in an ethyl acetate/hexane mixture) will generally increase the retention time of polar compounds and may improve separation.[6]
-
Use a Different Solvent System: If adjusting the polarity is not effective, switch to a different solvent system with different selectivity. For example, replacing ethyl acetate with dichloromethane (B109758) or acetone (B3395972) might alter the interactions between your compounds and the stationary phase, leading to better separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Options include alumina (B75360) or reverse-phase silica gel (like C18). Reverse-phase chromatography separates compounds based on hydrophobicity and can be a powerful alternative.[6]
-
Employ Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually changed over time can improve the separation of complex mixtures.[8]
Question 4: My this compound derivative is forming an oil during recrystallization instead of crystals. What should I do?
Answer:
"Oiling out" is a common problem in recrystallization where the compound comes out of solution as a liquid rather than a solid. Here are some tips to promote crystal formation:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can favor oil formation.[9]
-
Use a Different Solvent or Solvent System: The choice of solvent is critical. A good recrystallization solvent should have a steep solubility curve for your compound (i.e., high solubility at high temperatures and low solubility at low temperatures).[10] You might need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).[10]
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of the pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce the Concentration: If the solution is too concentrated, it may be more prone to oiling out. Try adding a little more hot solvent to dissolve the oil and then cool it slowly again.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently employed purification techniques for this compound derivatives are:
-
Column Chromatography: This is a versatile and widely used method for separating compounds based on their polarity. Silica gel is the most common stationary phase for these derivatives.[4][5]
-
Recrystallization: This technique is used to purify solid compounds based on differences in solubility. It is often used as a final purification step to obtain highly pure crystalline material.[11]
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high purity is required, preparative HPLC is a powerful tool.[3]
-
Extraction: Liquid-liquid extraction is a crucial work-up step to remove a significant portion of impurities before final purification.[4]
Q2: What are some suitable solvents for the recrystallization of this compound derivatives?
A2: The choice of solvent depends on the specific derivative's polarity. However, some commonly used solvents and solvent systems include:
-
Hexane/Ethyl Acetate[10]
-
Hexane/Chloroform[4]
-
Ethanol/Water[11]
-
Ethanol[10]
-
Acetone[10] For basic compounds like 4-aminoquinolines, it's also possible to crystallize them as salts (e.g., hydrochloride salts) from solvents like methanol or ethanol.[10]
Q3: How can I monitor the purity of my this compound derivative?
A3: Several analytical techniques can be used to assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the components of a mixture and detecting them, often with a UV detector.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q4: Is it necessary to use a base like triethylamine in the mobile phase for column chromatography of 4-aminoquinolines?
A4: While not always mandatory, adding a small amount of a base like triethylamine (typically 0.1-1%) to the mobile phase is often beneficial. 4-aminoquinolines are basic compounds and can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to peak tailing and poor separation. The triethylamine helps to neutralize these active sites, resulting in sharper peaks and improved resolution.[5]
Experimental Protocols
General Procedure for Column Chromatography Purification
This protocol provides a general guideline for purifying this compound derivatives using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
General Procedure for Recrystallization
This protocol outlines a general procedure for the recrystallization of a solid this compound derivative.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold. This is often determined through small-scale solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Quantitative Data Summary
Table 1: Purity and Yield of Selected this compound Derivatives
| Compound ID | Purification Method | Purity (%) | Overall Yield (%) | Reference |
| Library Compound | Preparative HPLC | >95 | 29 (average) | [3] |
| 1 | Column Chromatography | >95 | 50 | [5] |
| 2 | Column Chromatography | >95 | 47 | [5] |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Parallel Synthesis and Antimalarial Screening of a this compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Addressing the Toxicity of 4-Aminoquinoline-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the toxicity of 4-aminoquinoline-based compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with this compound compounds?
A1: The toxicity of this compound compounds is often linked to their fundamental mechanism of action, which involves accumulating in acidic intracellular compartments like lysosomes and the digestive vacuole of malaria parasites.[1][2] Key toxic mechanisms include:
-
Inhibition of Heme Polymerization: In malaria research, 4-aminoquinolines inhibit the polymerization of toxic free heme into hemozoin, leading to parasite death.[2][3][4] This accumulation of heme can also induce oxidative stress in host cells.
-
Lysosomotropism: As weak bases, these compounds become protonated and trapped in acidic lysosomes.[1][5] This can disrupt lysosomal function, leading to "lysosomal storage disease"-like symptoms and impaired autophagy.[5]
-
Cardiotoxicity: Some 4-aminoquinolines can cause QTc interval prolongation, which can lead to ventricular arrhythmias.[1][6][7]
-
Retinal Toxicity: Long-term or high-dose use can lead to the accumulation of these compounds in melanin-containing tissues like the retinal pigment epithelium, potentially causing irreversible retinopathy.[5]
-
Metabolite-Induced Toxicity: Certain 4-aminoquinolines, like amodiaquine, can be metabolized by cytochrome P450 enzymes to form reactive quinone-imine intermediates, which are cytotoxic and can lead to hepatotoxicity.[8][9][10]
Q2: I am observing higher-than-expected cytotoxicity in my cell culture experiments. What could be the cause?
A2: Unexpectedly high cytotoxicity can stem from several factors. Consider the following troubleshooting steps:
-
Compound Stability and Solubility: Verify the stability of your compound in the culture medium over the experiment's duration. Degradation products may be more toxic. Ensure the compound is fully solubilized, as precipitates can cause non-specific effects. Some compounds, like certain bis-quinoline derivatives, can be cytotoxic due to DNA intercalation.[11]
-
Metabolic Activation: If using primary cells or cell lines with metabolic capacity (e.g., HepG2), consider if your compound is being converted to a more toxic metabolite.[8]
-
Off-Target Effects: The compound may be hitting unintended cellular targets. Consider performing a broader profiling of cellular pathways affected.
-
Experimental Conditions: Re-evaluate your experimental setup. Factors like cell density, passage number, and serum concentration in the media can influence cellular sensitivity to toxic compounds.
-
Contamination: Rule out contamination of your cell cultures (e.g., mycoplasma) or compound stock.
Q3: My this compound compound is not showing the expected efficacy against my target (e.g., cancer cell line, parasite). What should I check?
A3: A lack of efficacy can be as perplexing as unexpected toxicity. Here are some potential reasons:
-
Compound Purity and Identity: Confirm the purity and chemical identity of your compound stock using analytical methods like NMR or mass spectrometry.[12][13]
-
Cellular Accumulation: The efficacy of 4-aminoquinolines relies on their accumulation in acidic vesicles.[2][8] If your target cells have mechanisms to pump the compound out (e.g., efflux pumps like PfCRT in resistant malaria parasites), this can reduce intracellular concentration and efficacy.[8]
-
Incorrect Dosing: Re-verify your calculations and dilution series. Cytotoxic effects are dose-dependent.[1]
-
Experimental Endpoint: Ensure the chosen assay is appropriate for the compound's mechanism. For example, a proliferation assay might not capture cytostatic effects.
-
Resistance Mechanisms: If working with resistant cell lines or parasite strains, they may have evolved mechanisms to circumvent the compound's action.[4][8]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cell death or growth inhibition in your experiments.
Problem: A newly synthesized or purchased this compound derivative shows significantly higher cytotoxicity in a cancer cell line (e.g., MDA-MB-468) compared to published data for similar compounds.
Workflow for Troubleshooting Unexpected Cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Addressing Compound Instability or Poor Solubility
Problem: A this compound derivative precipitates out of solution during the experiment or shows variable results, suggesting instability.
-
Solubility Assessment:
-
Initial Solvent: Use a small amount of an appropriate organic solvent like DMSO to create a concentrated stock solution.[12]
-
Working Concentration: When diluting into aqueous culture medium, do so gradually and vortex to mix. Avoid exceeding the solubility limit in the final medium. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.[14]
-
Visual Inspection: Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Stability Assessment:
-
Incubation Test: Incubate the compound in your experimental medium at 37°C for the duration of your experiment.
-
Analytical Check: At various time points, take an aliquot of the medium and analyze the compound's concentration and for the presence of degradation products using HPLC.
-
pH Sensitivity: Be aware that the charge state and solubility of 4-aminoquinolines can be pH-dependent due to their basic nature.[3] Ensure the pH of your medium is stable.
-
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various this compound derivatives against different cell lines.
Table 1: In Vitro Cytotoxicity (GI₅₀, µM) of this compound Derivatives Against Human Breast Cancer Cell Lines [12]
| Compound | MDA-MB-468 (GI₅₀ µM) | MCF-7 (GI₅₀ µM) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 | 11.52 |
| Chloroquine (CQ) | 24.36 | 20.72 |
| Compound 4 (an aminoquinoline derivative) | 11.01 | 51.57 |
| Bisquinoline compound 10 | 7.35 | 14.80 |
Table 2: Cytotoxicity (IC₅₀, µM) of this compound Hydrazone Analogues [15]
| Cell Line | IC₅₀ Range (µM) |
| HepG2 | 0.87 - 11.1 |
| MDBK | 1.66 - 11.7 |
Table 3: In Vitro Antimalarial Activity and Cytotoxicity of Lead Compounds [16][17]
| Compound | P. falciparum W2 (CQ-resistant) IC₅₀ (nM) | Cytotoxicity (High Dose) |
| Compound 4 | 17.3 | ≥50 µM |
| Compound 18 | 5.6 | ≥50 µM |
| Chloroquine | 382 | - |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound compounds by measuring cell viability.
Materials:
-
96-well flat-bottom microplates
-
Target cell line (e.g., HepG2, MDA-MB-468)
-
Complete culture medium
-
This compound compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[18]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[18]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium from the stock solution.[14] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[14]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.
Experimental Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if a this compound compound induces cell cycle arrest.
Materials:
-
6-well plates
-
Target cell line
-
This compound compound
-
Trypsin-EDTA
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for the appropriate duration.[14]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and collection.[14]
-
Washing: Wash the cells with ice-cold PBS.[14]
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[14]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
Mechanism of this compound Toxicity:
The diagram below illustrates the key pathways involved in the toxicity of this compound compounds, particularly in the context of their antimalarial action and off-target effects.
Caption: Signaling pathway of this compound toxicity.
References
- 1. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Pharmacologic actions of this compound compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Potential harms associated with this compound treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 11. Parallel Synthesis and Antimalarial Screening of a this compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of this compound Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a New Generation of this compound Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Metabolic Stability of 4-Aminoquinoline Drugs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the metabolic stability of 4-aminoquinoline-based drug candidates.
Troubleshooting Guide: Common Issues in this compound Metabolic Stability Assays
This guide provides solutions to common problems encountered during in vitro metabolic stability assessment of this compound compounds.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid disappearance of the parent compound (low t½, high CLint) | High intrinsic clearance due to extensive metabolism by Cytochrome P450 (CYP) enzymes, particularly N-dealkylation of the side chain.[1] | - Structural Modification: Introduce steric hindrance near the metabolic soft spot (e.g., the terminal nitrogen of the side chain).- Bioisosteric Replacement: Replace metabolically labile groups with more stable ones. For instance, substitute a metabolically susceptible phenyl ring with a pyridyl group to increase stability.[2] |
| High variability in results between replicate assays | - Pipetting errors or inconsistent mixing.- Degradation of the NADPH cofactor.- Compound precipitation in the incubation medium. | - Ensure proper calibration and consistent use of pipetting equipment.- Prepare NADPH solutions fresh for each experiment and keep them on ice.- Decrease the compound concentration or increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it remains below levels that inhibit enzyme activity (typically <1%). |
| No metabolism observed, even for control compounds | - Inactive microsomal enzymes.- Incorrect or degraded cofactor. | - Use a new, validated batch of liver microsomes.- Confirm the use of the correct and freshly prepared cofactor (e.g., NADPH for CYP-mediated metabolism). |
| Discrepancy between in vitro and in vivo metabolic data | - In vitro systems may not fully replicate the complexity of in vivo metabolism and clearance pathways (e.g., involvement of other enzymes or renal clearance). | - Consider using more complex in vitro models, such as hepatocytes or liver S9 fractions, which contain a broader range of metabolic enzymes.[3] - Investigate other potential clearance mechanisms in vivo. |
| Formation of reactive metabolites (e.g., quinone-imines) | The presence of a hydroxyl group on an aniline (B41778) ring in the side chain, as seen in amodiaquine (B18356), can lead to the formation of toxic quinone-imine metabolites.[4] | - Modify the chemical structure to prevent the formation of such reactive species. For example, relocating the hydroxyl group or replacing the p-hydroxyanilino ring can circumvent this toxicity.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound drugs?
A1: The primary metabolic pathway for many this compound drugs, such as chloroquine, is N-dealkylation of the aliphatic side chain.[1] This process is predominantly mediated by Cytochrome P450 (CYP) enzymes, including CYP2C8, CYP3A4/5, CYP2D6, and CYP1A2.[5][6][7] For instance, amodiaquine is metabolized by CYP2C8 to its active metabolite, desethylamodiaquine.[8]
Q2: How can I strategically modify the this compound scaffold to improve metabolic stability?
A2: Improving metabolic stability typically involves identifying and modifying the "metabolic soft spots" of the molecule. Common strategies include:
-
Blocking N-dealkylation: Introducing bulky substituents on or near the terminal nitrogen of the side chain can sterically hinder the approach of metabolizing enzymes.[9]
-
Bioisosteric Replacement: Replacing a metabolically labile functional group with a more stable one that retains the desired biological activity.[10][11][12] For example, replacing a hydrogen atom at a site of metabolism with a fluorine atom can block oxidation due to the strength of the C-F bond.[13]
-
Scaffold Hopping: Replacing a core scaffold that is prone to metabolism with a different, more stable heterocyclic system while maintaining the key pharmacophoric features.[2]
-
Removal of a labile group: Studies have shown that removing a propyl group from the terminal nitrogen in certain this compound analogs can significantly extend their metabolic half-life.[1]
Q3: What in vitro assays are recommended for assessing the metabolic stability of this compound compounds?
A3: The most common and initial in vitro assay is the liver microsomal stability assay .[3][14] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in CYP enzymes to determine the intrinsic clearance (CLint) and half-life (t½) of a compound.[3] For a more comprehensive assessment that includes both Phase I and Phase II metabolism, hepatocyte stability assays are recommended.[3]
Q4: What are the key parameters to measure in a microsomal stability assay?
A4: The key parameters derived from a microsomal stability assay are:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the rate of disappearance of the parent compound.[15]
These parameters are crucial for predicting in vivo pharmacokinetic properties such as hepatic clearance and bioavailability.
Q5: How does improving metabolic stability impact the overall drug profile?
A5: Enhancing metabolic stability can lead to several improvements in a drug's pharmacokinetic profile, including:
-
Increased oral bioavailability: A more stable compound is less likely to be metabolized in the gut wall and liver before reaching systemic circulation (first-pass metabolism).
-
Longer half-life: This can lead to less frequent dosing, which can improve patient compliance.
-
Reduced potential for drug-drug interactions: By designing compounds that are not extensively metabolized by key CYP enzymes, the risk of interactions with co-administered drugs that are substrates or inhibitors of the same enzymes can be minimized.
-
Lower inter-individual variability: Since genetic polymorphisms in drug-metabolizing enzymes are a major source of variability in drug response among patients, a metabolically stable drug may exhibit a more predictable pharmacokinetic profile across the population.
Quantitative Data on Metabolic Stability of this compound Analogs
The following table summarizes the in vitro metabolic stability data for chloroquine, amodiaquine, and a series of newly synthesized this compound analogs in human liver microsomes.
| Compound | Modification | Half-life (t½) (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Chloroquine (CQ) | - | 133 ± 15.5 | 10.3 ± 1.2 |
| Amodiaquine (AQ) | p-hydroxyanilino side chain | 5.4 ± 0.42 | 431 ± 33.4 |
| Analog 1 | Biphenyl side chain | 40.2 ± 1.15 | 56.4 ± 1.6 |
| Analog 2 | 4'-methoxybiphenyl side chain | 51.1 ± 0.98 | 44.2 ± 0.8 |
| Analog 3 | 4'-fluorobiphenyl side chain | 48.2 ± 1.03 | 46.9 ± 1.0 |
| Analog 4 | 3',4'-dichlorobiphenyl side chain | 5.0 ± 0.47 | 465.9 ± 43.9 |
| Data sourced from a study by Penna-Coutinho et al. (2015).[4][16] |
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a this compound drug candidate using pooled human liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Test this compound compound (10 mM stock in DMSO)
-
Positive control compounds (e.g., verapamil (B1683045) for high clearance, warfarin (B611796) for low clearance)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Ice-cold acetonitrile (B52724) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation of Solutions:
-
Thaw the liver microsomes on ice.
-
Prepare a working solution of the test compound and positive controls by diluting the stock solutions in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new 9-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Visualizations
Metabolic Pathways of 4-Aminoquinolines
Caption: Key Phase I and Phase II metabolic pathways for this compound drugs.
Workflow for Improving Metabolic Stability
Caption: A workflow for identifying and addressing metabolic liabilities.
Decision-Making for Stabilization Strategy
Caption: Decision tree for selecting a metabolic stabilization strategy.
References
- 1. Development of a New Generation of this compound Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of cytochrome P450 (CYP) 2C8 polymorphisms on the efficacy and tolerability of artesunate‐amodiaquine treatment of uncomplicated Plasmodium falciparum malaria in Zanzibar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. ctppc.org [ctppc.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. mercell.com [mercell.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Troubleshooting common issues in 4-Aminoquinoline synthesis reactions
This guide provides troubleshooting solutions for common issues encountered during the synthesis of 4-aminoquinolines, a critical scaffold in medicinal chemistry. The following FAQs and protocols are designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield
Q1: My 4-aminoquinoline synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, choice of reagents, and the inherent reactivity of your substrates. Here are common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For instance, in nucleophilic aromatic substitution (SNAr) reactions of 4-chloroquinolines with amines, the solvent can significantly impact the yield. Polar aprotic solvents like DMSO often give better results than ethanol (B145695) or acetonitrile.[1][2] In some cases, non-polar solvents like benzene (B151609) or toluene (B28343) have been shown to be superior, particularly in cyclization/annulation reactions where polar and protic solvents led to a significant decrease in yield.[1][2] Temperature also plays a critical role; for example, microwave-assisted synthesis at 140°C or 180°C can lead to high yields (80-95%) in very short reaction times (20-30 minutes).[1][2]
-
Inappropriate Catalyst or Base: The choice of catalyst and base is highly dependent on the specific reaction type. In palladium-catalyzed reactions, the ligand and oxidant are key. For example, the use of Pd(OAc)₂, 1,10-phenanthroline (B135089) as a ligand, and Cu(OAc)₂ as an oxidant has been reported to be effective.[1][2] The base is also pivotal; in some reactions, K₂CO₃ in toluene is efficient, while organic bases like triethylamine, DBU, or DABCO may lead to a decrease in yield.[1][2] For SNAr reactions involving secondary amines or aryl/heteroarylamines, an auxiliary base or a stronger base like sodium hydroxide (B78521) may be required.[1][2]
-
Substrate Reactivity: The electronic and steric properties of your starting materials can influence the reaction outcome. For example, in some palladium-catalyzed intermolecular oxidative cyclizations, N-arylenamines bearing ortho-substituents have been shown to provide low yields (25-30%).[1][2] Similarly, in reactions involving acetylenes, those bearing alkyl chains may display lower yields (26-40%) compared to aryl-acetylenes (72-93%).[1][2]
-
Incomplete Reaction: If the reaction has not gone to completion, you may be left with a mixture of starting materials and the desired product.[3] Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time.
Troubleshooting Workflow for Low Yield
References
Enhancing the yield and purity of 4-Aminoquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of 4-aminoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-aminoquinolines?
A1: The most prevalent methods for synthesizing 4-aminoquinolines include:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the reaction of a 4-chloroquinoline (B167314) with a suitable amine.[1][2] The reaction conditions can be varied, including conventional heating, microwave irradiation, or ultrasound, to improve yields and reaction times.[1][2]
-
Palladium-Catalyzed Reactions: These include multicomponent domino reactions and dehydrogenative aromatization. For instance, a palladium-catalyzed multicomponent reaction can produce 2-aryl-4-dialkylaminoquinolines in moderate to good yields.[1][2]
-
Copper-Catalyzed Annulation: Multicomponent reactions, such as a copper-catalyzed [2 + 2 + 2] annulation, can be employed to synthesize 2,3-disubstituted 4-aminoquinolines.[1][2]
-
Conrad-Limpach and Gould-Jacobs reactions: These are classic methods for quinoline (B57606) ring synthesis, which can be adapted for this compound derivatives.
Q2: My SNAr reaction of 4,7-dichloroquinoline (B193633) with a primary amine is giving low yields. How can I improve it?
A2: Low yields in SNAr reactions with primary amines can be addressed by:
-
Optimizing the Solvent: Dimethyl sulfoxide (B87167) (DMSO) has been shown to be more effective than ethanol (B145695) or acetonitrile (B52724) for this reaction.[1][2]
-
Adjusting the Temperature: Increasing the reaction temperature, typically to 140°C or 180°C under microwave conditions, can significantly improve yields.[1][2]
-
Using a Catalyst: The addition of a catalytic amount of a Brønsted acid (like HCl) or a Lewis acid can enhance the reaction with anilines. However, this is not suitable for alkylamines due to possible protonation.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to provide good to excellent yields (80-95%) in shorter reaction times (20-30 minutes).[1][2]
Q3: I am observing the formation of a bis-substituted side product in my reaction. How can I minimize this?
A3: The formation of bis-substituted or other side products is a common issue. To minimize these:
-
Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. In some cases, using a slight excess of the amine can be beneficial, but this needs to be optimized.
-
Stepwise Addition: A stepwise reductive amination procedure, where the imine is pre-formed before the reduction step, can eliminate the formation of tertiary amine side products.[3]
-
Purification Methods: If side products are unavoidable, purification techniques like column chromatography or solid-phase extraction (SPE) using a strong-cation exchange (SCX) resin can be effective in isolating the desired product.[3]
Q4: What are the key considerations for choosing a catalyst in palladium or copper-catalyzed synthesis of 4-aminoquinolines?
A4: The choice of catalyst and ligands is critical for the success of these reactions:
-
For Palladium-Catalyzed Reactions: Pd(OAc)2 in combination with a ligand like 1,10-phenanthroline (B135089) and an oxidant such as Cu(OAc)2 has been used successfully for dehydrogenative aromatization.[1][2] For multicomponent reactions, PdCl2(PPh3)2 is a common catalyst.[1][2]
-
For Copper-Catalyzed Reactions: Copper(I) catalysts like CuTC have shown better performance than other copper salts such as CuPF6, Cu(OAc), or CuCl in certain annulation reactions.[1][2] The choice of solvent is also important; for example, ethyl acetate (B1210297) has been found to be optimal in some cases.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Inappropriate reaction conditions (temperature, time, solvent). | Optimize reaction parameters. For SNAr, consider microwave irradiation to reduce reaction time and increase yield.[1][2] For metal-catalyzed reactions, ensure the catalyst is active and the correct ligand is used. |
| Poor nucleophilicity of the amine. | For less reactive amines like anilines, consider using a base such as triethylamine (B128534) or carbonate/bicarbonate to improve reactivity.[1] | |
| Catalyst deactivation. | Ensure anhydrous and oxygen-free conditions for sensitive catalysts like palladium complexes. Use of an oxygen balloon can be beneficial in some dehydrogenative reactions.[1][2] | |
| Formation of Impurities/Side Products | Undesired side reactions (e.g., bis-substitution, over-alkylation). | Adjust the stoichiometry of reactants.[3] Consider a stepwise reaction approach.[3] Utilize a different synthetic route that may offer higher selectivity. |
| Charring or decomposition of starting materials. | This can occur at high temperatures. If using microwave synthesis, carefully control the power and temperature to avoid overheating.[4] Lowering the reaction temperature and extending the reaction time may be necessary. | |
| Difficulty in Product Purification | Similar polarity of the product and impurities. | Employ alternative purification techniques. Solid-phase extraction (SPE) with a suitable resin can be effective.[3] For isomeric mixtures, preparative HPLC may be required.[5] |
| Presence of unreacted starting materials. | Optimize the reaction to drive it to completion. If purification is challenging due to residual starting amine, adjust the stoichiometry to use a slight excess of the 4-chloroquinoline. |
Quantitative Data Summary
Table 1: Comparison of Yields for this compound Synthesis via SNAr
| Amine Type | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alkylamines/Anilines | Microwave | DMSO | 140-180 | 20-30 min | 80-95 | [1][2] |
| Alkylamines | Conventional Heating | Alcohol/DMF | >120 | >24 h | Moderate to Good | [1][2] |
| Anilines | Conventional Heating | - | - | - | Poor | [1] |
| Alkylamines | Conventional (with base) | - | - | - | Improved | [1] |
Table 2: Yields for Metal-Catalyzed this compound Synthesis
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Dehydrogenative Aromatization | Pd(OAc)2/Cu(OAc)2 | Pivalic Acid | 140 | 4 h | Good | [1][2] |
| [2+2+2] Annulation | CuTC | Ethyl Acetate | 75 | 3 h | Good to Excellent | [1][2] |
| Multicomponent Domino Reaction | PdCl2(PPh3)2 | THF | 70 | 24 h | Moderate to Good | [1][2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Aminoquinolines via SNAr
This protocol is adapted from studies demonstrating high yields in short reaction times.[1][2]
-
Reactant Preparation: In a microwave reaction vessel, combine 4,7-dichloroquinoline (1 equivalent), the desired amine (1.1-1.5 equivalents), and a suitable solvent such as DMSO.
-
Base Addition (if necessary): For secondary amines or aryl/heteroarylamines, add a base. A stronger base like sodium hydroxide (B78521) may be required for less nucleophilic amines. No extra base is typically needed for primary alkylamines.[1][2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 140-180°C for 20-30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an appropriate organic solvent and washed with water or brine. The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound.
Protocol 2: Palladium-Catalyzed Dehydrogenative Aromatization
This protocol allows for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one.[1][2]
-
Reaction Setup: In a reaction flask, combine 2,3-dihydroquinolin-4(1H)-one (1 equivalent), the amine (1.2 equivalents), Pd(OAc)2 (catalyst), Cu(OAc)2 (oxidant), and 1,10-phenanthroline (ligand) in pivalic acid as the solvent.
-
Reaction Conditions: The flask is fitted with an oxygen balloon, and the mixture is heated to 140°C for 4 hours.
-
Purification: Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography to obtain the desired this compound.
Visualizations
Caption: General experimental workflow for the SNAr synthesis of 4-aminoquinolines.
Caption: A logical diagram for troubleshooting common issues in this compound synthesis.
References
- 1. Frontiers | this compound: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. This compound: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis and Antimalarial Screening of a this compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
Identifying and minimizing byproducts in 4-Aminoquinoline reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in common 4-aminoquinoline synthesis reactions.
I. Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, which are precursors to 4-aminoquinolines. The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1] However, side reactions, particularly the formation of isomers and degradation products, can occur, impacting yield and purity.
Troubleshooting Guide: Gould-Jacobs Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-hydroxyquinoline (B1666331) | Incomplete initial condensation of aniline and malonic ester derivative. | Ensure complete reaction of the aniline by monitoring with TLC. Consider extending the reaction time or using a mild acid catalyst. |
| Cyclization temperature is too low or heating is inefficient. | Use a high-boiling point solvent (e.g., diphenyl ether) to achieve the required cyclization temperature (typically >250 °C) and ensure uniform heating.[2] | |
| Degradation of the product at high temperatures. | Optimize the reaction time to avoid prolonged heating, which can lead to product degradation.[2] Microwave-assisted heating can sometimes improve yields and reduce reaction times.[2] | |
| Formation of isomeric products | Use of an asymmetrically substituted aniline. | Cyclization can occur at two different positions on the aniline ring, leading to a mixture of isomers. If possible, choose a symmetrically substituted aniline. If not, be prepared to separate the isomers using chromatographic techniques like HPLC. |
| Formation of tar-like substances | Uncontrolled side reactions and polymerization at high temperatures. | Use an inert, high-boiling point solvent to maintain a manageable reaction mixture and improve heat transfer. Lowering the reaction temperature slightly or reducing the reaction time may also help. The use of modern catalysts like ionic liquids or nanoparticles can sometimes provide a more controlled reaction environment.[3] |
| Incomplete decarboxylation | Insufficient heating during the final decarboxylation step. | Ensure the temperature is high enough and the heating time is sufficient for complete decarboxylation to the desired 4-hydroxyquinoline. |
Frequently Asked Questions (FAQs): Gould-Jacobs Reaction
Q1: What are the most common byproducts in the Gould-Jacobs reaction?
A1: The most common byproducts are positional isomers when using meta-substituted anilines. For example, the reaction of 3-chloroaniline (B41212) can yield both 7-chloro- and 5-chloro-4-hydroxyquinolines. At very high temperatures, thermal degradation of the desired product can also occur, leading to a complex mixture of byproducts and tar formation.[2][3]
Q2: How can I minimize the formation of isomeric byproducts?
A2: The formation of isomers is inherent to the reaction mechanism when using asymmetrically substituted anilines. To minimize this, you can:
-
Use a symmetrically substituted aniline: This is the most straightforward way to obtain a single product.
-
Optimize reaction conditions: While difficult to completely eliminate the formation of the undesired isomer, careful control of the cyclization temperature may slightly favor one isomer over the other in some cases.
-
Chromatographic Separation: Plan for a purification step using column chromatography or preparative HPLC to separate the isomers.
Q3: What analytical techniques are best for identifying and quantifying isomers?
A3:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomeric products. Using a well-chosen column and mobile phase, you can achieve baseline separation of the isomers and determine their relative ratios.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for identifying isomers. The substitution pattern on the quinoline (B57606) ring will result in distinct chemical shifts and coupling patterns for the aromatic protons, allowing for unambiguous identification of each isomer.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the isomers.
II. Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is another classical method for preparing 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[7] The regioselectivity of the initial condensation is a critical factor that determines the final product.
Troubleshooting Guide: Conrad-Limpach Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of the 2-hydroxyquinoline (B72897) isomer (Knorr product) | The initial condensation reaction temperature is too high, favoring thermodynamic control. | Keep the initial condensation of the aniline and β-ketoester at a lower temperature (e.g., room temperature to moderate heating) to favor the formation of the β-aminoacrylate intermediate (kinetic control), which leads to the desired 4-hydroxyquinoline.[7][8] |
| Low yield of 4-hydroxyquinoline | Incomplete initial condensation. | Monitor the reaction by TLC to ensure the aniline is fully consumed. A mild acid catalyst can sometimes facilitate this step.[8] |
| Cyclization temperature is too low. | The thermal cyclization requires high temperatures, typically around 250 °C. Use a high-boiling point solvent to reach and maintain this temperature.[7][8] | |
| Decomposition of starting materials or intermediates. | Prolonged heating at very high temperatures can lead to degradation. Optimize the cyclization time.[8] | |
| Reaction mixture becomes a thick, unmanageable tar | Polymerization and other side reactions at high temperatures. | Use an inert, high-boiling point solvent like mineral oil or Dowtherm A to ensure good heat transfer and keep the reaction mixture stirrable.[7][8] |
Frequently Asked questions (FAQs): Conrad-Limpach Synthesis
Q1: What is the "Knorr product" and how is its formation minimized?
A1: The "Knorr product" is the isomeric 2-hydroxyquinoline. It is formed when the aniline attacks the ester group of the β-ketoester instead of the keto group during the initial condensation. This pathway is favored at higher temperatures (thermodynamic control). To minimize its formation, the initial condensation should be carried out under kinetic control at lower temperatures (e.g., room temperature).[7][8][9]
Q2: What is the role of the high-boiling point solvent in the cyclization step?
A2: The high-boiling point solvent serves two main purposes:
-
Temperature Control: It allows the reaction mixture to reach the high temperatures (around 250 °C) required for the thermal cyclization to occur.[7][8]
-
Heat Transfer and Stirring: It acts as a heat transfer medium, ensuring uniform heating of the reaction mixture and preventing localized overheating which can lead to decomposition and tar formation. It also keeps the reaction mixture fluid and stirrable.[8]
Q3: How can I effectively monitor the progress of the Conrad-Limpach synthesis?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting aniline and the formation of the intermediate β-aminoacrylate in the first step. In the second step, you can monitor the conversion of the intermediate to the final 4-hydroxyquinoline product.
III. Amination of 4-Chloroquinolines
The nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with amines is a direct and widely used method for the synthesis of 4-aminoquinolines.[10] While generally efficient, side reactions can occur depending on the nature of the amine and the reaction conditions.
Troubleshooting Guide: Amination of 4-Chloroquinolines
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction. | Increase the reaction temperature or time. Microwave-assisted heating can often accelerate the reaction and improve yields.[10] The use of a base may be necessary, especially with secondary amines or anilines.[10] |
| Poor nucleophilicity of the amine. | For weakly nucleophilic amines (e.g., anilines), higher temperatures, longer reaction times, or the use of a catalyst may be required. | |
| Formation of di-substituted byproduct (bis-quinoline) | Use of a diamine as the nucleophile. | Use a large excess of the diamine to favor the formation of the mono-substituted product. Alternatively, protect one of the amino groups of the diamine before the reaction and deprotect it afterward. |
| Side reactions involving functional groups on the amine | The amine contains other nucleophilic groups that can react. | Protect sensitive functional groups on the amine before the reaction. |
| Formation of tertiary amine side products in reductive amination | Double addition of an aldehyde to a primary amine during sequential reductive aminations. | Carefully control the stoichiometry of the aldehyde and the reducing agent. Stepwise addition of reagents can also help minimize the formation of the tertiary amine byproduct.[11] |
Frequently Asked Questions (FAQs): Amination of 4-Chloroquinolines
Q1: What are common byproducts when using primary amines in the amination of 4-chloroquinolines?
A1: With simple primary alkylamines, the reaction is generally clean. However, if the reaction conditions are harsh (very high temperature for a prolonged time), degradation of the product can occur. If the primary amine has other reactive functional groups, side reactions at those sites are possible.
Q2: Are there specific byproducts to watch for when using secondary amines?
A2: The reaction with secondary amines is also typically efficient. A common issue is the need for a base to neutralize the HCl generated during the reaction, as the protonated secondary amine is no longer nucleophilic.[10] In the absence of a base, the reaction may stall.
Q3: How can I improve the yield and purity of the amination reaction?
A3:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are often effective.[10]
-
Temperature Control: While higher temperatures increase the reaction rate, they can also lead to byproduct formation. Optimize the temperature for your specific substrates. Microwave heating can be a very effective way to achieve high yields in short reaction times.[10]
-
Use of a Base: For reactions with amine hydrochlorides or when using secondary amines, the addition of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate is often necessary to neutralize the generated acid.[10]
IV. Analytical Methodologies and Data
Key Analytical Techniques for Purity Assessment
| Technique | Application | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and byproduct profile. | Retention times for identifying components and peak areas for quantification.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of the main product and byproducts. | Molecular weight confirmation of the components separated by HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and byproducts. | Detailed structural information based on chemical shifts, coupling constants, and integration, which is crucial for identifying isomers and other structurally related impurities.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile components. | Separation and identification of volatile starting materials, solvents, and byproducts. |
Experimental Protocols: Representative Procedures
Protocol 1: Minimizing the Knorr Product in Conrad-Limpach Synthesis [8]
-
Initial Condensation (Kinetic Control):
-
In a round-bottom flask, dissolve the aniline (1.0 eq.) and the β-ketoester (1.05 eq.) in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or toluene).
-
Stir the mixture at room temperature for 2-4 hours, or with gentle heating (40-60 °C) until TLC analysis indicates complete consumption of the aniline.
-
Remove the solvent under reduced pressure to obtain the crude β-aminoacrylate intermediate.
-
-
Thermal Cyclization:
-
To the crude intermediate, add a high-boiling point solvent (e.g., diphenyl ether, 10-15 mL per gram of intermediate).
-
Heat the mixture with stirring to 250 °C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated 4-hydroxyquinoline by filtration. Wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
Protocol 2: General Procedure for Amination of 4,7-Dichloroquinoline (B193633) [12]
-
In a sealed tube or microwave vial, combine 4,7-dichloroquinoline (1.0 eq.), the desired amine (1.2-2.0 eq.), and a suitable solvent (e.g., NMP, DMSO, or ethanol).
-
If the amine is a salt or a secondary amine, add a base such as K2CO3 (1.5 eq.) or triethylamine (2.0 eq.).
-
Heat the reaction mixture at 120-150 °C for 4-24 hours (conventional heating) or at 140-180 °C for 20-60 minutes (microwave heating).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. Visualizations
Caption: Workflow of the Gould-Jacobs reaction leading to 4-hydroxyquinolines and potential byproducts.
Caption: Regioselectivity in the Conrad-Limpach synthesis is controlled by the initial reaction temperature.
Caption: General workflow for the amination of 4-chloroquinolines and potential side reactions.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. benchchem.com [benchchem.com]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. alpaipars.com [alpaipars.com]
- 6. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 10. This compound: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Synthesis and Antimalarial Screening of a this compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Tackling solubility challenges of novel 4-Aminoquinoline compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of novel 4-aminoquinoline compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many novel this compound compounds exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many this compound derivatives often stems from their chemical structure. These compounds are frequently lipophilic (fat-soluble) and can be highly crystalline.[1][2] The quinoline (B57606) ring system is aromatic and largely nonpolar, and the overall lipophilicity increases with certain substituents, making it difficult for water molecules to surround and dissolve the compound.[3] Furthermore, strong intermolecular forces in the crystal lattice of the solid compound can require significant energy to break, further hindering dissolution.[4]
Q2: What is the basic principle behind pH-dependent solubility of 4-aminoquinolines?
A2: 4-Aminoquinolines are weak bases.[5] Their structure contains basic nitrogen atoms, including one on the quinoline ring and typically one on the side chain, which can be protonated in acidic environments.[6] This protonation results in the formation of a salt, which is ionized and generally much more soluble in water than the neutral form.[4][7] Therefore, the solubility of these compounds is highly dependent on the pH of the solution, with greater solubility typically observed in acidic conditions.[8][9]
Q3: What are the primary strategies for enhancing the solubility of these compounds?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications.[10]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions).[10][11]
-
Chemical Modifications: Common methods include pH adjustment, salt formation, and complexation.[7][10]
-
Other Techniques: The use of co-solvents, surfactants, and forming inclusion complexes with molecules like cyclodextrins are also highly effective strategies.[1][2][12]
Q4: How does the antimalarial mechanism of action of 4-aminoquinolines relate to their solubility and pH-dependent properties?
A4: The mechanism of action involves the drug accumulating in the acidic digestive vacuole of the malaria parasite.[13][14] The weakly basic nature of 4-aminoquinolines allows them to pass through membranes in their neutral state.[6] Once inside the acidic vacuole (pH ~4.5-5.0), the compound becomes protonated (ionized). This charged form is less able to diffuse back across the membrane, effectively trapping it at its site of action.[15] This "ion trapping" mechanism is crucial for its antimalarial activity, where it interferes with the parasite's detoxification of heme.[5][14]
Troubleshooting Guide: Common Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments.
Caption: A logical workflow for troubleshooting poor solubility of this compound compounds.
Issue 1: My compound precipitates when I add it to an aqueous buffer.
-
Potential Cause: The pH of your buffer is too high (neutral or basic), causing the weakly basic this compound to be in its less soluble, non-ionized form.
-
Troubleshooting Steps:
-
Verify Compound pKa: If known, ensure the buffer pH is at least 1-2 units below the pKa of the basic nitrogen atoms to maintain the protonated, soluble form.[15]
-
pH Adjustment: Attempt to dissolve the compound in a buffer with a lower pH (e.g., acetate (B1210297) buffer pH 4-5).[7]
-
Initial Dissolution: First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it dropwise to the stirred aqueous buffer.[2] This can help overcome the initial energy barrier of dissolution.
-
Issue 2: The solubility is still too low for my assay, even after pH adjustment.
-
Potential Cause: The intrinsic solubility of the compound is extremely low, and pH modification alone is insufficient.
-
Troubleshooting Steps:
-
Co-solvents: Introduce a co-solvent into your aqueous buffer.[7] Co-solvents reduce the polarity of the solvent system, which can improve the solubility of lipophilic compounds.[11] See the table below for common options.
-
Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Polysorbate 80, Poloxamer) to your medium. Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.[16]
-
Complexation: Consider using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from water and increasing solubility.[12]
-
Comparison of Common Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| pH Adjustment | Ionizes the drug by protonating basic functional groups, forming a more soluble salt.[7] | Simple, rapid, and cost-effective.[11] | Only applicable to ionizable drugs; risk of precipitation if pH changes.[7] | In vitro assays, parenteral formulations. |
| Co-solvency | Reduces solvent polarity by adding a water-miscible organic solvent.[1] | Highly effective for nonpolar drugs; simple to formulate.[11] | Potential for toxicity or unwanted biological effects from the co-solvent.[1] | In vitro screening, parenteral formulations. |
| Nanosuspension | Reduces particle size to the sub-micron range, increasing surface area and dissolution velocity.[18][19] | Increases saturation solubility; applicable to nearly all poorly soluble drugs.[20][21] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. | Oral and parenteral drug delivery. |
| Cyclodextrin Complexation | Encapsulates the drug molecule within the hydrophobic cavity of the cyclodextrin.[12][17] | Enhances solubility and stability; can mask taste.[22] | Can be expensive; specific drug-cyclodextrin fit is required.[23] | Oral, ophthalmic, and parenteral formulations. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol details how to prepare a stock solution of a this compound compound using a co-solvent for subsequent dilution in aqueous media.
Caption: Experimental workflow for using a co-solvent to improve solubility.
Methodology:
-
Compound Preparation: Accurately weigh the desired amount of the this compound compound.
-
Solvent Selection: Choose a biocompatible, water-miscible organic solvent in which the compound is freely soluble (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400)).[3]
-
Initial Dissolution: Add a minimal volume of the selected co-solvent to the compound.
-
Solubilization: Vortex and/or sonicate the mixture until the compound is completely dissolved, forming a clear, high-concentration stock solution.
-
Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer or cell culture medium. Add the stock solution dropwise to the vigorously stirred (vortexing) aqueous medium to minimize immediate precipitation.
-
Observation: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the approximate solubility limit under these conditions. It is crucial to keep the final concentration of the organic solvent low (typically <1%, often <0.1%) in biological assays to avoid solvent-induced artifacts.[11]
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol outlines a common top-down method for significantly increasing the dissolution rate and saturation solubility of a compound.[18]
Methodology:
-
Pre-milling: Create a pre-suspension by dispersing the this compound compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC). The particle size should be reduced to the low micron range using a standard high-shear mixer.
-
High-Pressure Homogenization (HPH):
-
Feed the pre-milled suspension into a high-pressure homogenizer.[11]
-
Process the suspension for multiple cycles (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar). The high pressure forces the suspension through a tiny gap, and the resulting cavitation and shear forces break the drug microparticles into nanoparticles.
-
-
Characterization:
-
Particle Size and Distribution: Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). A narrow distribution with a particle size under 500 nm is typically desired.
-
Zeta Potential: Measure the zeta potential to assess the stability of the suspension. A value of ±30 mV or greater is generally indicative of good stability.[21]
-
Crystalline State: Use Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm that the drug has not undergone changes in its crystalline form during the process.[20]
-
-
Post-Processing: The resulting nanosuspension can be used as a liquid dosage form or can be further processed (e.g., lyophilized or spray-dried) into a solid form for reconstitution.[3]
Protocol 3: Solubility Enhancement via Cyclodextrin Inclusion Complexation (Kneading Method)
This method is a simple and effective way to prepare drug-cyclodextrin inclusion complexes to enhance aqueous solubility.[22][24]
Methodology:
-
Molar Ratio Selection: Determine the molar ratio of the this compound compound to the cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).[17] A 1:1 or 1:2 ratio is a common starting point.[22]
-
Mixing: In a mortar, mix the drug and cyclodextrin powders intimately.
-
Kneading: Add a small amount of a hydroalcoholic solvent (e.g., water/ethanol mixture) to the powder mixture to form a thick, homogenous paste.
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 45-60 minutes). This intimate contact in the presence of a small amount of solvent facilitates the inclusion of the drug molecule into the cyclodextrin cavity.[24]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated, yielding a constant weight.
-
Pulverization and Sieving: Pulverize the dried complex in the mortar and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Assessment: Determine the aqueous solubility of the prepared complex and compare it to that of the pure drug to confirm the enhancement. The formation of the inclusion complex can be further confirmed by analytical techniques like DSC, FTIR, and NMR.[22]
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Frontiers | this compound: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. wjbphs.com [wjbphs.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbr.in [ijpbr.in]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 15. Structure-activity relationships in this compound antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach [wisdomlib.org]
- 20. scispace.com [scispace.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. ijpsr.com [ijpsr.com]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Technical Support Center: Reversing Drug Resistance in P. falciparum with 4-Aminoquinoline Hybrids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 4-aminoquinoline hybrids to combat drug-resistant Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: My this compound hybrid shows high potency against chloroquine-sensitive (CQS) P. falciparum strains but significantly lower activity against chloroquine-resistant (CQR) strains. What could be the reason?
A1: This is a common observation and can be attributed to several factors related to the mechanism of chloroquine (B1663885) resistance, which is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT).[1][2][3]
-
Substrate Recognition by Mutant PfCRT: The mutant PfCRT protein, found in CQR strains, actively effluxes chloroquine from its site of action, the digestive vacuole (DV).[3] Your hybrid molecule might still be recognized and transported by the mutant PfCRT, leading to reduced accumulation in the DV and consequently lower activity.
-
Ineffective "Reversal" Moiety: The "reversal agent" or hybrid partner you have attached to the this compound core may not be effectively inhibiting the PfCRT transporter or may not possess a secondary mechanism of action sufficient to overcome resistance.[4]
-
Side Chain Length: Studies have shown that the length of the linker connecting the this compound core to the hybrid partner is crucial for activity against CQR strains. Side chains that are either short (≤3 carbons) or long (≥10 carbons) tend to be more effective against resistant parasites.[5] Intermediate lengths may not be optimal.
Troubleshooting:
-
Verapamil (B1683045) Co-administration: To test if your compound is a substrate for PfCRT, perform the in vitro assay in the presence of verapamil, a known chemosensitizing agent that can block the efflux pump. A significant increase in potency against the CQR strain in the presence of verapamil would suggest your compound is being effluxed.
-
Modify the Linker: Synthesize and test analogs with varying linker lengths to determine the optimal length for bypassing or inhibiting the PfCRT-mediated resistance.
-
Re-evaluate the Hybrid Partner: Consider if the hybrid partner has a secondary target that is essential for parasite survival. If its primary role is to block PfCRT, its efficacy will be limited if it's a poor inhibitor.
Q2: I am observing high cytotoxicity of my this compound hybrid against mammalian cell lines. How can I reduce it?
A2: High cytotoxicity is a significant hurdle in drug development. The observed toxicity can stem from the this compound core, the hybrid partner, or the overall physicochemical properties of the hybrid molecule.
Troubleshooting:
-
Assess Individual Components: If possible, test the cytotoxicity of the this compound precursor and the hybrid partner moiety separately. This can help identify the primary source of toxicity.
-
Modify Physicochemical Properties: High lipophilicity can sometimes be correlated with cytotoxicity. Consider introducing more polar groups or modifying the overall structure to reduce lipophilicity while maintaining antiplasmodial activity.
-
Structure-Toxicity Relationship Studies: Synthesize a small library of analogs with systematic modifications to identify structural features associated with toxicity. For instance, certain substituents on the quinoline (B57606) ring or the hybrid partner might be responsible.
-
Selectivity Index (SI): Always calculate the Selectivity Index (SI = IC50 against mammalian cells / IC50 against P. falciparum). A high SI is desirable. Some published hybrids have shown high selectivity, indicating that low toxicity is achievable.[6]
Q3: My heme-binding assay results are inconclusive. How can I improve the reliability of this experiment?
A3: Heme binding is a common mechanistic study for 4-aminoquinolines, as their primary mode of action is thought to be the inhibition of hemozoin formation.[1][7] Inconclusive results can arise from experimental conditions.
Troubleshooting:
-
pH of the Buffer: The interaction between 4-aminoquinolines and heme is pH-dependent. It is crucial to perform the assay at a pH that mimics the acidic environment of the parasite's digestive vacuole (around pH 5.2-5.6) and at physiological pH (around 7.4) for comparison.[1]
-
Solvent System: Hemin (B1673052) (the oxidized form of heme) has low solubility in aqueous solutions. A common solvent system is 40% DMSO in an aqueous buffer (e.g., HEPES or MES).[1] Ensure your compound is also soluble in this system.
-
UV-Vis Spectroscopy: When using UV-Vis spectroscopy to monitor the interaction, scan a range of wavelengths (typically 300-700 nm) to observe the Soret band of heme (around 400 nm).[1] Titrate your compound into a fixed concentration of hemin and look for a decrease in absorbance and/or a shift in the peak wavelength, which indicates complex formation.
-
Stoichiometry: Assume a binding stoichiometry (e.g., 1:1 or 2:1 drug-to-heme dimer) to fit the data and calculate the binding constant.[3]
Troubleshooting Guides
In Vitro Antiplasmodial Assay
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | 1. Variation in parasite synchrony. 2. Fluctuation in starting parasitemia. 3. Reagent variability (e.g., serum, Albumax). 4. Inaccurate drug dilutions. | 1. Ensure tight synchronization of the parasite culture (e.g., using sorbitol treatment). 2. Standardize the initial parasitemia for all assays. 3. Use the same batch of reagents for a set of experiments. 4. Prepare fresh serial dilutions of the compounds for each experiment. |
| High IC50 values for reference drugs (e.g., Chloroquine) | 1. Drug-resistant parasite strain used for a sensitive control. 2. Degradation of the reference drug stock solution. 3. Issues with the assay readout (e.g., SYBR Green, pLDH). | 1. Verify the identity and chloroquine-sensitivity of your parasite strain. 2. Prepare fresh stock solutions of reference drugs and store them properly. 3. Check the viability of your reagents for the chosen assay method and include appropriate positive and negative controls. |
| Compound precipitation in culture medium | 1. Poor solubility of the hybrid molecule. 2. High final concentration tested. | 1. Check the solubility of your compound in the culture medium before the assay. 2. Use a lower starting concentration for the serial dilution. 3. Consider using a different solvent for the stock solution (e.g., DMSO), ensuring the final concentration in the assay is non-toxic to the parasites. |
Quantitative Data Summary
Table 1: In Vitro Antiplasmodial Activity of Selected this compound Hybrids
| Compound ID | Hybrid Type | P. falciparum Strain (CQS) | IC50 (µM) CQS | P. falciparum Strain (CQR) | IC50 (µM) CQR | Resistance Index (RI) | Reference |
| 10i | This compound-Purine | 3D7 | - | K1 | 0.08 | - | [8] |
| 4b | This compound-Pyrano[2,3-c]pyrazole | 3D7 | 0.013 | K1 | 0.02 | 1.54 | [9] |
| 8i | This compound-Pyrimidine | D6 | <0.03 | W2 | <0.01 | <0.33 | [6] |
| 8m | This compound-Pyrimidine | D6 | <0.03 | W2 | <0.01 | <0.33 | [6] |
| DAQ | Acetylenic this compound | 3D7 | ~0.110 | Dd2 | ~0.110 | ~1.0 | [10] |
| Chloroquine | - | 3D7 | ~0.01-0.02 | K1/Dd2/W2 | ~0.1-0.5 | ~10-50 | [6][8][11] |
| Amodiaquine | - | 3D7 | ~0.01-0.02 | K1/Dd2 | ~0.02-0.05 | ~1-3 | [11] |
Resistance Index (RI) = IC50 (CQR strain) / IC50 (CQS strain). A lower RI indicates less cross-resistance.
Experimental Protocols
Standard In Vitro Antiplasmodial Assay (SYBR Green I)
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Synchronize parasite cultures to the ring stage by two consecutive treatments with 5% D-sorbitol.
-
Drug Preparation: Prepare stock solutions of the test compounds and reference drugs (e.g., chloroquine) in DMSO. Perform serial dilutions in culture medium in a 96-well plate.
-
Assay Setup: Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well of the drug-containing plate. Include parasite-free wells (negative control) and drug-free wells (positive control).
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Readout: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Heme-Binding Assay (UV-Vis Spectroscopy)
-
Reagent Preparation: Prepare a stock solution of hemin in DMSO. Prepare buffer solutions at pH 7.4 (e.g., 20 mM HEPES) and pH 5.6 (e.g., 20 mM MES), both containing 40% DMSO.
-
Hemin Solution: Dilute the hemin stock solution in the desired buffer to a final concentration of approximately 10-15 µM.
-
Spectroscopic Measurement: Record the UV-Vis spectrum of the hemin solution from 300 to 700 nm to determine the initial absorbance of the Soret band (~400 nm).
-
Titration: Prepare a stock solution of the test compound. Add small aliquots of the compound solution to the hemin solution in the cuvette.
-
Data Recording: After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Analysis: Plot the change in absorbance at the Soret peak against the molar ratio of the compound to hemin. This can be used to determine the stoichiometry and binding affinity.
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound hybrids.
References
- 1. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of this compound-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. A Chloroquine-like Molecule Designed to Reverse Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 5. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel this compound-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Design, synthesis and evaluation of this compound-purine hybrids as potential antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid this compound-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fighting Plasmodium chloroquine resistance with acetylenic chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Validation & Comparative
4-Aminoquinolines Overcome Chloroquine Resistance in Plasmodium falciparum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant Plasmodium falciparum has severely hampered malaria control efforts worldwide, necessitating the development of new antimalarial agents. Among the most promising candidates are novel 4-aminoquinoline analogues designed to circumvent the resistance mechanisms that render chloroquine (B1663885) ineffective. This guide provides a detailed comparison of the efficacy of these next-generation 4-aminoquinolines against chloroquine, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
Chloroquine (CQ), a historically effective and affordable this compound, has seen its utility diminish due to widespread resistance in P. falciparum. This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole. These mutations enable the transporter to efflux chloroquine, preventing it from reaching its target, the heme detoxification pathway.
Novel this compound compounds have been synthesized to overcome this resistance. Many of these analogues demonstrate potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This guide will delve into the quantitative data supporting their enhanced efficacy, the experimental methods used to determine this, and the underlying molecular mechanisms.
Comparative Efficacy: In Vitro Data
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration required to inhibit parasite growth by 50% in vitro. The following table summarizes the IC50 values of chloroquine and various novel this compound analogues against a panel of chloroquine-sensitive and -resistant P. falciparum strains.
| Compound | P. falciparum Strain | Resistance Phenotype | IC50 (nM) | Reference |
| Chloroquine | 3D7 | Sensitive | 9.5 - 12 | [1][2] |
| D6 | Sensitive | < 12 | [1] | |
| NF54 | Sensitive | 15 - 25 | [3][4] | |
| K1 | Resistant | 315 - 400 | [3][4] | |
| W2 | Resistant | 89.8 - 382 | [1][2] | |
| Dd2 | Resistant | >100 | [5][6] | |
| TDR 58845 | 3D7 | Sensitive | < 12 | [1] |
| D6 | Sensitive | < 12 | [1] | |
| W2 | Resistant | 89.8 | [1] | |
| C2B | Resistant | 35.5 | [1] | |
| TDR 58846 | 3D7 | Sensitive | < 12 | [1] |
| D6 | Sensitive | < 12 | [1] | |
| MAQ | 3D7 | Sensitive | 15.6 | [2][7] |
| W2 | Resistant | 42.5 | [2][7] | |
| BAQ | 3D7 | Sensitive | 12.5 | [2][7] |
| W2 | Resistant | 30.2 | [2][7] | |
| Compound 3e | 3D7 | Sensitive | 2.0 | [8] |
| K1 | Resistant | 1.0 | [8] | |
| W2 | Resistant | 1.5 | [8] | |
| Compound 4 | 3D7 | Sensitive | 10.1 | [5][6] |
| K1 | Resistant | 7.5 | [5][6] | |
| Dd2 | Resistant | 15.4 | [5][6] |
Data Interpretation: The data clearly illustrate that while chloroquine's efficacy drops significantly against resistant strains (e.g., K1, W2, Dd2), many novel 4-aminoquinolines, such as TDR 58845, MAQ, BAQ, Compound 3e, and Compound 4, retain potent, low-nanomolar activity against these same strains.[1][2][5][6][7][8] This suggests that structural modifications to the this compound scaffold can successfully circumvent the primary resistance mechanism.
Mechanism of Chloroquine Resistance and Action of Novel 4-Aminoquinolines
The primary mechanism of chloroquine resistance involves mutations in the PfCRT protein.[9] In chloroquine-sensitive parasites, chloroquine, a weak base, becomes protonated and trapped within the acidic environment of the digestive vacuole. Here, it interferes with the polymerization of toxic heme into hemozoin, leading to parasite death. In resistant parasites, mutated PfCRT actively transports the protonated chloroquine out of the digestive vacuole, reducing its concentration at the site of action.[9][10]
Caption: Chloroquine action and resistance mechanism.
Novel 4-aminoquinolines are designed to evade this efflux mechanism. Structural modifications, such as altering the side chain length or basicity, are thought to reduce their affinity for the mutated PfCRT transporter, allowing them to accumulate in the digestive vacuole and exert their antimalarial effect even in resistant strains.[3][4]
Experimental Protocols
Accurate determination of antimalarial drug efficacy relies on standardized in vitro assays. Below are detailed methodologies for two commonly used assays.
SYBR Green I-Based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite viability.
Experimental Workflow:
Caption: SYBR Green I assay workflow.
Detailed Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, Dd2) in RPMI-1640 medium supplemented with Albumax I or human serum, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize cultures to the ring stage using methods like sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of the this compound compounds and chloroquine in complete medium in a 96-well plate. Include drug-free controls (for 100% parasite growth) and uninfected red blood cell controls (for background fluorescence).
-
Assay Initiation: Adjust the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2%. Add 100 µL of this suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: Prepare a lysis buffer containing Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye. Add 100 µL of this lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour.[11]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.[12]
-
Data Analysis: Subtract the background fluorescence of the uninfected red blood cell controls. Normalize the data to the drug-free controls and calculate the IC50 values using a non-linear regression model.
[³H]-Hypoxanthine Incorporation Assay
This "gold standard" assay measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's DNA, which is indicative of parasite replication.
Experimental Workflow:
Caption: [³H]-Hypoxanthine incorporation assay workflow.
Detailed Methodology:
-
Parasite Culture and Drug Plate Preparation: As described for the SYBR Green I assay.
-
Assay Initiation: Add asynchronous parasite culture to the drug-containing plates.
-
Initial Incubation: Incubate the plates for 24 hours under standard culture conditions.[13][14][15]
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.[13][14][15][16]
-
Cell Harvesting: Freeze the plates to lyse the cells. Thaw the plates and harvest the cellular contents onto glass fiber filter mats using a cell harvester.
-
Scintillation Counting: Dry the filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percentage of [³H]-hypoxanthine incorporation in drug-treated wells relative to drug-free controls and calculate the IC50 values.
In Vivo Efficacy
While in vitro assays are crucial for initial screening, in vivo studies in animal models are essential to evaluate a drug's efficacy in a whole organism. Murine malaria models, such as P. berghei-infected mice, are commonly used.
Several novel 4-aminoquinolines have demonstrated significant in vivo activity. For instance, TDR 58845 and TDR 58846 were able to cure BALB/c mice infected with P. berghei at a dose of 40 mg/kg.[1] Another study showed that compound 3d, when administered orally at 5 mg/kg to P. berghei-infected mice, resulted in a 47% reduction in parasitemia by day 7.[8] These findings suggest that the potent in vitro activity of these novel compounds can translate to efficacy in vivo.
Conclusion
The development of novel this compound analogues represents a significant advancement in the fight against drug-resistant malaria. The data presented in this guide demonstrate that these compounds can effectively overcome chloroquine resistance in P. falciparum, exhibiting potent low-nanomolar activity against highly resistant strains in vitro. Furthermore, promising in vivo data support their potential as clinical candidates. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of next-generation antimalarials. Further research and clinical development of these promising 4-aminoquinolines are warranted to address the urgent need for new, effective treatments for malaria.
References
- 1. Novel this compound Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Study of the antimalarial activity of this compound compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 8. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New this compound-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 11. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
- 13. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinoline Derivatives
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for some of the most crucial antimalarial drugs, including the widely recognized chloroquine (B1663885) (CQ).[1][2] Beyond their profound impact on global health in the fight against malaria, these derivatives are being increasingly investigated for a spectrum of other therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[3][4] Understanding the structure-activity relationship (SAR) of this chemical class is paramount for optimizing efficacy, overcoming drug resistance, and guiding the rational design of new, more potent therapeutic agents.[5]
This guide provides a comparative analysis of the SAR of this compound derivatives, focusing primarily on their antimalarial and emerging anticancer properties. It synthesizes experimental data to illustrate how specific structural modifications influence biological activity.
Core Structure-Activity Relationships for Antimalarial Activity
The antimalarial action of 4-aminoquinolines is primarily exerted during the erythrocytic stage of the Plasmodium parasite's life cycle.[6][7] The consensus mechanism involves the drug, a weak base, accumulating in the parasite's acidic digestive vacuole.[7][8] Here, it interferes with the detoxification of heme, a toxic byproduct of the parasite's hemoglobin digestion.[8][9] The drug is believed to cap the growing hemozoin crystal, preventing further polymerization of heme and leading to a buildup of the toxic free heme, which ultimately kills the parasite.[2][8] The key structural features governing this activity are outlined below.
The Quinoline (B57606) Nucleus
-
Quinoline Ring: The core quinoline ring is indispensable for antimalarial activity.[10][11]
-
Position 7: Substitution at the C7 position is critical. An electron-withdrawing group, most commonly chlorine (as in chloroquine), is essential for optimal activity.[12][13] This feature is thought to lower the pKa of the quinoline ring nitrogen, influencing drug accumulation and interaction with heme.[13][14] Replacing the 7-chloro group with other electron-withdrawing groups like bromine or trifluoromethyl can retain activity, but substitution with electron-donating groups like methyl results in a complete loss of activity.[12][15]
-
Other Ring Positions: Substitutions at other positions on the quinoline ring, such as a methyl group at C3 or any substitution at C8, generally lead to decreased or abolished activity.[12][16]
The 4-Amino Side Chain
-
4-Amino Linkage: The amino group at the C4 position is essential for connecting the side chain to the quinoline core.[10][15]
-
Alkyl Chain Length: The length of the flexible dialkylaminoalkyl side chain is a key determinant of activity and the ability to overcome resistance. A chain of two to five carbons between the nitrogen atoms is generally considered optimal for activity against sensitive strains.[11][16] However, modifications to this length have been a successful strategy to develop analogs active against CQ-resistant strains.[17][18]
-
Terminal Amine: A tertiary amine at the end of the side chain is crucial.[11][16] This basic nitrogen is vital for the "ion trapping" mechanism, where it becomes protonated in the acidic digestive vacuole, leading to drug accumulation.[15]
-
Side Chain Modifications:
-
Hydroxylation: The substitution of a hydroxyl group on one of the ethyl groups of the terminal amine, as seen in hydroxychloroquine, reduces toxicity compared to chloroquine.[1][16]
-
Aromatic Rings: Incorporating an aromatic ring into the side chain, as in amodiaquine, can reduce toxicity while maintaining high potency, even against some CQ-resistant strains.[16][19]
-
Structure-Activity Relationships for Anticancer Activity
The this compound scaffold has also demonstrated significant potential as an anticancer agent, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[4][20] The mechanism is often linked to the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[21]
The SAR for anticancer activity can differ from that for antimalarial effects. For instance, while the 7-chloro substitution is vital for antimalarial action, some studies on anticancer derivatives have shown that its absence does not necessarily abolish cytotoxicity.[20] Often, potent anticancer activity is achieved by creating hybrid molecules, where the this compound core is linked to other pharmacophores known for their antiproliferative effects, such as urea/thiourea scaffolds or hydrazones.[20][22]
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro activity of various this compound derivatives against P. falciparum strains and human cancer cell lines, providing a quantitative comparison of their potency.
Table 1: In Vitro Antimalarial Activity of this compound Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQ-Sensitive) | ~10-20 | [17] |
| Chloroquine | K1 (CQ-Resistant) | ~100-300 | [17] |
| Chloroquine | W2 (CQ-Resistant) | ~200-600 | [17] |
| Amodiaquine | CQ-Resistant Strains | Lower than Chloroquine | [19] |
| Compound 3d¹ | K1 (CQ-Resistant) | 1.3 | [17] |
| Compound 3e¹ | K1 (CQ-Resistant) | 1.0 | [17] |
| Compound 5b² | Dd2 (CQ-Sensitive) | 10.7 | [23] |
| Compound 5b² | D10 (CQ-Resistant) | 18.2 | [23] |
¹Compounds 3d and 3e are novel this compound derivatives from a specific study demonstrating high potency against resistant strains.[17] ²Compound 5b is a this compound–pyrimidine hybrid.[23]
Table 2: In Vitro Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 (Breast) | 18.2 | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 (Breast) | 10.4 | [4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF7 (Breast) | 26.3 | [4] |
| Chloroquine | MDA-MB468 (Breast) | >50 | [4] |
| Amodiaquine | MDA-MB468 (Breast) | 28.6 | [4] |
| Compound 4c³ | Various (NCI-60 Panel) | GI50 < 10 | [21] |
³Compound 4c is a novel quinoline derivative showing broad-spectrum antitumor activity.[21]
Visualizations
Caption: Key SAR points for the this compound scaffold.
Caption: Antimalarial mechanism of 4-aminoquinolines.
Caption: Workflow for an in vitro antimalarial assay.
Experimental Protocols
In Vitro Antimalarial Activity: SYBR Green I-Based Fluorescence Assay
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs by quantifying parasite DNA.[2]
1. Parasite Culture:
-
Plasmodium falciparum strains (e.g., 3D7, K1) are maintained in continuous culture with human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
-
Cultures are kept at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
Parasite cultures are synchronized to the ring stage using sorbitol treatment before the assay.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well black microtiter plate. Chloroquine is typically used as a reference drug.[2]
-
Add synchronized parasite culture to each well to achieve a final parasitemia of 1-2% and a hematocrit of 2%.[2]
-
Include positive controls (parasitized red blood cells without any drug) and negative controls (uninfected red blood cells).
-
Incubate the plates for 72 hours under standard culture conditions.[2]
-
After incubation, add lysis buffer containing SYBR Green I dye to each well.
-
Incubate the plate in the dark at room temperature to allow for cell lysis and dye intercalation with parasite DNA.
3. Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Subtract the background fluorescence from uninfected red blood cells.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the 50% inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[24][25]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[24][26]
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[25]
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent (e.g., DMSO) concentration should not exceed 0.5%.[25]
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include vehicle controls (cells treated with medium containing the same concentration of solvent) and untreated controls (cells in culture medium only).
-
Incubate the plate for 48 to 72 hours.[25]
3. MTT Assay and Data Analysis:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[24]
-
Metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[24][25]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the resulting dose-response curve.[24]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 10. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid this compound-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New this compound-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antimalarial activity of novel side chain modified antimalarial agents derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 20. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 21. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of this compound–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Aminoquinoline and 8-Aminoquinoline Antimalarials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two pivotal classes of antimalarial drugs: 4-aminoquinolines and 8-aminoquinolines. This document outlines their distinct mechanisms of action, resistance profiles, and performance data from preclinical and clinical studies, serving as a vital resource for researchers in the field of antimalarial drug discovery and development.
Introduction
For decades, quinoline-based compounds have been the cornerstone of antimalarial chemotherapy. Among these, the 4-aminoquinolines and 8-aminoquinolines have played distinct yet crucial roles in the treatment and prevention of malaria. 4-aminoquinolines, such as the well-known chloroquine (B1663885), are primarily effective against the asexual blood stages of the Plasmodium parasite, making them suitable for treating acute malaria. In contrast, 8-aminoquinolines, exemplified by primaquine, are unique in their ability to eradicate the dormant liver-stage parasites (hypnozoites) of P. vivax and P. ovale, thus preventing relapse, and are also potent against mature gametocytes, the sexual stages responsible for transmission. This guide delves into a detailed comparison of these two classes, highlighting their pharmacological differences and their respective places in the antimalarial arsenal.
Mechanism of Action and Resistance
The two classes of aminoquinolines exert their antimalarial effects through fundamentally different mechanisms, which in turn dictates their stage-specific activities and resistance profiles.
4-Aminoquinolines
The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To detoxify, the parasite polymerizes heme into an inert crystalline structure called hemozoin. 4-aminoquinolines accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death.
Resistance to 4-aminoquinolines, particularly chloroquine, is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. These mutations alter the transporter protein located on the digestive vacuole membrane, leading to increased efflux of the drug from its site of action.
dot
Rise of Novel 4-Aminoquinolines: A Comparative Guide to In Vivo Efficacy in Murine Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of new 4-aminoquinoline compounds against malaria, supported by experimental data and detailed protocols. The emergence of drug-resistant Plasmodium strains necessitates the development of novel antimalarial agents, and this compound derivatives continue to be a promising avenue of research.
This guide evaluates the in vivo efficacy of several recently developed this compound compounds in mouse models of malaria, comparing their performance against the well-established antimalarial drug, chloroquine (B1663885) (CQ). The data presented is compiled from various preclinical studies, highlighting key metrics such as parasitemia suppression and effective dosage.
Comparative In Vivo Efficacy of Novel 4-Aminoquinolines
The following table summarizes the in vivo antimalarial activity of selected novel this compound compounds compared to chloroquine in Plasmodium berghei-infected mice.
| Compound | Mouse Model | Dosage | Route | Parasitemia Reduction | Efficacy Compared to Chloroquine | Reference |
| MAQ | P. berghei | 25 mg/kg/day | - | 95% on day 5 | Less effective at preventing resurgence | [1] |
| BAQ | P. berghei | 50 mg/kg/day | - | Active | Less effective than MAQ | [1] |
| TDR 58845 | BALB/c mice with P. berghei | 40 mg/kg | - | Curative | Potentially more effective against resistant strains | [2] |
| TDR 58846 | BALB/c mice with P. berghei | 40 mg/kg | - | Curative | Potentially more effective against resistant strains | [2] |
| Compound 3d | C57/BL6 mice with P. berghei ANKA | 5 mg/kg/day | Oral | 47% on day 7 | Moderate inhibition | [3][4] |
| MG3 | Rodent malaria models | - | Oral | Comparable or better than CQ | Active in various models | [5] |
| Chloroquine (CQ) | P. berghei | - | - | 100% suppression (in sensitive strains) | Standard comparator | [1] |
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for this compound compounds involves the disruption of the parasite's detoxification process in the food vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite normally crystallizes this heme into non-toxic hemozoin. 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are believed to cap the growing hemozoin crystal, preventing further polymerization of heme.[6] The resulting accumulation of free heme leads to oxidative stress and parasite death.[6]
Experimental Protocols
The evaluation of in vivo antimalarial efficacy of new compounds typically follows standardized protocols. The most common is the 4-day suppressive test, also known as Peters' test.[7][8][9]
Peters' 4-Day Suppressive Test
This test is a primary biological assessment for in vivo antimalarial efficacy using a rodent malaria model, commonly Plasmodium berghei.[7]
1. Animal Model and Parasite Strain:
-
Mice: Specific pathogen-free (SPF) mice (e.g., NMRI, BALB/c, CD1) of a specific weight range (e.g., 25 ± 2 g) are used.[7][10]
-
Parasite: A chloroquine-sensitive or resistant strain of Plasmodium berghei (e.g., ANKA strain) is utilized.[7]
2. Inoculation:
-
Donor mice with a parasitemia of approximately 30% are used to prepare the inoculum.[7]
-
Experimental mice are infected intravenously (i.v.) or intraperitoneally (i.p.) with a standardized dose of parasitized erythrocytes (e.g., 2x10^7).[7]
3. Drug Administration:
-
Treatment commences 2-4 hours post-infection (Day 0) and continues daily for four consecutive days (up to Day 3).[7][8]
-
The test compounds are administered orally (p.o.) or subcutaneously (s.c.) at various doses.[7]
-
A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.[8][9]
4. Monitoring and Data Collection:
-
On Day 4 (24 hours after the last dose), thin blood smears are prepared from the tail blood of each mouse.[10]
-
The percentage of parasitized red blood cells (parasitemia) is determined by microscopy.[7]
-
The mean survival time of the mice in each group is also recorded. Mice surviving beyond 30 days without parasitemia are considered cured.[7]
5. Data Analysis:
-
The percentage of parasitemia suppression is calculated relative to the untreated control group.
-
The 50% and 90% effective doses (ED50 and ED90) are often determined.[10]
Concluding Remarks
The development of new this compound compounds shows significant promise in the fight against malaria, with several candidates demonstrating high efficacy in preclinical murine models, including against chloroquine-resistant parasite strains.[2][11][12][13] The compounds MAQ, TDR 58845, and TDR 58846, in particular, have shown curative potential or high levels of parasitemia suppression.[1][2] Further investigation into the pharmacokinetic and toxicological profiles of these lead molecules is crucial for their advancement into clinical trials.[12] The standardized in vivo screening protocols outlined provide a robust framework for the continued evaluation and comparison of novel antimalarial candidates.
References
- 1. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New this compound-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mmv.org [mmv.org]
- 8. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimalarial activity of novel pyrrolizidinyl derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a New Generation of this compound Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Navigating Resistance: A Comparative Analysis of Side-Chain Modified 4-Aminoquinolines as Antiplasmodial Agents
A deep dive into the structure-activity relationships and antiplasmodial efficacy of novel 4-aminoquinoline analogues reveals promising avenues for combating drug-resistant malaria. This guide synthesizes recent findings, offering a comparative analysis of their in vitro activities and detailing the experimental frameworks used for their evaluation.
The cornerstone of antimalarial chemotherapy, 4-aminoquinolines, most notably chloroquine (B1663885) (CQ), have been rendered increasingly ineffective by the emergence and spread of drug-resistant strains of Plasmodium falciparum.[1][2] This has spurred intensive research into modifying the this compound scaffold, particularly the side chain, to develop new analogues capable of overcoming resistance.[3][4] This guide provides a comparative overview of the antiplasmodial activity of various side-chain modified 4-aminoquinolines, supported by quantitative data and detailed experimental protocols.
Comparative Antiplasmodial Activity
The in vitro antiplasmodial activity of side-chain modified 4-aminoquinolines is typically evaluated against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. The 50% inhibitory concentration (IC50), the concentration of a compound required to inhibit parasite growth by 50%, is a key metric for comparison. The data presented below summarizes the IC50 values for representative side-chain modified 4-aminoquinolines from recent studies.
| Compound ID | Side-Chain Modification | P. falciparum Strain (CQ-S) | IC50 (nM) [CQ-S] | P. falciparum Strain (CQ-R) | IC50 (nM) [CQ-R] | Reference |
| Chloroquine | -HNCH(CH3)(CH2)3N(C2H5)2 | 3D7/Haiti-135 | 3-12 | K1/Indochina I | 41-90 | [5][6] |
| Analogue 20c | Methylpiperazine linked β-amino acid | 3D7 | - | K1 | < 0.255 (more potent than CQ) | [1] |
| Analogue 30 | Methylpiperazine linked γ-amino acid | 3D7 | - | K1 | < 0.255 (more potent than CQ) | [1] |
| Cationic Amino Acid Conjugates | Lysine and Ornithine conjugates | Susceptible strains | Active | Multidrug-resistant strains | Significantly more active than CQ | [2] |
| Short-Chain Analogues | -HN(CH2)nNEt2 (n=2, 3) | Haiti-135 | 3-12 | Indochina I | 3-12 | [6] |
| Long-Chain Analogues | -HN(CH2)nNEt2 (n=10, 12) | Haiti-135 | 3-12 | Indochina I | 3-12 | [6] |
| N-benzyl-4-aminoquinolines (1-5) | Rings lacking hydroxyl groups in the side chain | CQ-sensitive | Low nanomolar | CQ-resistant | Low nanomolar (superior to CQ) | [7] |
Experimental Protocols
The evaluation of antiplasmodial activity involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of side-chain modified 4-aminoquinolines.
In Vitro Antiplasmodial Activity Assays
1. SYBR Green I-Based Fluorescence Assay: This high-throughput method is widely used to determine the susceptibility of P. falciparum to antimalarial drugs.[8]
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine (B114508). Cultures are synchronized at the ring stage.[8]
-
Assay Plate Preparation: Test compounds are serially diluted in complete culture medium in a 96-well plate. Chloroquine is often used as a reference drug.[8]
-
Incubation: A synchronized parasite culture (typically 1-2% parasitemia and 2% hematocrit) is added to each well. The plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).[8]
-
Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.[8]
-
Data Acquisition and Analysis: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[8]
2. Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase, which is an indicator of viable parasites.[8]
-
Parasite Culture and Assay Plate Preparation: The initial steps of parasite culturing and plate preparation with serially diluted compounds are the same as for the SYBR Green I assay.[8]
-
Incubation: The assay plates are incubated for 72 hours under standard culture conditions.[8]
-
pLDH Activity Measurement: Following incubation, the culture medium is replaced with a solution containing a substrate for the pLDH enzyme and a chromogen. The enzymatic reaction produces a colored product.
-
Data Acquisition and Analysis: The absorbance of the colored product is measured using a microplate reader. The IC50 values are determined by analyzing the dose-response relationship.[8]
3. [3H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acid, which is a measure of parasite proliferation.[6]
-
Parasite Culture and Assay Setup: Similar to the other assays, synchronized parasite cultures are incubated with serially diluted test compounds in 96-well plates.[6]
-
Radiolabeling: After an initial incubation period, [3H]-hypoxanthine is added to each well.
-
Harvesting and Scintillation Counting: The parasites are harvested onto filter mats, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated from the dose-response curves of radioactivity incorporation versus drug concentration.[6]
Synthesis of Side-Chain Modified 4-Aminoquinolines
The general synthetic strategy for creating novel this compound analogues involves the condensation of 4,7-dichloroquinoline (B193633) with a desired side-chain amine.[7][9][10]
-
General Procedure: 4,7-dichloroquinoline is reacted with an appropriate primary or secondary amine, which constitutes the desired side chain.[9]
-
Reaction Conditions: The reaction is typically carried out in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or under neat conditions at elevated temperatures (135–155 °C).[7][10] A base, such as potassium carbonate or triethylamine, may be added to facilitate the reaction.[7]
-
Purification: The resulting side-chain modified this compound is then purified using techniques such as column chromatography.
Visualizing the Evaluation Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of the antiplasmodial activity of side-chain modified 4-aminoquinolines.
Caption: Workflow for Synthesis and Antiplasmodial Evaluation.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[8][11] The diagram below illustrates this proposed mechanism.
Caption: Mechanism of Action of 4-Aminoquinolines.
References
- 1. Antiplasmodial activity of new this compound derivatives against chloroquine resistant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activity of novel side chain modified antimalarial agents derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parallel Synthesis and Antimalarial Screening of a this compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | this compound: a comprehensive review of synthetic strategies [frontiersin.org]
- 10. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 11. pubs.acs.org [pubs.acs.org]
Navigating Resistance: A Comparative Guide to 4-Aminoquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug resistance pose a significant threat to the continued efficacy of 4-aminoquinoline-based therapies, cornerstone treatments for malaria and increasingly explored for their anticancer properties. This guide provides a comprehensive comparison of this compound analogs, focusing on their performance against resistant phenotypes. By presenting key experimental data, detailed methodologies, and visual representations of underlying resistance mechanisms, we aim to equip researchers with the knowledge to navigate the complexities of this compound cross-resistance and inform the development of next-generation therapeutics.
Antimalarial Activity: Overcoming Chloroquine (B1663885) Resistance
Resistance to the archetypal this compound, chloroquine (CQ), in Plasmodium falciparum is primarily mediated by mutations in the chloroquine resistance transporter (PfCRT) located on the parasite's digestive vacuole membrane.[1][2] These mutations enable the transporter to efflux the drug, preventing it from reaching its target, heme, and inhibiting its detoxification.[1] The multidrug resistance transporter 1 (PfMDR1) can also modulate parasite susceptibility to 4-aminoquinolines.[1]
Numerous studies have focused on developing this compound analogs capable of evading these resistance mechanisms. The following tables summarize the in vitro activities (IC50 values) of various analogs against CQ-sensitive (CQS) and CQ-resistant (CQR) strains of P. falciparum.
Table 1: In Vitro Antimalarial Activity of Monoquinoline (MAQ) and Bisquinoline (BAQ) Analogs
| Compound | P. falciparum Strain | IC50 (nM) - HRPII Assay | IC50 (nM) - Hypoxanthine Assay |
| MAQ | 3D7 (CQS) | 15.0 ± 2.0 | 12.0 ± 1.5 |
| W2 (CQR) | 45.0 ± 5.0 | 30.0 ± 4.0 | |
| BAQ | 3D7 (CQS) | 10.0 ± 1.8 | 8.0 ± 1.2 |
| W2 (CQR) | 35.0 ± 4.5 | 20.0 ± 3.0 | |
| Chloroquine | 3D7 (CQS) | 20.0 ± 3.0 | 18.0 ± 2.5 |
| W2 (CQR) | 250.0 ± 30.0 | 200.0 ± 25.0 | |
| Data adapted from PLOS ONE, 2012.[3][4] |
Table 2: In Vitro Activity of Novel this compound Analogs (TDR Series)
| Compound | P. falciparum Strain | IC50 (nM) |
| TDR 58845 | 3D7 (CQS) | < 12 |
| D6 (CQS) | < 12 | |
| W2 (CQR) | 89.8 | |
| C2B (CQR) | 35.5 | |
| TDR 58846 | 3D7 (CQS) | < 25 |
| D6 (CQS) | < 25 | |
| W2 (CQR) | < 25 | |
| C2B (CQR) | < 25 | |
| Chloroquine | 3D7 (CQS) | < 12 |
| W2 (CQR) | > 100 | |
| Data adapted from Antimicrobial Agents and Chemotherapy, 2013.[5] |
These data highlight that chemical modifications to the this compound scaffold can significantly restore activity against CQR strains.[6] For instance, both TDR 58845 and TDR 58846 demonstrate potent activity against the highly CQ-resistant W2 strain.[5] Notably, TDR 58846 shows equipotent activity across both sensitive and resistant lines, suggesting a lack of cross-resistance with CQ.[5]
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This method measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are serially diluted in 96-well microplates.
-
Assay Procedure: Asynchronous parasite cultures (typically at 0.5% parasitemia and 2% hematocrit) are added to the drug-containing plates. The plates are incubated for 72 hours under the same culture conditions.
-
DNA Quantification: The assay is terminated by adding SYBR Green I lysis buffer. SYBR Green I intercalates with parasite DNA, and the resulting fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).[7]
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by nonlinear regression analysis of the fluorescence readings against the logarithm of the drug concentration.[5]
Key Resistance Mechanisms in P. falciparum
The primary driver of chloroquine resistance is the mutated PfCRT protein. This transporter's altered structure allows it to recognize and actively pump protonated chloroquine out of the digestive vacuole, the site of drug action.
Anticancer Activity: Targeting Autophagy and Beyond
4-Aminoquinolines, particularly chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ), have garnered interest as anticancer agents, often in combination with chemotherapy or radiation.[8][9] Their primary mechanism in this context is the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive stress. However, resistance to CQ in cancer cells can also emerge.
One identified mechanism of resistance involves the activation of the NF-κB signaling pathway.[8] Chloroquine-induced accumulation of autophagosomes and the p62 protein can trigger JNK signaling, leading to NF-κB activation.[8] This, in turn, promotes the expression of pro-survival genes, counteracting the cytotoxic effects of CQ.
Table 3: Cytotoxicity of a Novel this compound Analog (VR23) in Breast Cancer
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.97 |
| MDA-MB-468 | Breast Cancer | 4.18 |
| MCF7 | Breast Cancer | 4.22 |
| 184B5 | Non-cancer Breast Epithelial | > 25 |
| MCF10A | Non-cancer Breast Epithelial | > 25 |
| Data adapted from Scientific Reports, 2019.[10] |
The data for compound VR23, a this compound derived sulfonyl analog, demonstrates selective cytotoxicity against breast cancer cell lines while showing significantly less effect on non-cancerous cells, suggesting a favorable therapeutic window.[10]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer and non-cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway in Chloroquine-Resistant Cancer Cells
The activation of the NF-κB pathway represents a significant hurdle in the application of 4-aminoquinolines for cancer therapy. Understanding this pathway is crucial for developing strategies to overcome resistance.
Conclusion
The cross-resistance profiles of this compound analogs are complex and context-dependent. In malaria, structural modifications that circumvent the efflux mechanism of mutant PfCRT are a promising strategy. In cancer, where resistance can be driven by the activation of pro-survival signaling pathways, combination therapies that target these pathways may be necessary to unlock the full potential of 4-aminoquinolines. The data and protocols presented in this guide offer a foundation for further research and development aimed at overcoming resistance and extending the therapeutic utility of this important class of compounds.
References
- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 4. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examination of novel this compound derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of 4-Aminoquinoline Drugs
This guide provides a detailed comparison of the mechanisms of action of various 4-aminoquinoline drugs, tailored for researchers, scientists, and drug development professionals. The information is presented with supporting experimental data, detailed methodologies, and visualizations to facilitate a comprehensive understanding.
Introduction to 4-Aminoquinolines
The 4-aminoquinolines are a class of drugs historically pivotal in the treatment of malaria.[1][2][3] While the emergence of drug-resistant strains of Plasmodium falciparum has limited their use in some regions, they remain important therapeutic agents.[2] This guide focuses on the comparative mechanisms of action of prominent 4-aminoquinolines, including chloroquine (B1663885), hydroxychloroquine (B89500), amodiaquine (B18356), and piperaquine (B10710), highlighting their antimalarial and immunomodulatory effects.
Comparative Mechanisms of Action
The primary antimalarial action of 4-aminoquinolines involves the disruption of heme detoxification in the parasite's food vacuole.[4][5][6][7] Additionally, some 4-aminoquinolines, notably chloroquine and hydroxychloroquine, exhibit significant immunomodulatory effects.[8][9][10]
Antimalarial Mechanism: Inhibition of Hemozoin Formation
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin as a source of amino acids.[1][2] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[4][11] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin.[1][4][5] this compound drugs disrupt this detoxification process.[4][6][7]
As weak bases, these drugs accumulate to high concentrations in the acidic food vacuole of the parasite through a process known as ion trapping.[3][5][11] Once inside, they bind to heme, preventing its polymerization into hemozoin.[4][7][11] The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[3][4][11]
While this core mechanism is shared, differences in the chemical structure of various 4-aminoquinolines can influence their efficacy against drug-resistant strains. For instance, amodiaquine and piperaquine often retain activity against chloroquine-resistant parasites.[1][12][13] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the parasite's food vacuole.[1][14][15]
Immunomodulatory and Anti-inflammatory Effects
Chloroquine and hydroxychloroquine possess well-documented immunomodulatory properties, which are leveraged in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[3][10][11] These effects are primarily attributed to their accumulation in acidic intracellular compartments, such as lysosomes.[8][14][16][17]
By increasing the pH of these organelles, they interfere with several cellular processes:[3][14][16]
-
Inhibition of Toll-Like Receptor (TLR) Signaling: They can inhibit nucleic acid-sensing TLRs (e.g., TLR9), which play a role in the innate immune response and can reduce the production of pro-inflammatory cytokines.[8][10]
-
Antigen Presentation: By altering lysosomal pH, they can impair the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, thereby dampening the adaptive immune response.[8][16]
-
Autophagy Inhibition: Their lysosomotropic nature can disrupt the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway.[17]
Amodiaquine has also been shown to have effects beyond hemozoin inhibition, such as inhibiting the host's cathepsin B protease, which may contribute to its activity against various pathogens.[18]
Quantitative Data on Antimalarial Activity
The following table summarizes the in vitro antimalarial activity (IC50 values) of different this compound drugs against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Sensitive) | Low nM range | [19] |
| W2 (Resistant) | 382 | [19] | |
| Haiti 135 (Sensitive) | ≤25 | [20] | |
| Indochina I (Resistant) | >25 | [20] | |
| NF54 (Sensitive) | 2-30 ng/ml | [21] | |
| K1 (Resistant) | 6-114 ng/ml | [21] | |
| Amodiaquine | - | 167 µM (Heme polymerization inhibition) | [22] |
| Novel this compound Analogs | W2 (Resistant) | 5.6 (Compound 18) | [19] |
| W2 (Resistant) | 17.3 (Compound 4) | [19] |
Note: IC50 values can vary depending on the specific parasite strain and the assay conditions used.
Experimental Protocols
Hemozoin Inhibition Assay (Detergent-Mediated)
This assay spectrophotometrically quantifies the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hemin (B1673052) chloride stock solution (e.g., in DMSO)
-
Acetate (B1210297) buffer (1 M, pH 4.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Tween 20
-
Microplate reader
Procedure:
-
Prepare a solution of hemin in acetate buffer.
-
Add serial dilutions of the test compounds to the wells of a microplate.
-
Add the hemin solution to each well.
-
Initiate the polymerization reaction by adding Tween 20.
-
Incubate the plate under specific conditions (e.g., 37°C for 24 hours) to allow for β-hematin formation.[23]
-
After incubation, measure the absorbance at a specific wavelength (e.g., 415 nm) to determine the amount of unpolymerized heme.[22]
-
Calculate the IC50 value, which is the concentration of the compound that inhibits hemozoin formation by 50%.
Lysosomal Trapping Assay (High-Content Screening)
This cell-based assay identifies lysosomotropic compounds by measuring their ability to competitively inhibit the uptake of a fluorescent lysosomal dye.
Materials:
-
A suitable cell line (e.g., HepG2 human liver carcinoma cells)[24]
-
Cell culture medium and reagents
-
LysoTracker Red dye (or a similar fluorescent probe)[25]
-
Test compounds
-
High-content imaging system
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 4 hours).[24]
-
Add the LysoTracker Red dye to the cells. This dye specifically accumulates in acidic organelles like lysosomes.
-
Incubate the cells to allow for dye uptake.
-
Wash the cells to remove any excess dye.
-
Acquire images of the cells using a high-content imaging system.
-
Quantify the fluorescence intensity of the LysoTracker dye within the cells. A decrease in fluorescence intensity in the presence of a test compound indicates competitive inhibition of dye uptake and suggests that the compound is lysosomotropic.[24][25]
Visualizations
Caption: Antimalarial mechanism of 4-aminoquinolines.
Caption: Immunomodulatory mechanism of chloroquine/hydroxychloroquine.
Caption: General workflow for key experimental assays.
Conclusion
The this compound class of drugs, while sharing a primary antimalarial mechanism centered on the inhibition of hemozoin formation, exhibits important differences in efficacy, resistance profiles, and additional biological activities. Chloroquine and hydroxychloroquine are notable for their significant immunomodulatory effects, which stem from their lysosomotropic properties. Amodiaquine and piperaquine demonstrate greater efficacy against certain chloroquine-resistant strains, highlighting the impact of structural modifications. A thorough understanding of these comparative mechanisms is crucial for the rational design of new antimalarial agents and for optimizing the clinical application of existing drugs.
References
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
- 5. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 8. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mp.pl [mp.pl]
- 10. ccjm.org [ccjm.org]
- 11. Chloroquine - Wikipedia [en.wikipedia.org]
- 12. Piperaquine - Wikipedia [en.wikipedia.org]
- 13. Dihydroartemisinin‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The host targeting effect of chloroquine in malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Development of a New Generation of this compound Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study of the antimalarial activity of this compound compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journal.uii.ac.id [journal.uii.ac.id]
- 24. Lysosomal Trapping | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. criver.com [criver.com]
In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives: A Comparative Guide for Cancer Cell Line Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 4-aminoquinoline derivatives against prominent cancer cell lines. Supported by experimental data, this document details the methodologies employed and visualizes key cellular processes, offering a valuable resource for advancing cancer research.
The this compound scaffold, a core component of the widely-used antimalarial drug chloroquine, has garnered significant interest for its potential as an anticancer agent.[1] Researchers have synthesized and evaluated a multitude of derivatives, demonstrating a range of cytotoxic effects across various cancer cell lines. This guide summarizes key findings on their in vitro efficacy, focusing on breast (MCF-7, MDA-MB-468), lung (A549), and colon (HCT116) cancer cell lines.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic activity of this compound derivatives is commonly assessed by determining the concentration at which 50% of cell growth is inhibited (GI50 or IC50). The following tables present a compilation of these values for several derivatives, providing a basis for comparing their potency against different cancer cell lines.
Table 1: In Vitro Cytotoxicity (GI50, µM) Against Human Breast Cancer Cell Lines
| Compound Name | MDA-MB-468 | MCF-7 | Reference |
| Chloroquine | 24.36 | 20.72 | [2] |
| Amodiaquine | - | - | [3] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 | 11.52 | [2][3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | - | 8.22 | [3] |
| Compound 4 | 11.01 | 51.57 | [2] |
| Compound 5 | 8.73 | - | [2] |
| Compound 6 | 11.47 | - | [2] |
| Compound 7 | 12.85 | - | [2] |
| Compound 8 * | 14.09 | - | [2] |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23 ) | 4.18 | 4.22 | [4] |
| N,N-dimethylnaphthalenyl-substituted 7-chloro-4-aminoquinoline sulfonamide | - | 2.45 | [4] |
*Structure of compounds 4, 5, 6, 7, and 8 can be found in the referenced article.[2]
Table 2: In Vitro Cytotoxicity (IC50, µM) Against Various Human Cancer Cell Lines
| Compound Name | A549 (Lung) | HCT116 (Colon) | Reference |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | 9.96 µg/mL | 23 µg/mL | [5] |
| 7-chloro-(4-thioalkylquinoline) derivative 73 | - | 1.99 - 4.9 | [6] |
| 7-chloro-(4-thioalkylquinoline) derivative 74 | - | 1.99 - 4.9 | [6] |
| 7-chloro-(4-thioalkylquinoline) derivative 81 | - | 1.99 - 4.9 | [6] |
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, detailed experimental protocols are crucial. The following sections outline the methodologies for key assays cited in the evaluation of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.[9]
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to detect and quantify apoptotic cells.[10]
Workflow for Apoptosis Assay
Caption: Workflow for detecting apoptosis by Annexin V/PI staining and flow cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the this compound derivative for a specified time. Both floating and adherent cells are collected to ensure all apoptotic cells are included in the analysis.[11]
-
Washing: The collected cells are washed with cold Phosphate-Buffered Saline (PBS).
-
Staining: The cells are resuspended in 1X Binding Buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI). The mixture is incubated at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of early apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.[12] This allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.[11]
Signaling Pathway Analysis
Understanding the molecular mechanisms underlying the cytotoxic effects of this compound derivatives is crucial for their development as anticancer drugs. Several studies suggest that these compounds can induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[1][13]
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. It can be used to assess the activation status of signaling pathways by using antibodies that recognize phosphorylated (activated) forms of key proteins.[14]
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Experimental Workflow for Western Blot
Caption: Experimental workflow for Western blot analysis.
Detailed Protocol:
-
Protein Extraction: Following treatment with this compound derivatives, cells are lysed, and total protein is extracted. The protein concentration is determined using a method such as the BCA assay.[15]
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Immunodetection: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., phosphorylated Akt, total Akt, mTOR). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[15]
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the resulting bands are visualized. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation state of the pathway.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examination of novel this compound derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
A Comparative Guide to QSAR Analyses of 4-Aminoquinolines: Unraveling Antimalarial and Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. Beyond its success in combating malaria, this versatile structure has demonstrated significant potential in cancer therapy. Quantitative Structure-Activity Relationship (QSAR) analysis has been a pivotal tool in elucidating the specific molecular features that govern the dual activities of this compound derivatives. This guide provides a comparative overview of QSAR models developed for both antimalarial and anticancer activities of these compounds, supported by experimental data and detailed methodologies.
Comparative Analysis of QSAR Models
The therapeutic efficacy of this compound derivatives is intricately linked to their physicochemical and structural properties. QSAR studies have sought to mathematically model these relationships to predict biological activity and guide the design of more potent and selective analogs. Below is a comparative summary of key findings from various QSAR analyses for both antimalarial and anticancer activities.
Key Differentiators in Molecular Descriptors
QSAR models for the antimalarial activity of 4-aminoquinolines consistently highlight the importance of descriptors related to the molecule's ability to accumulate in the acidic food vacuole of the parasite. This is reflected in the significance of:
-
Topological and Connectivity Indices: Descriptors such as the Zero-Order Molecular Connectivity Index (χ0) and Balaban's J index often correlate with the overall size and shape of the molecule, which influences its ability to interact with the heme polymerization target.
-
Quantum Chemical Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently identified as important, indicating the role of electronic properties in the drug-heme interaction. The presence of nitrogen and oxygen atoms at specific topological distances has also been shown to have a strong correlation with antimalarial activity.[1]
In contrast, QSAR models for the anticancer activity of 4-aminoquinolines emphasize descriptors associated with their ability to modulate signaling pathways and induce cytotoxicity in cancer cells. Key descriptor classes include:
-
Electronic Descriptors: The dipole moment and atomic net charges on specific atoms are often crucial, suggesting the importance of electrostatic interactions with biological targets like kinases in the PI3K/Akt/mTOR pathway.
-
Thermodynamic Descriptors: Hydration energy and LogP (lipophilicity) are significant, indicating the importance of membrane permeability and interaction with intracellular targets.
-
Constitutional Descriptors: The number of nitrogen and oxygen atoms and the number of rings play a role in the molecule's ability to interact with multiple targets and induce apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from representative QSAR studies on 4-aminoquinolines, providing a side-by-side comparison of the models developed for antimalarial and anticancer activities.
Table 1: Comparison of QSAR Models for Antimalarial Activity of this compound Derivatives
| QSAR Model Reference | No. of Compounds | Statistical Method | Key Molecular Descriptors | R² | Q² |
| Masand et al. (2014)[1] | 112 | Multiple Linear Regression (MLR) | SMILES-based descriptors (presence/absence of N and O at topological distance of 6) | 0.84 | 0.83 |
| De et al. (2011) | 108 | 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | N/A | N/A |
| Lawrenson et al. (2018)[2] | 45 | MLR, Partial Least Squares (PLS) | Hydrophilic properties, 'softness' of the compound | ≥ 0.7 | ≥ 0.5 |
Table 2: Comparison of QSAR Models for Anticancer Activity of Quinoline Derivatives
| QSAR Model Reference | No. of Compounds | Cell Line(s) | Statistical Method | Key Molecular Descriptors | R² | Q² |
| Hu et al. (2010)[3][4] | Series of analogs | MDA-MB468, MDA-MB231, MCF7 | N/A | This compound scaffold, dimethylamino side chain | N/A | N/A |
| Solomon et al. (2019)[5] | 36 | MDA-MB231, MDA-MB468, MCF7 | N/A | 7-chloro-4-piperazinylquinoline ring system | N/A | N/A |
| Abdel-Fattah et al. (2022) | 20 | Quinazoline Derivatives | MLR, MNLR, PLS | LUMO energy, dipole moment, surface tension, H-bond donors | 0.93-0.94 (Rtest) | N/A |
Experimental Protocols
The biological data used to build these QSAR models are generated from standardized in vitro assays. The following are detailed methodologies for key experiments.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive or K1 for chloroquine-resistant) are maintained in a continuous culture of human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. The culture is incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.
-
Assay Procedure: Asynchronous parasite cultures with approximately 1% parasitemia and 2% hematocrit are added to a 96-well plate containing the serially diluted compounds. The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
-
Data Acquisition: Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF7 for breast cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Visualizing the Mechanisms of Action
The QSAR Workflow
The following diagram illustrates the typical workflow for a QSAR study, from data collection to model validation and the design of new compounds.
A typical workflow for a QSAR study.
Anticancer Signaling Pathway of 4-Aminoquinolines
This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. Chloroquine and its analogs are known to inhibit autophagy, which can lead to the accumulation of autophagosomes and ultimately cell death.[6][7] Molecular docking studies have suggested that these compounds can act as potential inhibitors of PI3K.[6] The diagram below illustrates the proposed mechanism.
Inhibition of the PI3K/Akt/mTOR pathway by 4-aminoquinolines.
Conclusion
QSAR analyses have proven to be invaluable in differentiating the structural requirements for the antimalarial and anticancer activities of this compound derivatives. While features promoting accumulation in the parasite's food vacuole are paramount for antimalarial efficacy, the ability to modulate critical cellular signaling pathways like PI3K/Akt/mTOR is key for anticancer effects. The comparative data and methodologies presented in this guide offer a solid foundation for researchers in the rational design of novel this compound-based therapeutic agents with enhanced potency and selectivity for either infectious disease or oncology applications. Future studies should focus on developing QSAR models that can simultaneously predict both activities, paving the way for dual-targeting agents or the strategic repurposing of existing drugs.
References
- 1. QSAR models for anti-malarial activity of 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the antimalarial activity of this compound compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A this compound derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A this compound derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of novel this compound derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Aminoquinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. 4-Aminoquinoline, a compound recognized for its biological activity, requires careful handling and disposal due to its potential hazards.[1][2] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, assuming it may be harmful if swallowed and a serious eye irritant.[1][2] All personnel involved in the handling and disposal process must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to prevent hazardous reactions.
-
Solid Waste: Collect unused or contaminated solid this compound waste in a dedicated, clearly labeled, and sealable container. The container must be made of a material compatible with the chemical. Label the container as "Hazardous Waste: this compound".[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and bench paper, should be considered hazardous.[1] These items must be collected in a separate, clearly labeled hazardous waste bag or container.[1]
Step 2: Waste Storage
Proper storage of hazardous waste is critical to maintaining a safe laboratory environment.
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.[1]
-
The storage area should be away from incompatible materials. Based on information for related compounds, avoid strong oxidizing agents.[1]
Step 3: Arrange for Professional Disposal
Disposal of this compound must be handled by qualified professionals to ensure compliance with all regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]
-
Provide them with all available information regarding the waste, including the chemical name, quantity, and any known hazards.[1]
-
Follow their specific instructions for packaging and pickup.[1] The disposal of chemical waste containing compounds like this compound often involves high-temperature incineration by a specialized facility.[1]
Experimental Workflow and Logical Relationships
To visually represent the procedural flow of this compound disposal, the following diagram outlines the key decision points and actions required.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminoquinoline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Aminoquinoline, a compound recognized for its biological activity and potential toxicity. Adherence to these procedural steps will minimize risk and ensure regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive selection of personal protective equipment is crucial to prevent skin and eye contact, and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | To prevent skin contact with the chemical. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust.[1] |
| Body Protection | Standard laboratory coat. | To protect clothing and underlying skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For situations where exposure limits may be exceeded, a full-face respirator is recommended. | To avoid the inhalation of dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key stages, from preparation to final waste disposal.
Detailed Methodologies
Donning and Doffing PPE:
A meticulous procedure for putting on and removing PPE is vital to prevent cross-contamination.
-
Donning Sequence:
-
Lab Coat
-
Respiratory Protection (if required)
-
Eye Protection
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing Sequence:
-
Gloves
-
Lab Coat (turn inside out as it is removed)
-
Eye Protection
-
Respiratory Protection
-
Wash hands thoroughly with soap and water.
-
Spill Cleanup Protocol:
In the event of a spill, a prompt and safe response is necessary.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Protect: Don the appropriate PPE, including respiratory protection if the substance is volatile or can produce airborne dusts.
-
Contain: For liquid spills, create a dike around the spill using absorbent materials like vermiculite (B1170534) or cat litter.[1] For solid spills, carefully cover with a damp cloth to prevent dust from becoming airborne.
-
Collect: Gently sweep or scoop the absorbed or solid material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for the cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan:
Proper disposal of this compound and associated contaminated materials is a critical final step.
-
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a dedicated, clearly labeled, and sealable container.[1]
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be considered hazardous and collected in a separate, clearly labeled hazardous waste bag or container.[1]
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
Keep away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]
-
Provide them with all available information about the compound.
-
Follow their specific instructions for packaging and pickup.
-
High-temperature incineration is a common disposal method for chemical waste containing nitriles.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
